PF-06827443
描述
属性
分子式 |
C24H24N2O4 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
2-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H24N2O4/c1-15-8-19-11-26(22-6-7-29-13-23(22)27)24(28)20(19)10-18(15)9-16-2-4-17(5-3-16)21-12-30-14-25-21/h2-5,8,10,12,14,22-23,27H,6-7,9,11,13H2,1H3/t22-,23-/m0/s1 |
InChI 键 |
RBMHKFVYRIRMOG-GOTSBHOMSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PF-06827443; PF 06827443; PF06827443; PF-6827443; PF 6827443; PF6827443. |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06827443 is a positive allosteric modulator (PAM) of the muscarinic acetylcholine M1 receptor (M1 mAChR) that also exhibits intrinsic agonist activity, classifying it as an "ago-PAM". This dual functionality is highly dependent on the M1 receptor expression level, or "receptor reserve". While initially developed to enhance cognitive function by potentiating cholinergic signaling, its significant agonist properties have been linked to adverse effects, including convulsions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on M1 receptor signaling, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: A Dual-Modal M1 Receptor Modulator
This compound acts as both an allosteric agonist and a positive allosteric modulator at the M1 muscarinic acetylcholine receptor.[1] This means it can directly activate the M1 receptor in the absence of the native ligand, acetylcholine (ACh), and it can also enhance the receptor's response to ACh. This "ago-PAM" activity is a critical feature of this compound and is directly influenced by the density of M1 receptors in a given cell or tissue.[1] In systems with high M1 receptor expression, the agonistic properties of this compound are more pronounced.[1]
The primary signaling pathway of the M1 receptor is through the Gq/11 family of G proteins. Upon activation, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Agonist and PAM Activity of this compound in M1-Expressing CHO Cells
| Cell Line (M1 Receptor) | Agonist EC50 (nM) | % Max ACh Response (Agonist) | PAM EC50 (nM) | % Max ACh Response (PAM) |
| Rat (High Expression) | 1,230 ± 1.1 | 85 ± 2 | 160 ± 1.2 | 135 ± 3 |
| Dog | 2,340 ± 1.2 | 70 ± 5 | 250 ± 1.3 | 120 ± 6 |
| Human | >10,000 | 25 ± 3 | 320 ± 1.1 | 115 ± 4 |
Data are presented as mean ± SEM. EC50 values represent the concentration of this compound required to elicit 50% of its maximal response. The % Max ACh Response indicates the maximal effect of this compound relative to the maximal effect of acetylcholine.
Table 2: In Vivo Effects of this compound in Mice
| Experiment | Species | Dose | Route of Administration | Observed Effect |
| Behavioral Convulsions | C57Bl6/J Mice | 100 mg/kg | Intraperitoneal | Induction of behavioral convulsions. |
| M1 Receptor Dependence | M1-KO Mice | 100 mg/kg | Intraperitoneal | No behavioral convulsions observed. |
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay quantifies the ability of this compound to act as an agonist and a PAM by measuring changes in intracellular calcium concentration.
Experimental Workflow Diagram
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat, dog, or human M1 receptor were cultured in appropriate media.
-
Plating: Cells were seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Serial dilutions of this compound and acetylcholine were prepared in assay buffer.
-
Fluorescence Measurement: The plate was placed in a fluorescence imaging plate reader (FLIPR) or FlexStation. A baseline fluorescence reading was taken.
-
Compound Addition and Data Recording:
-
Agonist Mode: Vehicle or varying concentrations of this compound were added to the wells, and the change in fluorescence was recorded.
-
PAM Mode: An EC20 concentration of acetylcholine was added, followed by the addition of varying concentrations of this compound. The change in fluorescence was recorded.
-
-
Data Analysis: The fluorescence data were normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. Concentration-response curves were generated to determine EC50 values.
In Vivo Behavioral Convulsion Assay
This assay assesses the potential for this compound to induce adverse neurological effects.
Experimental Workflow Diagram
Methodology:
-
Animals: Adult male C57Bl6/J mice and M1 receptor knockout (KO) mice were used.
-
Compound Administration: this compound was formulated in 10% Tween 80 and administered via a single intraperitoneal injection at a dose of 100 mg/kg.
-
Behavioral Observation: Mice were observed continuously for 3 hours post-injection.
-
Scoring: The severity of convulsions was scored at various time points using a modified Racine scale, a standardized method for quantifying seizure severity.
-
Data Analysis: The convulsion scores were compared between the wild-type and M1-KO mice to determine if the effect was M1 receptor-dependent.
Conclusion
This compound is a potent M1 ago-PAM with a mechanism of action that is highly dependent on receptor expression levels. While it effectively modulates M1 receptor signaling, its intrinsic agonist activity is associated with significant adverse effects, such as convulsions. This dual activity profile highlights the complexities of developing allosteric modulators and underscores the importance of thoroughly characterizing their agonist potential in preclinical studies. The experimental protocols and data presented in this guide provide a detailed framework for understanding the pharmacological properties of this compound and similar compounds.
References
In-Depth Technical Guide: M1 Receptor Selectivity of PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the M1 receptor selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This compound exhibits a significant degree of selectivity for the human M1 receptor over other muscarinic subtypes (M2-M5). Notably, it also displays "ago-PAM" activity, meaning it can act as an agonist at the M1 receptor, particularly in systems with high receptor expression levels. This dual activity is a critical consideration in its pharmacological profile and potential therapeutic application.
Quantitative Data Presentation: Selectivity and Potency of this compound
The following tables summarize the binding affinity and functional potency of this compound at human muscarinic acetylcholine receptor subtypes.
Table 1: Functional Potency (EC50) of this compound at Human Muscarinic Receptors
| Receptor Subtype | Agonist EC50 (nM) | PAM EC50 (nM) | % ACh Max (PAM Activity) | Fold Selectivity (PAM EC50, M1 vs. M2-M5) |
| hM1 | 2400 | 73 | 102 | - |
| hM2 | >30,000 | >30,000 | - | >411 |
| hM3 | >30,000 | >30,000 | - | >411 |
| hM4 | >30,000 | >30,000 | - | >411 |
| hM5 | >30,000 | >30,000 | - | >411 |
Table 2: Functional Potency (EC50) of this compound at M1 Receptors of Different Species
| Species | Agonist EC50 (nM) | % ACh Max (Agonist Activity) | PAM EC50 (nM) | % ACh Max (PAM Activity) |
| Rat | 1900 | 81 ± 5 | 36.1 ± 4.9 | 97 ± 1 |
| Dog | 1500 | 95 ± 3 | 55.4 ± 1.2 | 100 ± 2 |
| Human | 2400 | 84 ± 1 | 73.0 ± 1.1 | 102 ± 2 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Caption: Workflow for a Calcium Mobilization Assay.
Detailed Experimental Protocols
In Vitro Functional Assessment of M1 Agonist and PAM Activity (Calcium Mobilization Assay)
This protocol outlines the methodology used to determine the agonist and positive allosteric modulator (PAM) activity of this compound at the human M1 muscarinic acetylcholine receptor.
1. Cell Culture and Plating:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Culture Medium: The cells are maintained in a suitable growth medium, such as Ham's F-12 supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the M1 receptor.
-
Plating: For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density that allows them to reach approximately 90-95% confluency on the day of the experiment. The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Fluorescent Dye Loading:
-
Dye Preparation: A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared according to the manufacturer's instructions. The dye is typically dissolved in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing an anion-exchange inhibitor like probenecid to prevent dye leakage from the cells.
-
Loading Procedure: The growth medium is removed from the cell plates, and the prepared dye solution is added to each well. The plates are then incubated for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
3. Compound Preparation and Addition:
-
Compound Dilution: this compound is serially diluted in the assay buffer to create a range of concentrations for generating a dose-response curve. A vehicle control (e.g., DMSO at a final concentration of <0.5%) is also prepared.
-
Agonist Mode: To assess the intrinsic agonist activity of this compound, the diluted compound is added directly to the dye-loaded cells.
-
PAM Mode: To evaluate the positive allosteric modulation, this compound is added in the presence of a sub-maximal concentration (EC₂₀) of acetylcholine (ACh). The EC₂₀ concentration of ACh is determined in separate experiments and is the concentration that elicits 20% of the maximal response.
4. Data Acquisition:
-
Instrumentation: The change in intracellular calcium concentration is measured using a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
Measurement: The instrument is set to record a baseline fluorescence reading for a short period before the addition of the test compounds. After compound addition, fluorescence is continuously monitored for a defined period (e.g., 3-5 minutes) to capture the peak response.
5. Data Analysis:
-
Response Calculation: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Dose-Response Curves: The fluorescence response is plotted against the logarithm of the compound concentration.
-
EC₅₀ Determination: The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, is determined by fitting the data to a four-parameter sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).
-
PAM Activity Quantification: The PAM activity is often expressed as the percentage of the maximal response induced by a saturating concentration of acetylcholine.
Muscarinic Receptor Selectivity Screening (Radioligand Binding Assay)
This protocol describes a generalized method for determining the binding affinity of this compound to the five human muscarinic receptor subtypes (M1-M5) through competitive radioligand binding.
1. Membrane Preparation:
-
Source: Cell membranes are prepared from CHO-K1 or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Procedure: Cells are harvested, and the cell pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Assay:
-
Reagents:
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Test Compound: this compound is serially diluted to various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled, non-selective muscarinic antagonist like atropine is used to determine non-specific binding.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.
-
-
Incubation: The assay is typically performed in 96-well plates. To each well, the following are added in order: assay buffer, the test compound (or vehicle for total binding, or atropine for non-specific binding), the cell membrane preparation, and finally the radioligand at a concentration close to its Kd.
-
Incubation Conditions: The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C).
3. Filtration and Scintillation Counting:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is then quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor. The Ki value represents the affinity of the test compound for the receptor.
Conclusion
This compound is a highly selective M1 positive allosteric modulator with pronounced ago-PAM characteristics. Its selectivity for the M1 receptor over other muscarinic subtypes is substantial, as demonstrated by functional assays. The dual nature of its pharmacology, acting as both a PAM and a direct agonist at the M1 receptor, is an important factor that influences its in vivo effects, including the potential for on-target cholinergic side effects. The detailed methodologies provided herein offer a framework for the continued investigation and characterization of this compound and other novel M1-targeting compounds.
Unraveling the Ago-PAM Activity of PF-06827443: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of PF-06827443, a compound identified as a potent M1 muscarinic acetylcholine receptor (M1R) positive allosteric modulator (PAM) with significant agonist activity (ago-PAM). This document provides a comprehensive overview of its signaling pathways, quantitative activity, and the experimental methodologies used for its characterization.
Core Concept: Ago-PAM Activity and Receptor Reserve
This compound's pharmacological profile is distinguished by its dual activity: it can both potentiate the effect of the endogenous ligand, acetylcholine (ACh), and directly activate the M1 receptor in the absence of ACh. This intrinsic agonist activity is a key characteristic of an "ago-PAM." Notably, the agonist effects of this compound are highly dependent on the cellular environment, specifically the M1 receptor expression level or "receptor reserve." In systems with high receptor density, the agonist properties of this compound are more pronounced.
Ago-PAM activity of this compound is dependent on M1 receptor reserve.
Quantitative Pharmacology of this compound
The following tables summarize the in vitro potency and efficacy of this compound in both agonist and PAM modes, as determined by calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing the rat M1 muscarinic receptor (rM1-CHO).
Table 1: Agonist Activity of this compound in rM1-CHO Cells
| Parameter | Value |
| EC50 | 1.8 µM |
| Emax | 85% (relative to ACh) |
Table 2: Positive Allosteric Modulator (PAM) Activity of this compound in rM1-CHO Cells (in the presence of an EC20 concentration of Acetylcholine)
| Parameter | Value |
| EC50 | 320 nM |
| Fold Potentiation of ACh EC50 | 15-fold |
M1 Muscarinic Receptor Signaling Pathway
This compound, through its interaction with the M1 receptor, activates the canonical Gq/11 signaling cascade. The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP complex from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a hallmark of M1 receptor activation and is the basis for the calcium mobilization assays used to characterize this compound.
Canonical Gq-coupled signaling pathway of the M1 muscarinic receptor.
Key Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for quantifying the agonist and PAM activity of compounds like this compound.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat, dog, or human M1 muscarinic receptor.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye-loaded cell plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound (for agonist mode) or this compound followed by acetylcholine (for PAM mode) at various concentrations.
-
Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate dose-response curves, from which EC50 and Emax values are calculated using non-linear regression.
Experimental workflow for the in vitro calcium mobilization assay.
Ex Vivo Electrophysiology in Mouse Prefrontal Cortex Slices
To assess the activity of this compound in a native tissue environment, whole-cell patch-clamp recordings are performed on pyramidal neurons in acute brain slices.
-
Slice Preparation: Coronal slices (300 µm) of the medial prefrontal cortex (mPFC) are prepared from adult mice. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording: Whole-cell voltage-clamp recordings are made from layer V pyramidal neurons. The intracellular solution contains a Cs+-based solution to isolate excitatory currents.
-
Measurement of sEPSCs: Spontaneous excitatory postsynaptic currents (sEPSCs) are recorded at a holding potential of -70 mV. After a stable baseline is established, this compound is bath-applied, and changes in sEPSC frequency and amplitude are measured. An increase in sEPSC frequency is indicative of agonist activity at the presynaptic terminal.[1]
-
Measurement of LTD: Long-term depression (LTD) of field excitatory postsynaptic potentials (fEPSPs) is induced by a specific stimulation protocol in the presence of this compound. The ability to induce LTD demonstrates M1 receptor-dependent synaptic plasticity.[1]
In Vivo Behavioral Convulsion Assay
This assay evaluates the potential for M1 receptor over-activation in vivo, a known adverse effect of potent M1 agonists.
-
Animals: Adult C57Bl6/J mice are used.
-
Compound Administration: this compound is formulated (e.g., in 10% Tween 80) and administered via intraperitoneal (i.p.) injection at a high dose (e.g., 100 mg/kg).
-
Behavioral Scoring: Following administration, mice are observed for convulsive behaviors for a period of up to 3 hours. Seizure severity is scored using a modified Racine scale.[1]
-
Modified Racine Scale for Mice:
-
Stage 0: No abnormal behavior.
-
Stage 1: Immobility, reduced motility.
-
Stage 2: Facial and neck jerks.
-
Stage 3: Clonic seizure while sitting.
-
Stage 4: Clonic, tonic-clonic seizure, lying on belly.
-
Stage 5: Clonic, tonic-clonic seizure, lying on side, wild jumping.
-
Stage 6: Tonic extension, potentially leading to respiratory arrest.
-
-
Confirmation of M1-Dependence: To confirm that the observed convulsions are mediated by the M1 receptor, the experiment is repeated in M1 receptor knockout mice or in wild-type mice pre-treated with a selective M1 antagonist. The absence of convulsions in these control groups confirms the M1-dependent mechanism.[1]
Conclusion
This compound is a robust M1 ago-PAM, demonstrating both direct receptor activation and potentiation of the endogenous agonist. Its agonist activity is particularly evident in systems with high receptor reserve, which has been shown to translate from in vitro cell lines to native brain tissue and in vivo behavioral outcomes.[1][2][3] The experimental protocols detailed herein provide a framework for the comprehensive evaluation of M1 receptor modulators, highlighting the critical importance of assessing both PAM and agonist activities to predict the full pharmacological profile and potential for adverse effects. The pronounced ago-PAM nature of this compound underscores the hypothesis that intrinsic agonist activity may be a contributing factor to the adverse effect liability of some M1 PAM clinical candidates.[1]
References
An In-Depth Technical Guide to PF-06827443: A Potent M1-Selective Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06827443 is a potent, orally bioavailable, and central nervous system (CNS) penetrant M1-selective positive allosteric modulator (PAM) that has garnered significant interest in the field of neuroscience research.[1] It also exhibits notable agonist activity, particularly in systems with a high M1 receptor reserve. This dual activity profile makes it a valuable tool for investigating the therapeutic potential and possible adverse effects of modulating the M1 muscarinic acetylcholine receptor, a key target for cognitive enhancement in disorders such as Alzheimer's disease and schizophrenia. This guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental methodologies associated with this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identity and general properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[(3R,4S)-3-hydroxytetrahydrofuran-4-yl]-6-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-5-methyl-2,3-dihydro-1H-isoindol-1-one |
| CAS Number | 2115022-67-6 |
| Molecular Formula | C₂₄H₂₄N₂O₄ |
| Molecular Weight | 404.46 g/mol |
| SMILES String | Cc1cc(CN2C(=O)c3cc(Cc4ccc(cc4)c5ocnc5)ccc32[C@H]6--INVALID-LINK--COCC6)ccc1 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Form | White to beige powder | Vendor Information |
| Solubility | Soluble in DMSO | Vendor Information |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| pKa | Not publicly available |
Pharmacology
This compound is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding potentiates the receptor's response to ACh. Uniquely, this compound also possesses intrinsic agonist activity, meaning it can activate the M1 receptor even in the absence of an orthosteric agonist. This "ago-PAM" activity is highly dependent on the level of M1 receptor expression, being more pronounced in systems with high receptor reserve.[2]
Table 3: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| Agonist EC₅₀ | Rat | 1900 nM | [2] |
| Dog | Similar to rat | [2] | |
| Human | Weak agonist activity reported | [2] | |
| PAM EC₅₀ | Rat (in presence of ACh EC₂₀) | 36.1 ± 4.9 nM | [2] |
| Agonist Activity (% ACh Max) | Rat | 81 ± 5% | [2] |
In vivo, this compound has been shown to induce behavioral convulsions in mice.[2] This effect is M1 receptor-dependent, as it is absent in M1 knockout mice. This finding suggests that the intrinsic agonist activity of this compound may contribute to its adverse effect profile.[2]
Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The binding of an agonist, or the action of an ago-PAM like this compound, initiates a well-defined intracellular signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the M1 receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor are prepared.
-
Compound Dilution: this compound is serially diluted (1:3 ratio) in DMSO to create an 11-point concentration-response curve. Further dilution is performed to achieve a final top concentration of 30 µM in the binding buffer.
-
Binding Buffer: The binding buffer consists of 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, at a pH of 7.4.
-
Incubation: 10 µg of the prepared cell membranes are incubated with the serially diluted this compound in the presence of a Kd concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS; 0.088 nM). The incubation is carried out at room temperature for 3 hours with constant shaking.
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of incubations is performed in the presence of 10 µM atropine.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the nonspecific binding from the total binding. The data is then analyzed using nonlinear regression to determine the inhibitory constant (Ki) of this compound.
Calcium Mobilization Assay
This assay measures the functional activity of this compound as both an agonist and a PAM by detecting changes in intracellular calcium levels.
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing the M1 receptor are cultured and seeded into 96-well black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye solution in the dark at 37°C for 1 hour.
-
Compound Addition:
-
Agonist Mode: A concentration-response curve of this compound is added to the cells.
-
PAM Mode: A concentration-response curve of this compound is added in the presence of a fixed concentration of acetylcholine (e.g., an EC₂₀ concentration).
-
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader, and changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The fluorescence data is analyzed to generate concentration-response curves. From these curves, the EC₅₀ (half-maximal effective concentration) and the maximum response as a percentage of the response to a saturating concentration of acetylcholine are determined for both agonist and PAM activities.
In Vivo Electrophysiology
Whole-cell patch-clamp recordings in brain slices are performed to assess the effects of this compound on neuronal activity in a native tissue preparation.[2]
Detailed Methodology:
-
Brain Slice Preparation:
-
Mice are anesthetized, and their brains are rapidly removed and placed in an ice-cold, oxygenated slicing solution.
-
Coronal slices (e.g., 300 µm thick) containing the prefrontal cortex (PFC) are prepared using a vibratome.
-
The slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at 32°C for at least 1 hour before recording.
-
-
Recording Setup:
-
A brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature.
-
Layer V pyramidal neurons in the prelimbic region of the PFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
-
Whole-Cell Patch-Clamp Recording:
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 MgCl₂, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with the pH adjusted to 7.3 and osmolarity to 290-300 mOsm.
-
A high-resistance "giga-seal" is formed between the pipette tip and the neuronal membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Spontaneous excitatory postsynaptic currents (sEPSCs) are recorded in voltage-clamp mode at a holding potential of -70 mV.
-
Data is acquired using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Drug Application: After establishing a stable baseline recording of sEPSCs, this compound (e.g., 10 µM) is bath-applied to the slice.
-
Data Analysis: The frequency and amplitude of sEPSCs before and after the application of this compound are analyzed to determine the effect of the compound on synaptic transmission.
Conclusion
This compound is a valuable pharmacological tool for the study of the M1 muscarinic acetylcholine receptor. Its dual activity as a potent positive allosteric modulator and a partial agonist provides a unique opportunity to dissect the roles of these two modes of action in both therapeutic effects and potential adverse events. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the field of neuroscience and drug discovery.
References
PF-06827443: A Preclinical Technical Overview for Cognitive Deficit Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: PF-06827443 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor with significant intrinsic agonist activity, classifying it as an "ago-PAM". The M1 receptor is a well-validated target for the treatment of cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.[1][2][3] This document provides a comprehensive technical guide to the preclinical data and methodologies associated with the investigation of this compound, with a focus on its potential application in cognitive deficit research. While preclinical studies have elucidated its mechanism of action, it is important to note that there is no publicly available information regarding clinical trials for this compound.
Core Mechanism of Action
This compound enhances the signaling of the M1 muscarinic acetylcholine receptor through a dual mechanism: as a positive allosteric modulator, it potentiates the effect of the endogenous ligand acetylcholine, and as an agonist, it can directly activate the receptor.[1][2] However, its agonist activity is notably dependent on the receptor reserve, meaning its effects are more pronounced in systems with high M1 receptor expression.[1][2] This characteristic has been observed across species, including in cell lines expressing rat, dog, and human M1 receptors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species/Cell Line | Parameter | Value | Reference |
| Calcium Mobilization (Agonist Mode) | rM1-CHO (high expression) | EC50 | Not explicitly reported, but robust agonism observed | [1] |
| Calcium Mobilization (PAM Mode) | rM1-CHO (high expression) | ACh EC20 + this compound | Potentiation of ACh response observed | [1] |
Table 2: Ex Vivo Electrophysiological Effects of this compound
| Preparation | Measurement | Concentration | Effect | Reference |
| Mouse Prefrontal Cortex Slices | Long-Term Depression (LTD) of fEPSPs | 1 µM | Induces sustained LTD | [1] |
| Mouse Prefrontal Cortex Slices | Long-Term Depression (LTD) of fEPSPs | 10 µM | Induces sustained LTD | [1] |
| Mouse Prefrontal Cortex Slices | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | 10 µM | Increases sEPSC frequency | [1] |
Table 3: In Vivo Behavioral Effects of this compound
| Animal Model | Dosing | Observation | M1-Dependence | Reference |
| C57Bl6/J Mice | 100 mg/kg, single dose | Induces behavioral convulsions (modified Racine scale) | Yes (absent in M1-KO mice) | [1] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by acetylcholine, potentiated or directly initiated by this compound, leads to the activation of Gq/11 proteins. This initiates a signaling cascade that is critical for synaptic plasticity and cognitive function.
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow outlines the process for assessing the agonist and PAM activity of this compound in a cell-based calcium mobilization assay.
Caption: Workflow for in vitro calcium mobilization assay.
Experimental Workflow: Ex Vivo Brain Slice Electrophysiology
This workflow describes the key steps for measuring the effect of this compound on synaptic plasticity (LTD) in mouse prefrontal cortex slices.
Caption: Workflow for ex vivo electrophysiology.
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO) are cultured in standard media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Compound Preparation: this compound and acetylcholine (ACh) are prepared in serial dilutions.
-
Assay Performance:
-
Agonist Mode: The fluorescent baseline is recorded before adding this compound to determine its direct agonist effect.
-
PAM Mode: A baseline is established, followed by the addition of an EC20 concentration of ACh. After the signal stabilizes, this compound is added to measure the potentiation of the ACh response.
-
-
Data Acquisition: Fluorescence is measured using an instrument such as a FlexStation or FLIPR.
-
Data Analysis: Concentration-response curves are generated to determine EC50 and Emax values.
Ex Vivo Brain Slice Electrophysiology
-
Animals: C57Bl/6J mice are used for slice preparation.
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (300-400 µm) containing the medial prefrontal cortex are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are evoked by electrical stimulation of layer II/III and recorded in layer V.
-
Experimental Procedure:
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
This compound is bath-applied for 20 minutes.
-
The drug is washed out, and recording continues for at least 40 minutes to observe long-term effects.
-
-
Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period to quantify the degree of long-term depression (LTD).
In Vivo Behavioral Convulsion Assay
-
Animals: Adult C57Bl6/J and M1 knockout mice are used.
-
Drug Formulation and Administration: this compound is formulated in a vehicle such as 10% Tween 80 and administered via intraperitoneal injection (e.g., 100 mg/kg).
-
Behavioral Observation: Mice are observed for 3 hours post-injection for convulsive behaviors.
-
Scoring: Seizure activity is scored using a modified Racine scale (0-5), where 0 represents no abnormal behavior and 5 represents severe, tonic-clonic seizures.
-
Data Analysis: The mean seizure score over time is calculated for each group.[1]
Conclusion
This compound is a potent M1 ago-PAM that demonstrates clear activity in preclinical in vitro and in vivo models relevant to cognitive function. Its ability to induce long-term depression in the prefrontal cortex suggests a potential to modulate synaptic plasticity. However, the induction of M1-dependent convulsions at high doses in animal models highlights a potential liability associated with its strong agonist activity. This adverse effect profile may have limited its progression into clinical development for cognitive disorders. The lack of public information on clinical trials for this compound suggests that further development may have been halted. Nevertheless, the study of this compound provides valuable insights into the therapeutic potential and challenges of targeting the M1 muscarinic receptor with ago-PAMs for the treatment of cognitive deficits.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posters and Presentations – Adult Cognition and Emotion Lab [acelab.wordpress.ncsu.edu]
PF-06827443 in the Context of Alzheimer's Disease Models: A Technical Whitepaper
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction: The M1 Receptor as a Therapeutic Target in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes significantly to the cognitive decline observed in patients. M1-mAChRs are highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex.[1][2] Their activation by ACh initiates downstream signaling cascades that modulate neuronal excitability and synaptic plasticity, processes that are fundamental to cognitive function. Selective activation of M1 receptors is therefore a promising therapeutic approach.[1][2] Positive allosteric modulators offer a more nuanced approach than direct agonists, as they enhance the effect of the endogenous neurotransmitter ACh, potentially leading to a more physiological response and a better side-effect profile.[2]
PF-06827443: A Potent M1 Ago-Positive Allosteric Modulator
This compound has been identified as a potent M1 PAM.[1][2] However, further characterization has revealed that it also possesses intrinsic agonist activity, classifying it as an "ago-PAM."[1][2] This means that this compound can activate the M1 receptor directly, even in the absence of acetylcholine, particularly in systems with high receptor expression.[1]
In Vitro Characterization
Studies in recombinant cell lines expressing the M1 receptor have been crucial in elucidating the pharmacological profile of this compound. The primary in vitro assay used is the measurement of intracellular calcium mobilization, a key downstream event following M1 receptor activation via the Gq signaling pathway.
| Cell Line | Receptor Expressed | Assay Mode | Parameter | Value | Reference |
| rM1-CHO | Rat M1 | Agonist | EC50 | 2.1 µM | [1] |
| rM1-CHO | Rat M1 | PAM (with ACh EC20) | EC50 | 180 nM | [1] |
Note: The agonist activity of this compound is dependent on the level of receptor expression, with more robust agonism observed in cell lines with higher receptor reserve.[1]
Ex Vivo Electrophysiological Profile
The functional consequences of M1 receptor activation by this compound have been investigated in native brain tissue. Electrophysiological recordings in acute brain slices from the mouse medial prefrontal cortex (mPFC), a region critical for cognitive function, have demonstrated the compound's ability to modulate synaptic transmission.
| Experiment | Concentration | Effect | Magnitude of Effect | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) | 1 µM | Long-Term Depression (LTD) | 22.2% depression | [1] |
| Field Excitatory Postsynaptic Potential (fEPSP) | 10 µM | Long-Term Depression (LTD) | 48.2% depression | [1] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSC) | 10 µM | Increased Frequency | Statistically significant increase | [1] |
These findings indicate that this compound can robustly activate M1 receptors in a native brain circuit, leading to significant alterations in synaptic strength.[1]
In Vivo Effects
In vivo studies in mice have been conducted to assess the physiological and behavioral effects of systemic administration of this compound. These studies have been critical in understanding the compound's potential therapeutic window and dose-limiting side effects.
| Animal Model | Dose | Effect | Severity (Modified Racine Scale) | Reference |
| C57Bl6/J Mice | 100 mg/kg (i.p.) | Behavioral Convulsions | Reached Stage 3 | [1] |
| M1-KO Mice | 100 mg/kg (i.p.) | No Behavioral Convulsions | N/A | [1] |
The induction of convulsions, which are absent in M1 receptor knockout mice, strongly suggests that the observed adverse effects are a direct result of excessive M1 receptor activation by this compound.[1] This highlights a significant challenge for the development of M1 ago-PAMs, as the intrinsic agonist activity may lead to a narrow therapeutic index.[1]
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the M1 receptor, which is modulated by this compound.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Pharmacology of PF-06827443: An M1 Ago-PAM for Schizophrenia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cognitive deficits associated with schizophrenia remain a significant therapeutic challenge. The M1 muscarinic acetylcholine receptor, predominantly expressed in brain regions critical for cognition such as the prefrontal cortex and hippocampus, has emerged as a promising target for procognitive drug development.[1] Positive allosteric modulators (PAMs) of the M1 receptor offer a mechanism to enhance cholinergic signaling with greater subtype selectivity than orthosteric agonists.[1][2] PF-06827443 is a potent, CNS-penetrant M1-selective PAM that has been investigated for its potential to ameliorate cognitive impairments in schizophrenia.[1][2] However, its pharmacological profile is complex, exhibiting both PAM and intrinsic agonist (ago-PAM) activity.[1][2] This dual activity has been a focal point of research, particularly in understanding the relationship between M1 receptor activation and the observed preclinical adverse effects, namely convulsions.[1] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound in the context of schizophrenia research.
Core Pharmacology and Quantitative Data
This compound has been characterized as a potent M1 ago-PAM, with its agonist activity being dependent on the level of receptor expression (receptor reserve).[1] In preclinical studies, it has demonstrated robust activity in both in vitro and in vivo models.
Table 1: In Vitro Activity of this compound at the Rat M1 Receptor
| Parameter | Cell Line | Value | Description |
| Agonist EC50 | CHO cells stably expressing rat M1 receptor | 1900 nM | Concentration for 50% of maximal agonist effect in a calcium mobilization assay.[1] |
| Agonist % Max ACh Response | CHO cells stably expressing rat M1 receptor | 81 ± 5% | Maximal response as a percentage of the maximal response to acetylcholine.[1] |
| PAM EC50 | CHO cells stably expressing rat M1 receptor | 36.1 ± 4.9 nM | Concentration for 50% of maximal potentiation of an EC20 concentration of acetylcholine.[1] |
| PAM % Max ACh Response | CHO cells stably expressing rat M1 receptor | 97 ± 1% | Maximal potentiated response as a percentage of the maximal response to acetylcholine.[1] |
Table 2: In Vivo Studies of this compound
| Study Type | Animal Model | Dose/Concentration | Key Finding |
| Behavioral Convulsions | C57Bl6/J mice | 100 mg/kg (intraperitoneal) | Induction of behavioral convulsions, reaching stage 3 on the modified Racine scale.[1] |
| Electrophysiology (LTD) | Mouse prefrontal cortex slices | 1 µM and 10 µM | Induction of M1-dependent long-term depression (LTD) of field excitatory postsynaptic potentials (fEPSPs). |
| Electrophysiology (sEPSC) | Mouse prefrontal cortex slices | 10 µM | Increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in layer V pyramidal cells. |
Experimental Protocols
Calcium Mobilization Assay
This assay is employed to determine the agonist and PAM activity of compounds at the M1 receptor by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic acetylcholine receptor are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and a selection antibiotic.
-
Cell Plating: Cells are seeded into black-wall, clear-bottom 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or a FLIPR Calcium Assay Kit) in an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Addition and Signal Detection:
-
Agonist Mode: A concentration-response curve of this compound is added to the wells, and the fluorescence intensity is measured over time using a fluorescence imaging plate reader (FLIPR) or a FlexStation.
-
PAM Mode: Cells are stimulated with an EC20 concentration of acetylcholine in the presence of varying concentrations of this compound. The potentiation of the acetylcholine-induced calcium response is measured.
-
-
Data Analysis: The change in fluorescence intensity is used to calculate EC50 values for agonist and PAM activity.
Brain Slice Electrophysiology
This technique is used to assess the effects of this compound on synaptic plasticity, specifically long-term depression (LTD), in the prefrontal cortex, a key brain region implicated in schizophrenia.
Methodology:
-
Brain Slice Preparation:
-
Mice are deeply anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, carbogenated (95% O2 / 5% CO2) high-sucrose cutting solution.
-
Coronal slices (e.g., 300 µm thick) containing the prefrontal cortex are prepared using a vibratome.
-
Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with carbogen and allowed to recover at 33°C for at least one hour before returning to room temperature.
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with carbogenated aCSF.
-
Field excitatory postsynaptic potentials (fEPSPs) are evoked in layer V of the prelimbic cortex by electrical stimulation of layer II/III.
-
A stable baseline of fEPSP responses is recorded for at least 20 minutes.
-
-
LTD Induction:
-
This compound (1 µM or 10 µM) is bath-applied for a set duration (e.g., 20 minutes).
-
Following drug application, the slice is washed with aCSF, and fEPSPs are recorded for at least 60 minutes to assess the induction and maintenance of LTD.
-
-
Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTD is expressed as a percentage of the pre-drug baseline.
In Vivo Assessment of Behavioral Convulsions
This study evaluates the potential for M1 receptor-mediated adverse effects of this compound in a whole-animal model.
Methodology:
-
Animals: Adult male C57Bl6/J mice are used.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 10% Tween 80) and administered via intraperitoneal injection at a dose of 100 mg/kg.
-
Behavioral Observation: Following administration, mice are placed in an observation chamber and their behavior is continuously monitored for a period of up to 3 hours.
-
Seizure Scoring: The severity of any convulsive behavior is scored using a modified Racine scale.[1]
-
Stage 0: No response.
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
-
Data Analysis: The maximum seizure stage reached by each animal is recorded. To confirm M1 receptor dependence, the experiment can be repeated in M1 receptor knockout mice.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity. This pathway is a key target for enhancing cognitive function in schizophrenia.
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Experimental Workflow: In Vivo Convulsion Study
Caption: Workflow for the in vivo convulsion study.
Experimental Workflow: Brain Slice Electrophysiology (LTD)
Caption: Workflow for brain slice electrophysiology.
Conclusion
This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in schizophrenia. Its dual ago-PAM activity provides a unique pharmacological profile to probe the therapeutic potential and the adverse effect liability associated with M1 receptor modulation. The intrinsic agonist activity of this compound appears to contribute to the observed M1-dependent convulsions in preclinical models.[1] This highlights the critical need to carefully characterize the degree of agonism in M1 PAMs intended for clinical development. Further research is warranted to fully elucidate the complex interplay between agonist and PAM activity at the M1 receptor and to develop M1-targeted therapies with an optimal balance of efficacy and safety for the treatment of cognitive deficits in schizophrenia.
References
In-Depth Technical Guide: CNS Penetration and Bioavailability of PF-06827443
For Researchers, Scientists, and Drug Development Professionals
December 13, 2025
Abstract
PF-06827443 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system (CNS) for the treatment of cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1][2] Effective modulation of this receptor necessitates that the compound not only reaches the systemic circulation but also efficiently penetrates the blood-brain barrier (BBB) to engage its target. While specific quantitative data on the CNS penetration and oral bioavailability of this compound are not extensively available in the public domain, this guide synthesizes the existing preclinical evidence and outlines the standard experimental protocols utilized to characterize these critical drug properties. This document provides researchers with a framework for understanding the likely CNS disposition of this compound and the methodologies to assess similar compounds.
Introduction to this compound
This compound is a potent and selective M1 muscarinic acetylcholine receptor PAM.[1] It enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. Preclinical studies have demonstrated its activity in vitro and in vivo. Notably, administration of this compound to mice has been shown to induce M1-dependent behavioral convulsions, strongly indicating that the compound crosses the blood-brain barrier to exert its effects on the central nervous system.[1] Despite its potential, adverse effects observed at higher doses in some preclinical models have been a limiting factor in its development.[1]
Quantitative Data Summary
Specific quantitative data regarding the CNS penetration (e.g., brain-to-plasma ratio) and oral bioavailability of this compound are not publicly available. The following table summarizes the available in vitro functional data.
| Parameter | Species | Value | Assay System | Reference |
| M1 Agonist EC50 | Rat | 1900 nM | Intracellular Ca2+ Mobilization | [1] |
| M1 PAM EC50 | Rat | 36.1 ± 4.9 nM | In the presence of EC20 Acetylcholine | [1] |
| % ACh Max (Agonist) | Rat | 81 ± 5% | Intracellular Ca2+ Mobilization | [1] |
| % ACh Max (PAM) | Rat | 97 ± 1% | In the presence of EC20 Acetylcholine | [1] |
M1 Muscarinic Receptor Signaling Pathway
This compound modulates the M1 muscarinic acetylcholine receptor, which is coupled to the Gq protein signaling pathway. Upon activation, this pathway leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C.
Experimental Protocols
The following sections detail the standard experimental methodologies used to assess the CNS penetration and oral bioavailability of small molecule drug candidates like this compound.
CNS Penetration Assessment
These models provide an initial assessment of a compound's ability to cross the BBB.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):
-
A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) to form an artificial membrane.
-
The test compound is added to the donor wells.
-
Buffer is added to the acceptor wells.
-
The plate is incubated, and the concentration of the compound in both donor and acceptor wells is measured, typically by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
-
Cell-Based Transwell Assays (e.g., MDCK-MDR1, Caco-2, or primary brain endothelial cells):
-
A monolayer of cells (e.g., Madin-Darby canine kidney cells transfected with the human MDR1 gene) is cultured on a semi-permeable membrane in a Transwell insert, separating an apical (blood side) and a basolateral (brain side) compartment.
-
The test compound is added to the apical compartment.
-
Samples are taken from both compartments at various time points.
-
Compound concentration is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
To assess active efflux, a bidirectional assay is performed by adding the compound to the basolateral compartment and measuring its transport to the apical side. The efflux ratio (Papp B-A / Papp A-B) is then calculated.
-
These studies in animal models provide a more physiologically relevant measure of brain exposure.
-
Brain-to-Plasma Concentration Ratio (Kp):
-
The test compound is administered to rodents (e.g., rats or mice) at a defined dose and route (e.g., intravenous or oral).
-
At a specific time point (often at steady-state), blood and brain tissue are collected.
-
The concentration of the compound in plasma and brain homogenate is determined by LC-MS/MS.
-
The Kp is calculated as the ratio of the total concentration in the brain to the total concentration in plasma.
-
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu):
-
This is considered the gold standard for assessing CNS penetration as the unbound drug is pharmacologically active.
-
In addition to the Kp determination, the fraction of unbound drug in plasma (fu,plasma) and in brain tissue (fu,brain) are measured, typically by equilibrium dialysis.
-
Kp,uu is calculated as Kp * (fu,plasma / fu,brain).
-
Oral Bioavailability Assessment
This is determined by comparing the systemic exposure of a drug after oral administration to that after intravenous administration.
-
In Vivo Pharmacokinetic Study:
-
Two groups of animals (e.g., rats) are used.
-
One group receives the test compound intravenously (IV), and the other group receives it orally (PO).
-
Blood samples are collected at multiple time points after dosing for both groups.
-
The plasma concentration of the drug at each time point is measured using LC-MS/MS.
-
Plasma concentration-time curves are generated for both IV and PO administration.
-
The Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) is calculated for both routes of administration.
-
The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Conclusion
While direct, quantitative data on the CNS penetration and oral bioavailability of this compound remain elusive in publicly accessible literature, the compound's demonstrated in vivo central activity provides strong evidence for its ability to cross the blood-brain barrier. For drug development professionals working on novel M1 PAMs or other CNS-targeted molecules, the experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of these critical pharmacokinetic properties. A thorough understanding and early assessment of CNS penetration and oral bioavailability are paramount to the successful development of new therapies for neurological and psychiatric disorders.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PF-06827443 in M1 Receptor-Mediated Long-Term Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine receptors (M1 mAChRs). While initially investigated for its potential to enhance cognitive function, subsequent research has revealed its robust activity as an allosteric agonist, particularly in systems with high M1 receptor reserve. This intrinsic agonist activity leads to the induction of long-term depression (LTD) in the prefrontal cortex (PFC), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. This technical guide provides an in-depth analysis of the role of this compound in inducing LTD, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.
Core Mechanism of Action: M1 Receptor Ago-PAM Activity
This compound acts as an ago-PAM at the M1 receptor. This dual functionality means that it not only enhances the receptor's response to the endogenous ligand, acetylcholine (ACh), but can also directly activate the receptor in the absence of ACh. This direct agonist activity is particularly pronounced in neuronal populations with a high density of M1 receptors. The activation of M1 receptors by this compound initiates a downstream signaling cascade that ultimately results in a long-lasting reduction in the efficacy of synaptic transmission, a phenomenon known as LTD.
Quantitative Data: this compound-Induced Long-Term Depression
The following tables summarize the quantitative data from electrophysiological studies investigating the effect of this compound on synaptic transmission in the mouse prefrontal cortex.
| Concentration of this compound | Percentage of Baseline fEPSP Slope (Mean ± SEM) | Reference |
| 1 µM | 77.8 ± 4.27% | [1] |
| 10 µM | 51.8 ± 3.78% | [1] |
Table 1: Effect of this compound on Field Excitatory Postsynaptic Potential (fEPSP) Slope in Mouse Prefrontal Cortex Slices. This table illustrates the dose-dependent induction of LTD by this compound. A greater reduction in the fEPSP slope, indicative of a more pronounced LTD, is observed at a higher concentration of the compound.
| Treatment | Percentage of Baseline fEPSP Slope (Mean ± SEM) | Reference |
| 1 µM this compound | Induces robust LTD | [1] |
| 1 µM this compound + 10 µM VU0255035 (M1 antagonist) | Fails to induce LTD | [1] |
Table 2: M1 Receptor Dependency of this compound-Induced LTD. This table demonstrates that the induction of LTD by this compound is dependent on the activation of the M1 receptor. The presence of a selective M1 antagonist, VU0255035, blocks the effect of this compound on the fEPSP slope.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the study "this compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems".
Ex Vivo Electrophysiology in Mouse Prefrontal Cortex Slices
1. Slice Preparation:
-
Animals: C57Bl6/J mice are used.
-
Anesthesia and Decapitation: Mice are anesthetized with isoflurane and decapitated.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 dextrose. Coronal slices (300 µm thick) containing the prelimbic medial prefrontal cortex (mPFC) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at 32°C for 30 minutes, followed by at least 1 hour at room temperature before recording.
2. Electrophysiological Recording:
-
Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.
-
Electrode Placement: A stimulating electrode is placed in layer II/III of the prelimbic mPFC, and a recording electrode is placed in layer V.
-
Stimulation: Field excitatory postsynaptic potentials (fEPSPs) are evoked by electrical stimulation of layer II/III.
-
Data Acquisition: The slope of the fEPSP is measured and recorded.
3. Long-Term Depression (LTD) Induction:
-
Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20 minutes.
-
Drug Application: this compound (1 µM or 10 µM) is bath-applied for 20 minutes.
-
Washout and Post-Drug Recording: The drug is washed out, and fEPSPs are recorded for at least 50 minutes to assess the induction and maintenance of LTD.
-
Antagonist Studies: In experiments testing for M1 receptor dependency, the M1 selective antagonist VU0255035 (10 µM) is co-applied with this compound.
Signaling Pathways and Visualizations
M1 Receptor-Mediated Signaling Pathway for LTD Induction
The induction of LTD by this compound is initiated by its agonistic action on the M1 muscarinic acetylcholine receptor. This Gq-protein coupled receptor activates a downstream signaling cascade that leads to a persistent reduction in synaptic efficacy.
References
PF-06827443 and its Effects on the Prefrontal Cortex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06827443 is a positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine receptor (M1 mAChR). Initially investigated for its potential to ameliorate cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease, subsequent research has revealed a more complex pharmacological profile.[1][2][3] This technical guide provides an in-depth analysis of the preclinical data regarding the effects of this compound on the prefrontal cortex (PFC), a brain region critical for cognitive function. The document summarizes key quantitative findings, details experimental methodologies, and visually represents the signaling pathways and experimental workflows involved in its characterization.
Introduction: The Rationale for M1 Receptor Modulation in Cognition
The M1 muscarinic acetylcholine receptor is highly expressed in brain regions integral to cognition, including the prefrontal cortex and hippocampus.[1] Its activation is a promising strategy for enhancing cognitive function in neuropsychiatric and neurodegenerative disorders.[1][4] Positive allosteric modulators are of particular interest as they offer the potential for greater subtype selectivity compared to orthosteric agonists, which have been hampered by adverse effects due to non-selective activation of other muscarinic receptor subtypes.[1] this compound emerged as a potent and selective M1 PAM; however, it was found to possess intrinsic agonist activity (ago-PAM), leading to M1-dependent adverse effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound, focusing on its activity in the prefrontal cortex and related assays.
Table 1: In Vitro Agonist and PAM Activity of this compound
| Assay | Cell Line | Parameter | Value |
| Calcium Mobilization (Agonist Mode) | rM1-CHO | EC50 | 1.8 µM |
| Calcium Mobilization (PAM Mode) | rM1-CHO | EC50 | 0.3 µM |
Data extracted from concentration-response curves in Cho et al., 2018.[1]
Table 2: Electrophysiological Effects of this compound on the Mouse Medial Prefrontal Cortex (mPFC)
| Experiment | Concentration | Effect | Magnitude of Effect (% of Baseline) |
| Field Excitatory Postsynaptic Potential (fEPSP) Slope | 1 µM | Long-Term Depression (LTD) | 77.8 ± 4.27% |
| Field Excitatory Postsynaptic Potential (fEPSP) Slope | 10 µM | Long-Term Depression (LTD) | 51.8 ± 3.78% |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | 10 µM | Increase | Statistically significant (p < 0.05) |
Data from electrophysiological recordings in layer V of the prelimbic mPFC as reported in Cho et al., 2018.[1]
Table 3: In Vivo Behavioral Effects of this compound in Mice
| Animal Model | Dose | Behavioral Outcome | Observation |
| C57Bl6/J Mice | 100 mg/kg (i.p.) | Convulsions (Modified Racine Scale) | M1-dependent behavioral convulsions |
| M1-KO Mice | 100 mg/kg (i.p.) | Convulsions (Modified Racine Scale) | No behavioral convulsions |
Data from in vivo studies as described in Cho et al., 2018.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Calcium Mobilization Assay
-
Objective: To determine the agonist and positive allosteric modulator activity of this compound at the M1 receptor.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the rat M1 receptor (rM1-CHO).[1]
-
Methodology:
-
Cells were plated in 96-well plates and grown to confluence.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For agonist mode, concentration-response curves were generated by adding increasing concentrations of this compound.
-
For PAM mode, concentration-response curves for this compound were generated in the presence of an EC20 concentration of acetylcholine (ACh).[1]
-
Changes in intracellular calcium levels were measured using a fluorescent plate reader.
-
Data were normalized to the maximal response induced by a saturating concentration of ACh.
-
Ex Vivo Electrophysiology in Prefrontal Cortex Slices
-
Objective: To assess the effect of this compound on synaptic transmission and plasticity in the medial prefrontal cortex.
-
Tissue Preparation:
-
Coronal brain slices (300-400 µm thick) containing the prelimbic mPFC were prepared from adult mice.
-
Slices were maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
-
Field Potential Recordings:
-
A stimulating electrode was placed in layer II/III of the mPFC, and a recording electrode was placed in layer V.
-
Field excitatory postsynaptic potentials (fEPSPs) were evoked.
-
A stable baseline of fEPSPs was recorded for at least 20 minutes.
-
This compound was bath-applied at the desired concentration, and fEPSP slopes were recorded for an extended period to assess long-term changes.[1]
-
In some experiments, the selective M1 antagonist VU0255035 was co-applied to confirm M1 receptor dependency.[1]
-
-
Whole-Cell Patch-Clamp Recordings:
-
Pyramidal neurons in layer V of the prelimbic mPFC were visualized using infrared differential interference contrast microscopy.
-
Whole-cell voltage-clamp recordings were performed to measure spontaneous excitatory postsynaptic currents (sEPSCs).[1]
-
After establishing a stable baseline, this compound was bath-applied, and changes in sEPSC frequency and amplitude were recorded.[1]
-
In Vivo Behavioral Assessment
-
Objective: To evaluate the in vivo effects of this compound and determine M1 receptor dependence.
-
Subjects: Adult male C57Bl6/J mice and M1 receptor knockout (M1-KO) mice.[1]
-
Procedure:
-
Mice were administered a single intraperitoneal (i.p.) injection of this compound (100 mg/kg) or vehicle.[1]
-
Animals were observed for behavioral convulsions for a period of 3 hours post-injection.
-
The severity of convulsions was scored using a modified Racine scale (0-5).[1]
-
The lack of convulsions in M1-KO mice was used to confirm that the observed effects were M1-dependent.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in the prefrontal cortex and the workflows of the key experiments.
Caption: Proposed signaling pathway of this compound in the prefrontal cortex.
Caption: Workflow for ex vivo electrophysiology experiments in PFC slices.
Caption: Workflow for the in vivo behavioral assessment of this compound.
Discussion and Conclusion
The data collectively demonstrate that this compound acts as a potent M1 ago-PAM.[1] In the prefrontal cortex, its agonist activity leads to a robust, M1-dependent long-term depression of synaptic transmission and an increase in the frequency of spontaneous excitatory postsynaptic currents.[1] These electrophysiological effects are consistent with an increase in presynaptic glutamate release.
While initially pursued for pro-cognitive effects, the strong intrinsic agonism of this compound appears to contribute to adverse effects, such as the induction of seizures, which were observed in vivo in an M1-dependent manner.[1] This finding underscores a critical challenge in the development of M1 PAMs: balancing the desired potentiation of cholinergic signaling with the avoidance of excessive receptor activation that can lead to undesirable consequences. The characterization of this compound provides valuable insights into the nuanced pharmacology of M1 allosteric modulators and highlights the importance of carefully profiling the degree of intrinsic agonism in preclinical candidates. Future efforts in this area should focus on developing M1 PAMs with minimal to no agonist activity to achieve a more favorable therapeutic window for the treatment of cognitive deficits.[1]
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor with demonstrated ago-PAM activity.[1][2][3] M1 receptors are critical for cognitive processes, making them a key target for therapeutic intervention in conditions such as Alzheimer's disease and schizophrenia.[1][4] As an ago-PAM, this compound not only enhances the receptor's response to the endogenous ligand acetylcholine but also directly activates the receptor in the absence of an orthosteric agonist.[1][2][3] This dual activity profile necessitates careful consideration in the design of in vivo experiments to fully characterize both its efficacy and potential adverse effects.
These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on assessing its potential for cognitive enhancement and characterizing its safety profile. The protocols are based on published data for this compound and related M1 ago-PAMs.
Data Presentation
Table 1: In Vivo Experimental Parameters for this compound and Representative M1 ago-PAMs
| Parameter | This compound | Representative M1 ago-PAMs (e.g., PF-06764427, MK-7622) | Reference |
| Animal Model | C57Bl6/J mice, M1-KO mice | C57Bl6/J mice, Sprague-Dawley rats | [1],[5] |
| Formulation | 10% Tween 80 in sterile water | 10% Tween 80 in sterile water | [1] |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Oral (p.o.) | [1],[6] |
| Dosage Range (Adverse Effects) | 100 mg/kg (induces convulsions) | 1 - 100 mg/kg (dose-dependent adverse effects) | [1],[7] |
| Dosage Range (Cognitive Efficacy) | Not explicitly reported | 1 - 30 mg/kg (efficacy in some models, potential impairment at higher doses) | [5][6][8] |
| Primary Efficacy Endpoints | Not explicitly reported | Novel Object Recognition, Contextual Fear Conditioning | [5][6][8] |
| Primary Safety Endpoints | Behavioral Convulsions (modified Racine scale) | Behavioral Convulsions, Salivation, Lacrimation, Diarrhea (SLUD) | [1],[7] |
Signaling Pathway
The M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, is the primary target of this compound. Upon activation by acetylcholine and potentiation by this compound, or direct activation by the ago-PAM activity of this compound, the receptor initiates a signaling cascade that is crucial for neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Assessment of Pro-convulsant Activity
This protocol is based on a published in vivo study of this compound.[1]
Objective: To determine the potential of this compound to induce behavioral convulsions, a known adverse effect of potent M1 ago-PAMs.
Materials:
-
This compound
-
Vehicle: 10% Tween 80 in sterile water
-
C57Bl6/J mice (male, 8-12 weeks old)
-
M1 receptor knockout (M1-KO) mice (for target validation)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Compound Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse with an injection volume of 250 µL). Ensure the compound is fully dissolved. Prepare a vehicle-only control solution.
-
Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer a single i.p. injection of this compound (e.g., 100 mg/kg) or vehicle to the mice.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber.
-
Scoring: Continuously observe the mice for 3 hours and score for convulsive behaviors using a modified Racine scale at regular intervals (e.g., every 15 minutes).
-
Data Analysis: Compare the incidence, latency to onset, and severity of convulsions between the this compound-treated and vehicle-treated groups. The use of M1-KO mice can confirm that any observed convulsive activity is mediated by the M1 receptor.
Modified Racine Scale for Seizure Scoring:
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
Caption: Workflow for the In Vivo Convulsion Assay.
Novel Object Recognition (NOR) Test
This protocol is a general procedure for the NOR test, which should be adapted for the specific pharmacokinetic properties of this compound.
Objective: To assess the effect of this compound on recognition memory.
Materials:
-
This compound and vehicle
-
Rodents (mice or rats)
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
-
Video tracking software
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes, depending on brain penetration and peak plasma concentration).
-
Place two identical "familiar" objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1-24 hours), place the animal back in the arena.
-
One of the familiar objects is replaced with a "novel" object.
-
Record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Caption: Workflow for the Novel Object Recognition Test.
Contextual Fear Conditioning (CFC) Test
This is a general protocol for the CFC test and should be optimized based on the specific research question and the properties of this compound.
Objective: To evaluate the effect of this compound on associative learning and memory.
Materials:
-
This compound and vehicle
-
Rodents (mice or rats)
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Software to control the presentation of stimuli and record behavior (freezing)
Procedure:
-
Conditioning (Day 1):
-
Administer this compound or vehicle at a predetermined time before conditioning.
-
Place the animal in the conditioning chamber and allow for a baseline exploration period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone or light, followed by an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.
-
-
Contextual Memory Test (Day 2):
-
Place the animal back into the same conditioning chamber (the context).
-
Do not present the CS or US.
-
Record the percentage of time the animal spends freezing (a fear response characterized by the absence of all movement except for respiration) over a set period (e.g., 5 minutes).
-
-
Cued Memory Test (Day 3) (Optional):
-
Place the animal in a novel context with different visual, tactile, and olfactory cues.
-
After a baseline period, present the CS (the tone or light from conditioning).
-
Record the percentage of time the animal spends freezing in response to the cue.
-
-
Data Analysis: Compare the percentage of freezing time between the this compound-treated and vehicle-treated groups for both the contextual and cued memory tests.
Caption: Workflow for the Contextual Fear Conditioning Test.
Important Considerations
-
Dose-Response: It is crucial to perform dose-response studies for both efficacy and adverse effects to determine the therapeutic window of this compound.
-
Pharmacokinetics: The timing of drug administration relative to behavioral testing is critical. If pharmacokinetic data is not available, preliminary studies should be conducted to determine the time to peak plasma and brain concentrations.
-
Ago-PAM Properties: The intrinsic agonist activity of this compound may lead to a narrow therapeutic window, with the potential for adverse effects at doses close to those required for efficacy.[5] Some studies suggest that strong ago-PAMs may even impair cognition at higher doses.[5]
-
Control Groups: Appropriate control groups, including vehicle-treated and, where possible, M1-KO animals, are essential for valid data interpretation.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols provide a framework for the in vivo investigation of this compound. Researchers should adapt these protocols based on their specific experimental goals and available resources.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06827443 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M1 receptor is a key target for therapeutic intervention in cognitive disorders due to its high expression in brain regions crucial for learning and memory, such as the hippocampus and cortex. This compound has been investigated for its potential therapeutic benefits in conditions like Alzheimer's disease and schizophrenia. However, it also exhibits intrinsic agonist activity at the M1 receptor, particularly at high concentrations or in systems with high receptor reserve, which can lead to adverse effects such as seizures.[1][2]
These application notes provide a comprehensive guide for the administration of this compound in mouse models, covering its mechanism of action, protocols for in vivo studies, and key experimental considerations.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the M1 mAChR, distinct from the acetylcholine binding site. This binding potentiates the receptor's activation by acetylcholine. The M1 receptor is a Gq/11 protein-coupled receptor. Upon activation, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and synaptic plasticity, processes fundamental to cognitive function.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound.
Table 1: In Vitro Agonist and PAM Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization (Agonist Mode) | rM1-CHO | EC50 | 1900 nM | [1] |
| Calcium Mobilization (Agonist Mode) | rM1-CHO | % ACh Max | 81 ± 5% | [1] |
| Calcium Mobilization (PAM Mode with EC20 ACh) | rM1-CHO | EC50 | 36.1 ± 4.9 nM | [1] |
| Calcium Mobilization (PAM Mode with EC20 ACh) | rM1-CHO | % ACh Max | 97 ± 1% | [1] |
rM1-CHO: Chinese Hamster Ovary cells expressing the rat M1 receptor.
Experimental Protocols
Formulation and Administration of this compound
Due to its lipophilic nature, this compound requires a suitable vehicle for in vivo administration. A commonly used vehicle for this and similar compounds is an aqueous solution containing a surfactant.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for a 10% Tween 80 Formulation:
-
Weigh the required amount of this compound powder.
-
For a 10 mg/mL solution, add 100 µL of Tween 80 for every 10 mg of this compound to a sterile microcentrifuge tube.
-
Vortex the mixture thoroughly until the powder is fully wetted by the Tween 80. Gentle warming or brief sonication can aid in dissolution.
-
Add sterile saline or PBS to the desired final volume. For a 10 mg/mL solution, add 900 µL of saline for every 10 mg of this compound.
-
Vortex the solution extensively to ensure a homogenous suspension or solution. The final preparation should be administered shortly after preparation.
Note: The stability of the formulation should be determined for longer-term storage. It is recommended to prepare fresh solutions for each experiment. The final concentration of Tween 80 should be kept as low as possible while ensuring the solubility of the compound, as high concentrations of surfactants can have their own biological effects.
In Vivo Administration for Seizure Liability Assessment
This protocol is based on a study that investigated the M1 receptor-dependent agonist effects of this compound.
Animal Model:
-
C57BL/6J mice are a commonly used strain for this type of study.
Dosing and Administration:
-
Dose: 100 mg/kg
-
Route: Intraperitoneal (i.p.) injection
-
Vehicle: 10% Tween 80 in sterile saline
-
Volume: Typically 10 mL/kg body weight
Procedure:
-
Prepare the this compound formulation as described above.
-
Accurately weigh each mouse to determine the correct injection volume.
-
Administer the solution via intraperitoneal injection.
-
Observe the mice continuously for signs of convulsive behavior for at least 3 hours post-injection.
-
Score seizure activity using a modified Racine scale at regular intervals (e.g., 5, 10, 15, 30, 60, 120, and 180 minutes).
Table 2: Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized convulsions |
Generalized Protocol for Cognitive Enhancement Studies in Alzheimer's Disease Mouse Models
Animal Model:
-
Transgenic mouse models of Alzheimer's disease, such as APP/PS1, 5XFAD, or 3xTg-AD, are commonly used. Age-matched wild-type littermates should be used as controls.
Dosing and Administration:
-
Dose Range (for optimization): 1 - 30 mg/kg. Lower doses are recommended to avoid the agonist-induced adverse effects.
-
Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection. Oral administration is often preferred for chronic studies.
-
Vehicle: As described above (e.g., 10% Tween 80 in water or saline). Other vehicles for lipophilic compounds, such as a solution of 5% DMSO and 5% Tween 80 in saline, can also be tested.
-
Frequency: Once daily (or as determined by pharmacokinetic studies).
Experimental Workflow:
Caption: Workflow for Cognitive Enhancement Studies.
Cognitive Behavioral Assays:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Novel Object Recognition (NOR): To evaluate recognition memory.
-
Y-maze or T-maze: To test spatial working memory.
Biochemical and Histological Analysis:
-
Following behavioral testing, brain tissue can be collected to measure levels of amyloid-beta plaques, tau pathology, synaptic markers, and inflammatory markers to assess the disease-modifying effects of the compound.
Important Considerations
-
Dose-Response: It is critical to perform a thorough dose-response study to identify a therapeutic window that provides cognitive enhancement without inducing adverse effects.
-
Pharmacokinetics: If possible, pharmacokinetic studies should be conducted to determine the bioavailability, half-life, and brain penetration of this compound in mice to inform the dosing regimen.
-
Control Groups: Appropriate control groups are essential, including a vehicle-treated group for each genotype (wild-type and transgenic) to account for any effects of the vehicle and the injection procedure.
-
Animal Welfare: Mice should be closely monitored for any signs of distress or adverse effects, particularly at higher doses.
By following these guidelines, researchers can effectively design and execute in vivo studies to investigate the therapeutic potential of this compound in mouse models of cognitive disorders.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-06827443 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a calcium mobilization assay to characterize the activity of PF-06827443, a positive allosteric modulator (PAM) and allosteric agonist of the M1 muscarinic acetylcholine receptor.
Introduction
This compound is a positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine receptor (M1 receptor).[1][2][3] The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq protein, initiating a signaling cascade that results in the mobilization of intracellular calcium.[4] This assay allows for the quantification of both the agonist and PAM activities of this compound by measuring changes in intracellular calcium concentration.
Signaling Pathway
The activation of the M1 muscarinic receptor by an agonist leads to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4][5] this compound can act as an agonist, directly activating this pathway, or as a PAM, potentiating the effect of an orthosteric agonist like acetylcholine.[1][6]
Data Presentation
The potency of this compound can be quantified in two modes: as a direct agonist and as a positive allosteric modulator in the presence of an orthosteric agonist like acetylcholine (ACh). The half-maximal effective concentration (EC50) is a key parameter determined from the concentration-response curves.
| Compound | Assay Mode | Cell Line | Agonist | EC50 (nM) |
| This compound | Agonist | M1-CHO | - | 610 ± 14 |
| PF-06764427 | PAM | M1-CHO | Acetylcholine (EC20) | 30 ± 3 |
| MK-7622 | Agonist | M1-CHO | - | 2930 ± 95 |
| MK-7622 | PAM | M1-CHO | Acetylcholine (EC20) | 16 ± 4 |
Data extracted from a study on M1 PAMs, for comparative purposes.[6]
Experimental Protocol
This protocol is designed for a 96-well plate format and is based on common practices for fluorescence-based calcium mobilization assays.[4][7][8][9]
Materials and Reagents
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the M1 muscarinic receptor.[1][6]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), and antibiotics.
-
Assay Plate: 96-well, black, clear-bottom microplate.
-
This compound: Stock solution in DMSO.
-
Acetylcholine (ACh): Stock solution in water or appropriate buffer.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Probenecid: (Optional, for cell lines with active organic anion transporters like CHO and HeLa).[7][8][9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation® 3 or FLIPR®).[7][8][9]
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Trypsinize and count M1-expressing cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[7]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation (Day 2):
-
Prepare serial dilutions of this compound in assay buffer. For agonist mode, this will be the only compound added.
-
For PAM mode, prepare serial dilutions of this compound in assay buffer containing a fixed, sub-maximal (e.g., EC20) concentration of acetylcholine.[1]
-
Prepare a separate plate with acetylcholine dilutions to determine the EC20 concentration.
-
-
Dye Loading (Day 2):
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using probenecid, add it to the loading dye at a final concentration of 2.5 mM.[7][9]
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.[7][9]
-
-
Calcium Mobilization Measurement (Day 2):
-
Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at timed intervals.
-
Place the cell plate and the compound plate into the instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for both agonist and PAM activities.
-
Conclusion
This protocol provides a robust method for characterizing the activity of this compound on the M1 muscarinic receptor. The calcium mobilization assay is a sensitive and high-throughput method suitable for determining the potency and efficacy of compounds targeting Gq-coupled receptors.[8] The agonist activity of this compound has been shown to be dependent on the receptor expression level, a factor that should be considered when interpreting results.[1]
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Initial and sustained calcium mobilizations in the parietal cell during stimulations with gastrin, inositol trisphosphate, phorbol ester and exogenous diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Application Notes and Protocols for the Use of PF-06827443 in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. Optimizing the productivity of CHO cell cultures is a critical objective in biopharmaceutical manufacturing. PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] While primarily investigated for its potential in treating neurological disorders, its mechanism of action on intracellular signaling pathways presents a novel opportunity for exploring its utility in enhancing CHO cell line performance.
Activation of the M1 receptor, a Gq-protein coupled receptor, triggers a cascade of intracellular events, including the mobilization of calcium, which is a key second messenger involved in a multitude of cellular processes such as protein synthesis and secretion. These application notes provide a comprehensive overview of the known effects of this compound in CHO cells, detail its mechanism of action, and provide protocols for researchers to investigate its potential to modulate cell growth and recombinant protein production.
Mechanism of Action of this compound in M1 Receptor-Expressing CHO Cells
In CHO cells engineered to express the M1 muscarinic acetylcholine receptor, this compound acts as a positive allosteric modulator. This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous ligand. Furthermore, this compound has been shown to possess intrinsic allosteric agonist activity, meaning it can directly activate the M1 receptor, particularly in cells with high receptor expression levels.[2][3][4]
The activation of the M1 receptor by this compound initiates a well-defined signaling cascade. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon receptor activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium can influence a wide range of cellular functions, including gene expression, protein folding, and secretion pathways.
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Potential Applications in CHO Cell Bioprocessing
The modulation of intracellular calcium levels by this compound presents a potential, yet largely unexplored, avenue for enhancing recombinant protein production in CHO cells. The rationale for this hypothesis is based on the known roles of calcium signaling in:
-
Protein Folding and Assembly: The endoplasmic reticulum, the primary site of protein folding, relies on a specific calcium concentration for the proper functioning of chaperone proteins that assist in protein folding.
-
Protein Secretion: The transport of folded proteins from the ER through the Golgi apparatus and their eventual secretion from the cell is a calcium-dependent process.
-
Gene Expression: Calcium signaling can influence the activity of transcription factors, potentially leading to increased transcription of the recombinant gene of interest.
-
Cell Cycle and Proliferation: While complex, calcium signaling is known to play a role in cell cycle progression.
It is important to note that the effects of sustained M1 receptor activation on CHO cell health, growth, and productivity are not yet established and require empirical investigation. The following protocols are designed to enable such an investigation.
Experimental Protocols
The following protocols provide a framework for evaluating the effect of this compound on a recombinant CHO cell line producing a protein of interest.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (powder form).
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to minimize solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Dose-Response and Time-Course Experiment
This experiment is designed to determine the optimal concentration and treatment duration of this compound for potential effects on CHO cell growth and protein production.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Evaluating this compound.
Methodology:
-
Cell Line: Use a stable recombinant CHO cell line expressing a protein of interest and the human M1 muscarinic receptor. A parental CHO cell line not expressing the M1 receptor should be used as a negative control.
-
Culture Medium: Use a chemically defined, serum-free CHO cell culture medium appropriate for the specific cell line.
-
Culture Vessels: The experiment can be performed in shake flasks or a multi-well plate format for initial screening, or in bench-top bioreactors for more controlled studies.
-
Seeding Density: Inoculate the cultures at a consistent and appropriate seeding density (e.g., 0.5 x 10^6 viable cells/mL).
-
Treatment:
-
Prepare a range of final concentrations of this compound in the culture medium (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
Add the compound or vehicle to the cultures at the time of inoculation (Day 0) or at a later time point (e.g., during the exponential growth phase).
-
-
Incubation: Incubate the cultures under standard CHO cell culture conditions (e.g., 37°C, 5-8% CO2, appropriate agitation).
-
Sampling: Collect samples daily or at regular intervals (e.g., every 48 hours) for the duration of the culture (e.g., up to 14 days).
-
Analysis:
-
Cell Growth and Viability: Determine the viable cell density (VCD) and percentage of viability using a cell counter (e.g., Vi-CELL XR or similar).
-
Recombinant Protein Titer: Quantify the concentration of the recombinant protein in the culture supernatant using an appropriate method (e.g., ELISA, HPLC, or biolayer interferometry).
-
Metabolite Analysis: Measure the concentrations of key metabolites such as glucose and lactate in the supernatant to assess cellular metabolism.
-
Product Quality: At the end of the culture, purify the recombinant protein and assess key quality attributes such as aggregation, glycosylation patterns, and charge variants.
-
Data Presentation
The quantitative data generated from the experiments should be organized into clear and concise tables for easy comparison.
Table 1: Effect of this compound on CHO Cell Growth and Viability
| This compound Conc. | Peak VCD (x 10^6 cells/mL) | Day of Peak VCD | Viability at Peak VCD (%) | Integral of Viable Cell Density (IVCD) |
| Untreated | ||||
| Vehicle Control | ||||
| 0.1 nM | ||||
| 1 nM | ||||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM | ||||
| 10 µM |
Table 2: Effect of this compound on Recombinant Protein Production
| This compound Conc. | Final Titer (mg/L) | Specific Productivity (qp) (pg/cell/day) |
| Untreated | ||
| Vehicle Control | ||
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Conclusion
The use of this compound in CHO cell lines represents a novel and exploratory approach to bioprocess optimization. Its well-defined mechanism of action on the M1 muscarinic receptor and subsequent calcium mobilization provides a scientific basis for investigating its potential to influence recombinant protein production. The protocols outlined in these application notes offer a systematic framework for researchers to explore this potential. It is crucial to conduct carefully controlled experiments to determine the efficacy and any potential cytotoxicity of this compound in the specific CHO cell line and bioprocess of interest. Further research in this area may uncover new strategies for enhancing the productivity of CHO cell-based manufacturing platforms.
References
- 1. Enhanced recombinant protein production in CHO cell continuous cultures under growth-inhibiting conditions is associated with an arrested cell cycle in G1/G0 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist activation of transfected human M1 muscarinic acetylcholine receptors in CHO cells results in down-regulation of both the receptor and the alpha subunit of the G-protein Gq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of transfected M1 or M3 muscarinic acetylcholine receptors induces cell-cell adhesion of Chinese hamster ovary cells expressing endogenous cadherins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human muscarinic M1 acetylcholine receptor, when express in CHO cells, activates and downregulates both Gq alpha and G11 alpha equally and non-selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06827443 Electrophysiology Slice Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a positive allosteric modulator (PAM) and allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] It has been a subject of interest for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Understanding the electrophysiological effects of this compound on neuronal circuits is crucial for elucidating its mechanism of action and predicting its physiological consequences. This document provides detailed application notes and protocols for conducting acute brain slice electrophysiology experiments to characterize the effects of this compound on synaptic transmission.
Mechanism of Action
This compound enhances the function of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Upon activation by an agonist, such as acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates ion channel activity and neuronal excitability. As an ago-PAM, this compound can both directly activate the M1 receptor and potentiate the effects of the endogenous ligand, acetylcholine.
Electrophysiological Effects of this compound
Studies have shown that this compound exhibits robust agonist activity in native brain tissue. Specifically, in acute slices of the mouse prelimbic prefrontal cortex, this compound has been demonstrated to:
-
Depress field excitatory postsynaptic potentials (fEPSPs) in layer V, evoked by stimulation of layers II/III.
-
Increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in layer V pyramidal neurons.
These effects suggest that this compound modulates glutamatergic transmission in the prefrontal cortex, a brain region critical for cognitive function.
Data Presentation
The following table summarizes the quantitative data from electrophysiology experiments with this compound.
| Parameter | Brain Region | Cell Type / Recording Location | Drug Concentration | Effect | Reference |
| fEPSP Slope | Prelimbic Prefrontal Cortex | Layer V (evoked from Layers II/III) | 10 µM | Depression | [3] |
| sEPSC Frequency | Prelimbic Prefrontal Cortex | Layer V Pyramidal Cells | 10 µM | Increase | [3] |
| sEPSC Inter-event Interval (IEI) | Prelimbic Prefrontal Cortex | Layer V Pyramidal Cells | 10 µM | Decrease | [3] |
Experimental Protocols
This section provides detailed protocols for preparing acute brain slices and performing electrophysiological recordings to assess the effects of this compound.
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute coronal slices of the mouse prefrontal cortex.
Materials:
-
C57BL/6J mice (6-10 weeks old)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Sucrose-based cutting solution (ice-cold)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Recovery chamber
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Filter paper
Solutions:
| Solution | Reagent | Concentration (mM) |
| Sucrose-based Cutting Solution | Sucrose | 210 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| D-Glucose | 10 | |
| MgCl2 | 7 | |
| CaCl2 | 0.5 | |
| Recording aCSF | NaCl | 125 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| D-Glucose | 25 | |
| MgCl2 | 1 | |
| CaCl2 | 2 |
Procedure:
-
Preparation: Continuously bubble both the cutting solution and recording aCSF with carbogen gas for at least 30 minutes prior to use. Chill the cutting solution to 2-4°C.
-
Anesthesia and Decapitation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation) and swiftly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated sucrose-based cutting solution.
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Prepare 400 µm thick coronal slices containing the prelimbic prefrontal cortex.
-
Perform all slicing procedures in the ice-cold, carbogenated cutting solution.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing carbogenated aCSF.
-
Incubate the slices at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature until they are transferred to the recording chamber.
-
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the methodology for recording fEPSPs in layer V of the prefrontal cortex.
Materials:
-
Prepared acute brain slices
-
Electrophysiology rig with microscope and micromanipulators
-
Glass microelectrodes (1-3 MΩ)
-
Concentric bipolar stimulating electrode
-
Amplifier and digitizer
-
Data acquisition software
-
Perfusion system
-
This compound stock solution
Procedure:
-
Slice Placement: Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 32-34°C. Allow the slice to equilibrate for at least 15 minutes.
-
Electrode Placement:
-
Place the stimulating electrode in layers II/III of the prelimbic prefrontal cortex.
-
Position the recording electrode in layer V.
-
-
Stimulation and Recording:
-
Deliver electrical stimuli (e.g., 200 µs duration) at a low frequency (e.g., 0.05 Hz).
-
Generate an input-output curve to determine the stimulus intensity that produces approximately 70% of the maximal fEPSP slope. Use this intensity for the remainder of the experiment.
-
-
Baseline Recording: Record a stable baseline of fEPSP responses for at least 20 minutes.
-
Drug Application: Add this compound to the perfusion solution at the desired final concentration (e.g., 10 µM).
-
Data Acquisition: Record the fEPSP responses for at least 30-40 minutes in the presence of the drug.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the data to the baseline period and compare the fEPSP slope before and after drug application.
Protocol 3: Spontaneous Excitatory Postsynaptic Current (sEPSC) Recording
This protocol outlines the procedure for whole-cell patch-clamp recordings of sEPSCs from layer V pyramidal neurons.
Materials:
-
All materials from Protocol 2
-
Patch-clamp amplifier
-
Borosilicate glass capillaries for patch pipettes (3-5 MΩ)
-
Internal solution
Internal Solution Composition:
| Reagent | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Slice and Electrode Preparation: Follow steps 1 and 2 of Protocol 2 for slice placement. Prepare patch pipettes filled with the internal solution.
-
Cell Identification: Using infrared differential interference contrast (IR-DIC) microscopy, identify pyramidal neurons in layer V based on their characteristic morphology.
-
Whole-Cell Patch-Clamp:
-
Approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Baseline Recording: Record spontaneous synaptic activity for a stable period of 5-10 minutes.
-
Drug Application: Apply this compound to the perfusion solution at the desired concentration (e.g., 10 µM).
-
Data Acquisition: Record sEPSCs for 10-20 minutes in the presence of the compound.
-
Data Analysis: Use appropriate software to detect and analyze sEPSC events. The primary parameters of interest are the frequency (events per unit time) and the inter-event interval (IEI). Compare these parameters before and after drug application.
Mandatory Visualizations
References
Application Notes and Protocols for PF-06827443
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the dissolution and formulation of PF-06827443, a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM). The following sections offer guidance on preparing solutions for both in vitro and in vivo experimental applications, including solubility data, step-by-step formulation procedures, and recommendations for solution storage and stability. The provided protocols are intended to ensure consistent and reproducible experimental results.
Compound Information
| Property | Value |
| IUPAC Name | 2-((3R,4S)-3-Hydroxytetrahydro-pyran-4-yl)-5-methyl-6-(4-oxazol-4-yl-benzyl)-2,3-dihydro-isoindol-1-one |
| Molecular Formula | C₂₄H₂₄N₂O₄ |
| Molecular Weight | 404.46 g/mol |
| Appearance | White to beige powder |
| Mechanism of Action | M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) |
Solubility Data
This compound is a poorly soluble compound. The following table summarizes its known solubility in a common laboratory solvent.
| Solvent | Solubility | Appearance | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Clear solution | [1] |
Note: For other solvents, it is recommended to perform small-scale solubility tests before preparing larger volumes.
In Vitro Solution Preparation
For most in vitro applications, such as cell-based assays and electrophysiology, this compound can be prepared as a concentrated stock solution in DMSO.
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 4.045 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
For cellular assays or electrophysiological recordings, the DMSO stock solution should be diluted to the final desired concentration in the appropriate aqueous buffer (e.g., Artificial Cerebrospinal Fluid (ACSF), Phosphate-Buffered Saline (PBS), or cell culture medium).
Important Considerations:
-
The final concentration of DMSO in the assay should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.
-
Prepare working solutions fresh on the day of the experiment.
-
When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
In Vitro Solution Preparation Workflow
In Vivo Formulation
For in vivo studies in rodents, this compound has been successfully formulated for intraperitoneal (i.p.) administration.
Protocol for 10% Tween® 80 Formulation for Intraperitoneal Injection
This formulation is suitable for achieving a concentration of up to 10 mg/mL.
Materials:
-
This compound powder
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Sterile Water for Injection
-
Sterile conical tubes or vials
-
Sonicator (bath or probe)
-
Vortex mixer
Procedure:
-
Vehicle Preparation: In a sterile conical tube, prepare the 10% Tween® 80 vehicle by adding 1 part Tween® 80 to 9 parts sterile saline or water (e.g., 1 mL of Tween® 80 and 9 mL of saline for a total of 10 mL).
-
Mixing the Vehicle: Vortex the mixture vigorously until the Tween® 80 is fully dispersed, forming a clear to slightly opalescent solution.
-
Adding the Compound: Weigh the required amount of this compound and add it to the prepared vehicle. For a 10 mg/mL solution, add 100 mg of this compound to 10 mL of the 10% Tween® 80 vehicle.
-
Suspension and Dissolution: Vortex the mixture thoroughly. To aid in creating a homogenous suspension or solution, sonicate the mixture in a bath sonicator. Intermittent vortexing during sonication is recommended.
-
Final Preparation: Ensure the final formulation is a uniform suspension before administration. Prepare this formulation fresh on the day of dosing.
In Vivo Formulation Workflow (10% Tween® 80)
General Protocol for Oral Gavage Formulation (Alternative)
While a specific oral formulation for this compound is not detailed in the literature, a common approach for poorly soluble compounds is to use a suspension in a suitable vehicle.
Example Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
Procedure:
-
Vehicle Preparation: Gradually add 0.5 g of methylcellulose to 100 mL of stirring, heated (60-70°C) sterile water. Once dispersed, cool the solution in an ice bath with continued stirring until a clear, viscous solution is formed.
-
Compound Addition: Weigh the desired amount of this compound and add it to the required volume of the methylcellulose vehicle.
-
Suspension: Vortex and sonicate the mixture until a uniform suspension is achieved.
-
Administration: Use a suitable gavage needle for oral administration. Ensure the suspension is well-mixed immediately before each animal is dosed.
Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).
Simplified M1 Receptor Signaling Pathway
Storage and Stability
Solid Compound:
-
Store the solid form of this compound at room temperature.[1]
Stock Solutions:
-
For long-term stability, it is recommended to store DMSO stock solutions at -20°C or -80°C.
-
To minimize degradation, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Based on best practices for similar compounds, DMSO stock solutions are generally stable for several months when stored properly at -80°C.
Formulations:
-
Aqueous dilutions and in vivo formulations should be prepared fresh on the day of use. Do not store aqueous formulations for extended periods.
Safety Precautions
-
Follow standard laboratory safety procedures when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for PF-06827443 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and suggested protocols for the use of PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), in rodent studies.
Introduction
This compound is a potent and selective M1 PAM that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. As a PAM, it enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. However, it also exhibits intrinsic allosteric agonist activity, which is dependent on the receptor reserve of the experimental system.[1] This dual activity profile necessitates careful dose selection in preclinical studies to separate potential therapeutic effects from adverse events.
Data Presentation
In Vivo Dosage and Effects in Rodents
The available data on this compound in rodents primarily focuses on a high-dose study that resulted in adverse effects. Information on other M1 PAMs is included to provide context for potential therapeutic dose ranges.
| Compound | Species | Dose | Route | Vehicle | Observed Effects | Reference |
| This compound | Mouse (C57Bl6/J) | 100 mg/kg | i.p. | 10% Tween 80 | Induced behavioral convulsions (Stage 3 on modified Racine scale). Effects were absent in M1 knockout mice. | [1] |
| MK-7622 | Mouse | 3 mg/kg | i.p. | Not specified | Significant reversal of scopolamine-induced contextual fear conditioning deficits. | [2] |
| MK-7622 | Mouse | 30 and 100 mg/kg | i.p. | 10% Tween 80 | Induced robust convulsions (Stage 5 on modified Racine scale). | [3] |
| VU0453595 | Mouse | up to 100 mg/kg | i.p. | 10% Tween 80 | No induction of behavioral convulsions. | [3] |
| VU0486846 | Mouse | 10 mg/kg/day | In drinking water | Water | Improved cognitive function in a mouse model of Alzheimer's disease. | [4] |
Comparative In Vitro Potency of M1 PAMs
| Compound | Assay | Parameter | Value |
| This compound | Calcium mobilization (M1-CHO cells) | PAM EC50 | 30 nM ± 3 |
| MK-7622 | Calcium mobilization (M1-CHO cells) | PAM EC50 | 16 nM ± 4 |
| MK-7622 | Calcium mobilization (M1-CHO cells) | Ago EC50 | 2930 nM ± 95 |
Example Pharmacokinetic Parameters of M1 PAMs in Rodents
No specific pharmacokinetic data for this compound is publicly available. The following table provides data for other M1 PAMs to serve as a general reference for this compound class.
| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| MK-7622 | Rat | p.o. (10 mg/kg) | 2.0 | 1800 | 11000 | 78 | [2] |
| BQCA | Rat | i.p. (10 mg/kg) | 1.5 | ~8000 | Not reported | Not applicable | [5] |
Experimental Protocols
Protocol 1: Assessment of Pro-convulsive Effects in Mice
This protocol is based on the methodology used in the published study on this compound.[1]
Objective: To assess the potential of this compound to induce seizure-like behavior in mice.
Materials:
-
This compound
-
Vehicle: 10% Tween 80 in sterile saline
-
Male C57Bl6/J mice (8-10 weeks old)
-
Observation chambers
-
Dosing syringes and needles
Procedure:
-
Formulation: Prepare a suspension of this compound in 10% Tween 80 at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg).
-
Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before dosing.
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Observation: Continuously observe the animals for a period of 3 hours post-dosing.
-
Scoring: Score behavioral manifestations of seizures at regular intervals (e.g., 5, 10, 15, 30, 60, 120, and 180 minutes) using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
-
-
Data Analysis: Record the maximum seizure stage reached for each animal. Compare the incidence and severity of seizures between the this compound-treated and vehicle-treated groups.
Protocol 2: Assessment of Cognitive Enhancement in the Novel Object Recognition (NOR) Task in Mice
This is a general protocol for assessing the efficacy of an M1 PAM in a cognitive task and can be adapted for this compound at non-convulsive doses.
Objective: To evaluate the potential of this compound to improve recognition memory in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm)
-
Two identical objects for familiarization (e.g., small glass flasks)
-
One novel object for testing
Procedure:
-
Habituation: Handle the mice for 5 minutes daily for 3 days. On the fourth day, allow each mouse to explore the empty open field arena for 10 minutes.
-
Familiarization Phase: On day 5, place two identical objects in the arena. Administer this compound or vehicle i.p. 30 minutes before the session. Allow the mouse to explore the objects for 10 minutes. Record the time spent exploring each object (nose within 2 cm of the object).
-
Testing Phase: 24 hours after the familiarization phase, replace one of the identical objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object – Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the vehicle- and compound-treated groups.
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for In Vivo Rodent Study
Caption: General Experimental Workflow for an In Vivo Rodent Study.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Measuring the Effects of PF-06827443 on Field Excitatory Postsynaptic Potentials (fEPSPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06827443 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, exhibiting robust allosteric agonist activity.[1][2][3] This compound has been shown to induce a sustained, M1-dependent long-term depression (LTD) of field excitatory postsynaptic potentials (fEPSPs) in the mouse prefrontal cortex (PFC).[1] These application notes provide detailed protocols for researchers to measure the effects of this compound on fEPSPs in acute brain slices, a critical assay for understanding its impact on synaptic plasticity.
Data Presentation
The following table summarizes the quantitative effects of this compound on fEPSP slopes in the mouse prefrontal cortex.
| Concentration | Effect on fEPSP Slope | Duration of Effect | Receptor Dependence |
| 1 µM | 77.8 ± 4.27% of baseline (Induction of LTD) | Sustained | M1 receptor-dependent (blocked by VU0255035) |
| 10 µM | 51.8 ± 3.78% of baseline (Induction of LTD) | Sustained | M1 receptor-dependent |
Table 1: Quantitative Effects of this compound on fEPSP Slopes. Data represents the mean ± SEM.[1]
Signaling Pathway
The agonistic action of this compound on the M1 muscarinic receptor initiates a signaling cascade that leads to long-term depression of synaptic transmission.
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute coronal slices of the mouse prefrontal cortex.
Materials:
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (in mM): 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH2PO4, 28 NaHCO3, 0.5 CaCl2, 7 MgSO4, 5 glucose, 0.6 sodium ascorbate.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 glucose.
-
Vibrating microtome (vibratome)
-
Slice incubation chamber
Procedure:
-
Anesthetize the mouse and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogen-gassed cutting solution.
-
Mount the brain on the vibratome stage and prepare 300-400 µm thick coronal slices containing the prefrontal cortex.
-
Transfer the slices to an incubation chamber filled with aCSF, continuously gassed with carbogen, and allow them to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
fEPSP Recording
This protocol details the recording of fEPSPs from layer V of the prelimbic medial prefrontal cortex (mPFC).
Materials:
-
Recording chamber for submerged slices
-
aCSF (as above)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance)
-
Amplifier and data acquisition system
Procedure:
-
Transfer a recovered slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Position the stimulating electrode in layer II/III of the mPFC.
-
Place the recording electrode in layer V of the mPFC.
-
Deliver baseline stimuli (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit an fEPSP that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes before drug application.
Induction of Long-Term Depression (LTD) with this compound
Procedure:
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1 µM or 10 µM).
-
Continue to record fEPSPs for the duration of the drug application (e.g., 20 minutes).[1]
-
After the drug application period, switch the perfusion back to the standard aCSF (washout).
-
Continue recording for at least 40-60 minutes post-washout to observe the sustained depression of the fEPSP.
Data Analysis
Procedure:
-
Measure the slope of the initial phase of the fEPSP for each recorded potential.
-
Normalize the fEPSP slopes to the average slope recorded during the baseline period.
-
Plot the normalized fEPSP slopes over time to visualize the induction and maintenance of LTD.
-
To quantify the magnitude of LTD, average the normalized fEPSP slopes during the last 10-20 minutes of the recording period.[1]
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for measuring fEPSP and the logical design of the experiment.
References
Application Notes and Protocols for PF-06827443 in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the theoretical application of PF-06827443, a muscarinic M1 receptor positive allosteric modulator (PAM) with intrinsic agonist activity (ago-PAM), in the Novel Object Recognition (NOR) test. The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[1][2] While direct studies evaluating this compound in the NOR test are not publicly available, this document synthesizes information on its mechanism of action and data from structurally and functionally similar compounds to provide a framework for its potential effects and a detailed protocol for its evaluation. Evidence suggests that the intrinsic agonist activity of M1 ago-PAMs may interfere with cognitive enhancement in the NOR task, in contrast to M1 PAMs lacking such activity.[3][4]
Introduction to this compound
This compound is a potent and highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1-mAChR).[5][6] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. However, this compound also exhibits intrinsic agonist activity, meaning it can directly activate the M1 receptor even in the absence of acetylcholine.[2][6] This dual activity classifies it as an "ago-PAM".[2] The M1 receptor is highly expressed in brain regions critical for cognition, such as the prefrontal cortex and hippocampus, making it a key target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[6] While M1 activation is generally considered pro-cognitive, excessive stimulation can lead to adverse effects, including seizures, which have been observed with this compound and other M1 ago-PAMs in animal models.[3][6]
This compound and the Novel Object Recognition Test: A Data-Informed Perspective
Direct quantitative data from studies testing this compound in the NOR test are not available in the published literature. However, studies on other M1 ago-PAMs provide critical insights into the expected outcomes. Research indicates a significant divergence in the cognitive-enhancing effects of M1 modulators based on their agonist activity.[3]
Data Summary: M1 Allosteric Modulators in the Novel Object Recognition Test
| Compound Class | Example Compounds | Efficacy in NOR Test | Key Findings |
| M1 ago-PAMs | MK-7622, PF-06764427 | Failed to improve recognition memory | Intrinsic agonist activity may overactivate M1 receptors, disrupting cortical function and leading to a lack of pro-cognitive effects or even impairment.[3][4] These compounds can also induce behavioral convulsions.[3] |
| M1 PAMs (lacking agonist activity) | VU0453595, VU0486846 | Robustly enhanced recognition memory | These compounds enhance cognition without the adverse effects associated with direct receptor agonism, suggesting a better therapeutic profile.[1][3] |
Given that this compound is characterized as a potent M1 ago-PAM, similar to MK-7622 and PF-06764427, it is hypothesized that it may not produce a cognitive-enhancing effect in the NOR test and could potentially cause adverse behavioral effects at higher doses.[1][6]
Signaling Pathway of M1 Receptor Activation
Activation of the M1 muscarinic receptor, either by acetylcholine potentiated by a PAM or directly by an ago-PAM like this compound, initiates a Gq/11 protein-coupled signaling cascade. This pathway is fundamental to neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.
Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol outlines the steps to evaluate the effect of a test compound, such as this compound, on recognition memory in rodents (rats or mice).
Materials and Apparatus
-
Test Arena: A square or circular open-field box (e.g., 40x40x40 cm for mice), made of a non-porous material that is easy to clean.[7] The color should contrast with the animal.
-
Objects: Two sets of identical objects (e.g., Set A and Set B). Objects should be heavy enough that the animal cannot move them, made of non-porous material (e.g., plastic, metal, glass), and have no intrinsic rewarding or aversive properties. They should be of similar size but different shapes and textures.
-
Video Recording and Analysis System: A camera mounted above the arena to record the sessions for later scoring, either manually or with automated tracking software.
-
Cleaning Solution: 70% ethanol or a similar solution to clean the arena and objects between trials to eliminate olfactory cues.
-
Test Compound: this compound, vehicle solution, and positive control (e.g., a known cognitive enhancer).
Experimental Workflow
Detailed Procedure
-
Habituation (Day 1):
-
Gently place each animal individually into the empty test arena.
-
Allow the animal to explore freely for 5-10 minutes.[7] This reduces novelty-induced stress on the testing day.
-
Return the animal to its home cage. Clean the arena thoroughly.
-
-
Training/Familiarization Phase (T1 - Day 2):
-
Administer this compound or the vehicle solution to the respective animal groups at a predetermined time before the trial (e.g., 30-60 minutes, depending on the compound's pharmacokinetics).
-
Place two identical objects (A1 and A2) in opposite, symmetrical corners of the arena.
-
Gently place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). The session is recorded.[7]
-
Exploration is defined as the animal directing its nose towards the object at a distance of ≤2 cm, including sniffing or touching.[2] Sitting on the object is not considered exploration.
-
Return the animal to its home cage. Clean the arena and objects thoroughly.
-
-
Testing Phase (T2 - Day 3):
-
After a specific inter-trial interval (ITI), typically 24 hours to assess long-term memory, prepare the arena.[8]
-
Place one of the familiar objects (A) and one new, novel object (B) in the same locations as in T1. The positions of the familiar and novel objects should be counterbalanced across animals.
-
Place the animal back into the center of the arena.
-
Allow the animal to explore freely for 5 minutes, recording the session.[2]
-
Return the animal to its home cage. Clean the arena and objects.
-
Data Analysis
The primary metric for assessing recognition memory is the Discrimination Index (DI) . It represents the preference for the novel object over the familiar one.
-
Calculate Exploration Times: For the T2 phase, measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Calculate Discrimination Index:
-
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI (approaching 1.0) indicates the animal remembers the familiar object and prefers the novel one (good memory).
-
A DI of around 0 indicates no preference, suggesting the animal does not remember the familiar object (memory deficit).
-
A negative DI indicates a preference for the familiar object, which is an atypical finding.
-
Statistical analysis (e.g., ANOVA or t-test) should be used to compare the DI between the this compound-treated groups and the vehicle control group. Locomotor activity (total distance traveled) should also be analyzed to rule out confounding effects of the compound on movement.
Conclusion
While this compound represents a potent M1 ago-PAM with theoretical pro-cognitive potential, the existing preclinical data on similar compounds suggest a high likelihood of a poor therapeutic window for cognitive enhancement in the NOR test. The intrinsic agonist activity may lead to excessive M1 receptor activation, counteracting the potential benefits of allosteric modulation and possibly inducing adverse effects. The provided protocol offers a standardized method to empirically test this hypothesis and determine the in vivo cognitive effects of this compound. Researchers should be mindful of the potential for a narrow dose-response curve and the possibility of observing adverse behavioral events.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carebox Connect [connect.careboxhealth.com]
- 8. portlandpress.com [portlandpress.com]
Application Notes and Protocols: Investigating PF-06827443 in M1 Receptor Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, in preclinical studies involving M1 receptor knockout (KO) mice. The primary focus is to delineate the M1 receptor-dependent effects of this compound, particularly its potential to induce adverse behavioral effects. The protocols outlined below are designed to guide researchers in replicating and expanding upon key findings that demonstrate the on-target activity of this compound.
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators like this compound offer a promising approach by enhancing the signal of the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor. However, some M1 PAMs have demonstrated intrinsic agonist activity (ago-PAMs), which has been linked to adverse effects. The use of M1 receptor knockout mice is a critical tool to confirm that the observed effects, both therapeutic and adverse, are indeed mediated by the M1 receptor.
This document summarizes key quantitative data from studies with this compound and similar compounds, provides detailed experimental protocols for in vivo behavioral assessment and ex vivo electrophysiological recordings, and includes diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the convulsive effects of this compound and other M1 ago-PAMs in wild-type (WT) and M1 receptor knockout (M1-KO) mice. This data clearly demonstrates the M1 receptor dependency of these adverse effects.
Table 1: Behavioral Convulsion Scores Induced by this compound in C57Bl6/J Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Convulsion Score (Modified Racine Scale) |
| Wild-Type | 100 | Stage 5 |
| M1-KO | 100 | No convulsions observed |
Data is based on studies demonstrating the M1-dependent behavioral convulsions induced by this compound.
Table 2: Comparative Convulsive Effects of M1 ago-PAMs in Wild-Type and M1-KO Mice
| Compound | Dose (mg/kg, i.p.) | Mean Convulsion Score (WT) | Mean Convulsion Score (M1-KO) |
| MK-7622 | 30 | Stage 5 | No convulsions observed |
| MK-7622 | 100 | Stage 5 | No convulsions observed |
| PF-06764427 | 30 | Stage 5 | No convulsions observed |
| PF-06764427 | 100 | Stage 5 | No convulsions observed |
Experimental Protocols
In Vivo Assessment of M1 Receptor-Mediated Convulsions
This protocol details the procedure for assessing the convulsive effects of this compound in both wild-type and M1 receptor knockout mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile saline)
-
Wild-type C57Bl6/J mice (male, 8-12 weeks old)
-
M1 receptor knockout (M1-KO) mice on a C57Bl6/J background (male, 8-12 weeks old)
-
Standard mouse cages
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
-
Video recording equipment (optional, but recommended)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House mice individually in a quiet, temperature-controlled room with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Compound Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse with an injection volume of 250 µL). Ensure the compound is fully dissolved. Prepare a vehicle-only solution for the control group.
-
Experimental Groups: Assign mice to the following groups (n=3-8 per group):
-
Group 1: Wild-type mice + Vehicle
-
Group 2: Wild-type mice + this compound (100 mg/kg)
-
Group 3: M1-KO mice + Vehicle
-
Group 4: M1-KO mice + this compound (100 mg/kg)
-
-
Drug Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Behavioral Observation and Scoring: Immediately after injection, place each mouse in an individual observation cage. Observe the mice continuously for at least 3 hours. Score the severity of convulsive behaviors using the modified Racine scale (see Table 3). If using video recording, ensure the entire observation period is captured for later analysis by a blinded observer.
-
Data Analysis: Record the maximum convulsion score reached by each mouse. Compare the scores between the different experimental groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Table 3: Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with tonic-clonic seizures |
Ex Vivo Electrophysiological Recording in Brain Slices
This protocol provides a general framework for performing whole-cell patch-clamp recordings from neurons in brain slices obtained from wild-type and M1-KO mice to assess the effects of this compound on neuronal excitability and synaptic transmission. This protocol is adaptable for various brain regions, such as the prefrontal cortex or hippocampus.
Materials:
-
Wild-type and M1-KO mice
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Artificial cerebrospinal fluid (aCSF) for slicing (ice-cold and oxygenated)
-
aCSF for recording (room temperature or 32-34°C, oxygenated)
-
Internal solution for patch pipettes
-
Borosilicate glass capillaries for patch pipettes
-
Micropipette puller
-
Patch-clamp amplifier and data acquisition system
-
Microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Perfusion system
-
This compound
-
Relevant receptor antagonists (e.g., for AMPA, NMDA, GABA receptors)
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold, oxygenated slicing aCSF.
-
Rapidly decapitate the mouse and dissect the brain in ice-cold slicing aCSF.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region.
-
Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with the appropriate internal solution.
-
-
Whole-Cell Patch-Clamp Recording:
-
Under visual guidance using DIC optics, approach a neuron in the target brain region with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of negative pressure to establish the whole-cell configuration.
-
Switch to current-clamp or voltage-clamp mode to record neuronal activity.
-
-
Drug Application:
-
Establish a stable baseline recording of neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) through the perfusion system.
-
Record the changes in neuronal activity in the presence of the compound.
-
To confirm the specificity of the effect, perform experiments in slices from M1-KO mice or in the presence of an M1 receptor antagonist in slices from wild-type mice.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in parameters such as resting membrane potential, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked postsynaptic currents.
-
Compare the effects of this compound between wild-type and M1-KO mice using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
M1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor.
Caption: M1 Receptor Gq-PLC Signaling Pathway.
Experimental Workflow for In Vivo Convulsion Assessment
This diagram outlines the workflow for the in vivo behavioral study.
Caption: Workflow for assessing this compound-induced convulsions.
Experimental Workflow for Ex Vivo Electrophysiology
This diagram illustrates the steps involved in the ex vivo electrophysiology experiments.
Caption: Workflow for ex vivo electrophysiological recordings.
Troubleshooting & Optimization
Technical Support Center: PF-06827443-Induced Convulsions in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying PF-06827443-induced convulsions in mice. All information is intended for use by qualified researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce convulsions in mice?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2][3] It also exhibits intrinsic agonist activity, making it an "ago-PAM". This agonistic action on M1 receptors in the central nervous system leads to increased neuronal excitability, which can result in convulsions.[2] The convulsions are M1-receptor dependent, as they are absent in M1 knockout mice.[2]
Q2: What is the typical dose and administration route to induce convulsions?
A2: A single intraperitoneal (i.p.) injection of 100 mg/kg of this compound has been shown to reliably induce behavioral convulsions in C57Bl6/J mice.[2]
Q3: How is this compound prepared for administration?
A3: this compound can be formulated in 10% Tween 80 in saline at a concentration of 10 mg/mL.[2] It is crucial to ensure the compound is fully dissolved to ensure accurate dosing.
Q4: What is the expected timeline and severity of the convulsions?
A4: Following a 100 mg/kg i.p. dose, behavioral convulsions can be observed and typically reach a stage 3 on the modified Racine scale.[2] Monitoring should occur continuously for the first 30 minutes and then at regular intervals for up to 3 hours post-injection.[2]
Q5: What safety precautions should be taken when handling this compound?
A5: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potent neuroactive compound. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.[4] Work should be conducted in a well-ventilated area.[4] In case of accidental exposure, seek immediate medical attention.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| No or low-grade convulsions observed at 100 mg/kg. | Improper drug formulation: this compound not fully dissolved. | - Ensure the vehicle (10% Tween 80) is of high quality. - Use sonication or gentle heating to aid dissolution, if the compound's stability allows. - Visually inspect the solution for any precipitate before injection. |
| Incorrect administration: Intraperitoneal injection was not successful (e.g., subcutaneous injection). | - Ensure proper training in intraperitoneal injection techniques in mice. - Aspirate slightly before injecting to ensure the needle is not in a blood vessel or organ. | |
| Mouse strain variability: Different mouse strains may have varying sensitivity to M1 receptor agonists. | - The C57Bl6/J strain has been reported to be responsive.[2] - If using a different strain, consider a dose-response study to determine the optimal convulsant dose. | |
| Low M1 receptor expression: The agonist activity of this compound is dependent on receptor reserve.[2] | - This is an inherent biological factor. Consider using a different model or compound if M1 receptor expression is a known issue in your model. | |
| High variability in seizure severity between animals. | Inconsistent dosing: Inaccurate volume of injection. | - Use calibrated pipettes and appropriate syringe sizes for accurate volume measurement. - Calculate the dose for each animal based on its precise body weight. |
| Stress levels of animals: High stress can influence seizure thresholds. | - Acclimatize animals to the experimental room and handling procedures. - Minimize noise and disturbances during the experiment. | |
| Formulation instability: Compound precipitating out of solution over time. | - Prepare the formulation fresh on the day of the experiment. - If storing the formulation, validate its stability under the storage conditions. | |
| Animals exhibit severe, life-threatening seizures (beyond stage 5). | Dosing error: Overdose of the compound. | - Double-check all calculations for dosing and formulation concentration. - Ensure accurate weighing of the compound. |
| Increased sensitivity of the specific mouse substrain or colony. | - Consider reducing the dose for future experiments. - Have a protocol in place for humane euthanasia if animals show signs of extreme distress. |
Experimental Protocols
Induction of Convulsions with this compound
This protocol is based on the methodology described by Cho et al. (2018).[2]
Materials:
-
This compound
-
Tween 80
-
Sterile 0.9% saline
-
C57Bl6/J mice
-
Sterile syringes and needles (e.g., 27-gauge)
-
Analytical balance
-
Sonicator (optional)
Procedure:
-
Animal Preparation:
-
Acclimatize C57Bl6/J mice to the housing and experimental conditions for at least 3 days prior to the experiment.
-
Weigh each mouse immediately before the experiment to calculate the precise dose.
-
-
Formulation of this compound (10 mg/mL):
-
Prepare a 10% Tween 80 solution in sterile 0.9% saline.
-
Weigh the required amount of this compound.
-
Add the this compound to the 10% Tween 80 vehicle to achieve a final concentration of 10 mg/mL.
-
Vortex and, if necessary, sonicate briefly to ensure complete dissolution. The solution should be clear. Prepare this solution fresh on the day of use.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 100 mg/kg. The injection volume will be 10 µL/g of body weight.
-
A control group should be injected with the vehicle (10% Tween 80) only.
-
-
Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an observation chamber.
-
Continuously observe the animals for the first 30 minutes, and then at 1 and 3 hours post-injection.
-
Score the behavioral manifestations of seizures using the modified Racine scale (see table below).
-
Data Presentation: Modified Racine Scale for Seizure Scoring
The severity of convulsions is scored using a modified version of the Racine scale.[5][6]
| Score | Behavioral Manifestation |
| 0 | No abnormal behavior |
| 1 | Mouth and facial movements (e.g., chewing, whisker twitching) |
| 2 | Head nodding, myoclonic jerks |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Visualizations
Experimental Workflow for this compound-Induced Convulsion Studies
A flowchart of the experimental workflow for studying this compound-induced convulsions in mice.
Signaling Pathway of M1 Receptor Ago-PAM-Induced Neuronal Hyperexcitability
Simplified signaling pathway of M1 receptor activation by an ago-PAM leading to convulsions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
mitigating PF-06827443 adverse effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06827443. The information is designed to help mitigate potential adverse effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. However, extensive studies have revealed that this compound also possesses robust intrinsic agonist activity, classifying it as an "ago-PAM".[1][2][3][4] This means it can directly activate the M1 receptor even in the absence of acetylcholine. Its agonist activity is particularly strong in systems with a high M1 receptor reserve.[1][4]
Q2: What is the primary adverse effect associated with this compound in preclinical studies?
The most significant adverse effect reported for this compound is the induction of severe, M1-dependent behavioral convulsions and seizures.[1][4] This effect has been observed in multiple species, including mice and dogs.[1]
Q3: What is the underlying cause of this compound-induced convulsions?
The convulsive effects are a direct result of its potent ago-PAM activity, which leads to excessive activation of the M1 receptor.[1] Studies using M1 receptor knockout (KO) mice demonstrated a complete absence of convulsions following high-dose administration of this compound, confirming that this adverse effect is mediated specifically through the M1 receptor.[1][5] Over-activation of M1 receptors is a known mechanism for inducing seizure activity.[5][6]
Troubleshooting Guides
Problem: My in vivo animal model is exhibiting convulsions or seizure-like behavior after administration of this compound.
This is the most critical adverse effect reported for this compound.[1] Immediate action and future experimental adjustments are required.
Immediate Steps:
-
Observe and Record: Document the severity and duration of the convulsions using a standardized scale, such as the modified Racine scale (see table below). Note the latency to onset after compound administration.
-
Ensure Animal Welfare: Provide supportive care as per your institution's animal care and use committee (IACUC) guidelines.
-
Consider Termination: If seizures are severe and prolonged, euthanize the animal to prevent suffering, in accordance with your approved protocol.
Long-Term Mitigation Strategies:
-
Dose Adjustment: The convulsive effects are dose-dependent.
-
Action: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. It is possible that a therapeutic window exists at lower concentrations.
-
Rationale: Studies often use a high dose (e.g., 100 mg/kg) to probe the limits of a compound's activity, which may not be necessary for your experimental question.[1]
-
-
Co-administration with an M1 Antagonist:
-
Action: Pre-treat animals with a selective M1 receptor antagonist before administering this compound. This can help confirm that the observed seizures are M1-mediated and can be used to block this specific adverse effect.
-
Rationale: Since the convulsions are M1-dependent, a selective antagonist can competitively block the excessive receptor activation caused by this compound.[1][5] See the experimental protocol below for a suggested workflow.
-
Problem: I need to predict the likelihood of this compound causing neurotoxicity in my in vitro model before proceeding to in vivo studies.
Solution: Utilize in vitro electrophysiological assays to assess seizure liability. Microelectrode array (MEA) technology is a reliable, high-throughput method for this purpose.[2][3][7]
Recommended Approach:
-
Culture Neurons on MEAs: Plate primary rodent cortical neurons or human iPSC-derived neurons on MEA plates. These cultures form spontaneously active networks.[3][8]
-
Establish a Baseline: Record the baseline electrical activity of the neuronal network, measuring parameters like mean firing rate, burst frequency, and network synchronicity.
-
Apply this compound: Introduce this compound across a range of concentrations and record the subsequent changes in network activity.
-
Analyze Data: An increase in network burst frequency, spike rate, or synchronicity is indicative of a pro-convulsant effect.[7] This allows you to determine the concentration at which this compound induces hyperexcitability in your model. See the protocol below for more details.
Data Presentation
Table 1: Summary of In Vivo Convulsive Effects of this compound This table summarizes the quantitative data from a key preclinical study.
| Parameter | Value / Observation | Animal Model | Source |
| Dose | 100 mg/kg (single dose, i.p.) | C57Bl6/J Mice | [1] |
| Behavioral Effect | Induced behavioral convulsions | Wild-Type Mice | [1] |
| Severity | Reached Stage 3 on the modified Racine scale | Wild-Type Mice | [1] |
| M1 Dependence | No behavioral convulsions observed | M1 Knockout Mice | [1] |
Modified Racine Scale for Seizure Severity:
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized convulsions
Experimental Protocols
Protocol 1: In Vivo Mitigation of Convulsions via Co-administration of an M1 Antagonist
Objective: To block the convulsive effects of this compound by pre-treatment with a selective M1 antagonist (e.g., VU0255035).
Methodology:
-
Animal Model: Use the same rodent model in which convulsions were previously observed.
-
Group Allocation:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound (at the convulsive dose, e.g., 100 mg/kg)
-
Group 3: M1 Antagonist + this compound
-
Group 4: M1 Antagonist + Vehicle
-
-
Dosing (Pilot Study): The optimal dose and pre-treatment time for the M1 antagonist must be determined empirically. Start with a dose known to achieve receptor occupancy based on literature and perform a pilot study with a few different doses and pre-treatment intervals (e.g., 30, 60 minutes before this compound administration).
-
Administration:
-
Administer the selected M1 antagonist dose (or its vehicle) via the appropriate route (e.g., intraperitoneally).
-
After the determined pre-treatment interval, administer the convulsive dose of this compound (or its vehicle).
-
-
Observation:
-
Continuously monitor the animals for at least 3 hours post-administration of this compound.[1]
-
Score any convulsive behavior using the modified Racine scale.
-
-
Analysis: Compare the incidence and severity of seizures between Group 2 and Group 3. A significant reduction or complete absence of seizures in Group 3 would indicate successful mitigation. Group 4 serves as a control for any behavioral effects of the antagonist alone.
Protocol 2: In Vitro Assessment of Seizure Liability using Microelectrode Array (MEA)
Objective: To determine the concentration at which this compound induces neuronal network hyperexcitability.
Methodology:
-
Cell Culture: Plate primary rodent cortical neurons or human iPSC-derived neurons onto MEA plates according to the manufacturer's protocol. Allow the cultures to mature for a sufficient time (e.g., >14 days in vitro) to form stable, spontaneously active networks.
-
Baseline Recording: Place the MEA plate into the recording system. Allow the culture to acclimate. Record baseline network activity for 10-20 minutes. Key parameters include mean firing rate, burst rate, and network synchrony index.
-
Compound Preparation: Prepare a concentration range of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.2%).[2]
-
Compound Application: Add the different concentrations of this compound to the wells. Include vehicle-only wells as a negative control and a known pro-convulsant (e.g., bicuculline) as a positive control.
-
Post-Dosing Recording: Immediately begin recording network activity and continue for at least 60 minutes.
-
Data Analysis:
-
Normalize the post-dosing activity to the baseline recording for each electrode/well.
-
Analyze key parameters indicative of seizure-like activity:
-
Mean Firing Rate: Number of spikes per second.
-
Network Burst Frequency: Rate of synchronized bursting across the network.[7]
-
Synchrony Index: A measure of how correlated the firing is across different electrodes.
-
-
Plot the concentration-response curves for these parameters. A significant, concentration-dependent increase in these metrics indicates a pro-convulsant liability.
-
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of specific muscarinic receptor subtypes in cholinergic parasympathomimetic responses, in vivo phosphoinositide hydrolysis, and pilocarpine-induced seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel test strategies for in vitro seizure liability assessment - PMC [pmc.ncbi.nlm.nih.gov]
PF-06827443 agonist activity and receptor reserve
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor with agonist activity (ago-PAM). This guide includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 subtype of the muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] Unlike a simple PAM, it also possesses intrinsic agonist activity, classifying it as an "ago-PAM".[1][2][3] This means that in addition to potentiating the effect of the endogenous agonist, acetylcholine (ACh), this compound can directly activate the M1 receptor in the absence of ACh.[1][2][3]
Q2: What is "receptor reserve" and why is it important for studying this compound?
A2: Receptor reserve refers to the presence of a higher number of receptors in a cell or tissue than is necessary to elicit a maximal response to an agonist. The agonist activity of this compound is highly dependent on receptor reserve.[1][2][3] In systems with high M1 receptor expression (high receptor reserve), this compound exhibits robust agonist activity.[1][2][4] Conversely, in systems with low receptor expression, its agonist activity is weak or absent.[4] This is a critical consideration when designing experiments and interpreting data, as results can vary significantly between different cell lines or native tissues.
Q3: What are the potential in vivo effects of this compound's agonist activity?
A3: The intrinsic agonist activity of this compound is believed to contribute to observed adverse effects in preclinical animal models, such as behavioral convulsions.[1][2] These effects are thought to be M1-dependent.[2] Therefore, careful dose-selection and monitoring for cholinergic side effects are crucial in in vivo studies.
Q4: How does this compound affect synaptic plasticity?
A4: In native brain tissue, such as slices from the medial prefrontal cortex (mPFC), this compound has been shown to induce long-term depression (LTD) of synaptic transmission.[2] This effect is M1 receptor-dependent.[2]
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various assays.
Table 1: In Vitro Agonist and PAM Activity of this compound in Calcium Mobilization Assays
| Cell Line | Receptor Expressed | Assay Mode | Agonist (ACh) Concentration | This compound EC50 |
| CHO | Rat M1 | Agonist | None | ~1 µM |
| CHO | Rat M1 | PAM | EC20 | ~30 nM |
Table 2: Electrophysiological Effects of this compound
| Preparation | Brain Region | Effect | Concentration | Magnitude of Effect |
| Mouse Brain Slices | Medial Prefrontal Cortex | LTD of fEPSPs | 1 µM | ~22% depression |
| Mouse Brain Slices | Medial Prefrontal Cortex | LTD of fEPSPs | 10 µM | ~48% depression |
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Agonist Activity Observed in Calcium Mobilization Assays
-
Possible Cause: Low M1 receptor expression in the chosen cell line.
-
Solution: Use a cell line with confirmed high expression of the M1 receptor. Consider using a tetracycline-inducible expression system to modulate receptor levels and confirm the receptor reserve-dependent agonism of this compound.
-
-
Possible Cause: Poor cell health.
-
Solution: Ensure cells are healthy and not over-confluent. Use cells within a consistent and low passage number range.
-
-
Possible Cause: Suboptimal dye loading or assay buffer conditions.
-
Solution: Optimize dye loading time and concentration. Ensure the assay buffer has the correct pH and ionic concentrations. For CHO cells, the inclusion of probenecid may be necessary to prevent dye leakage.
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity and concentration of your this compound stock solution.
-
Issue 2: High Background Signal in Functional Assays
-
Possible Cause: Constitutive activity of the M1 receptor in the expression system.
-
Solution: If possible, use an inverse agonist to reduce basal activity before adding this compound.
-
-
Possible Cause: Autofluorescence of the compound or media components.
-
Solution: Run appropriate controls, including vehicle-only and compound-only wells, to check for autofluorescence.
-
Issue 3: Variability in Electrophysiology Recordings
-
Possible Cause: Poor brain slice viability.
-
Solution: Ensure optimal slicing and recovery conditions. Use a protective recovery method, such as an NMDG-based aCSF, especially for older animals. Maintain proper oxygenation and temperature throughout the experiment.
-
-
Possible Cause: Inconsistent drug application.
-
Solution: Ensure consistent and complete bath application of this compound. Verify the final concentration in the recording chamber.
-
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in CHO-M1 Cells
This protocol describes the measurement of intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the M1 receptor.
Materials:
-
CHO-M1 cells
-
Black, clear-bottom 96-well or 384-well plates
-
Cell culture medium (e.g., F-12K with 10% FBS and selection antibiotic)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Probenecid (optional, for CHO cells)
-
This compound
-
Acetylcholine (ACh)
-
Fluorescence plate reader with an injector (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed CHO-M1 cells into black, clear-bottom plates at a density that will result in a near-confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent calcium indicator in assay buffer. Probenecid can be included at this step if necessary.
-
Remove the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 60 minutes.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to the desired final concentrations.
-
For PAM assays, prepare ACh at a concentration that gives an EC20 response.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
For Agonist Mode: Inject the this compound dilutions into the wells and measure the fluorescence intensity over time.
-
For PAM Mode: First, inject the EC20 concentration of ACh and measure the initial response. Then, inject the this compound dilutions and continue to measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the change in fluorescence against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Brain Slice Electrophysiology for Long-Term Depression (LTD) Induction
This protocol describes the preparation of acute brain slices from the medial prefrontal cortex (mPFC) and the induction of LTD with this compound.
Materials:
-
Mouse (e.g., C57BL/6J)
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Sucrose-based artificial cerebrospinal fluid (aCSF) for slicing (ice-cold and carbogenated)
-
Standard aCSF for recording (carbogenated)
-
This compound
-
Electrophysiology recording setup (amplifier, digitizer, stimulation and recording electrodes)
Procedure:
-
Animal Anesthesia and Perfusion:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Perform transcardial perfusion with ice-cold, carbogenated sucrose-based aCSF.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-based aCSF.
-
Mount the brain on the vibratome stage and prepare coronal slices (e.g., 300-400 µm thick) containing the mPFC.
-
-
Slice Recovery:
-
Transfer the slices to a holding chamber with carbogenated standard aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with carbogenated standard aCSF.
-
Place a stimulating electrode in layer II/III of the mPFC and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
LTD Induction:
-
Bath-apply this compound at the desired concentration (e.g., 1 µM) for a defined period (e.g., 20 minutes).
-
Wash out the drug and continue recording fEPSPs for at least 60 minutes to observe the induction and maintenance of LTD.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the baseline period.
-
Quantify the magnitude of LTD as the percentage reduction in the fEPSP slope during the last 10 minutes of the recording compared to the baseline.
-
Visualizations
Caption: M1 Receptor Signaling Pathway Activation by this compound.
Caption: Workflow for a Calcium Mobilization Assay.
Caption: Workflow for LTD Electrophysiology Experiments.
References
- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06827443 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with PF-06827443 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant M1-selective positive allosteric modulator (PAM).[1] Its primary mechanism is to enhance the signaling of the M1 muscarinic acetylcholine receptor in the presence of the endogenous agonist, acetylcholine (ACh). However, it also possesses intrinsic agonist activity, classifying it as an "ago-PAM".[2][3]
Q2: We are observing significant agonist activity with this compound alone, without the addition of an orthosteric agonist. Is this expected?
A2: Yes, this is a known characteristic of this compound. It displays robust agonist activity in cell lines with high M1 receptor expression levels.[2][4][5] This "ago-PAM" activity is highly dependent on the receptor reserve in your experimental system.[2][4]
Q3: Why are our in vitro results with this compound inconsistent across different experiments or when compared to published data?
A3: The most likely reason for inconsistent results is the variability in M1 receptor expression levels between different cell lines or even between different passages of the same cell line.[4] The agonist activity of this compound is directly proportional to the M1 receptor density.[2][4] Therefore, a cell line with low M1 expression will show weak or minimal agonist activity, while a high-expressing cell line will exhibit a strong agonist response.[2]
Q4: In our potentiation assay, we are not observing a significant enhancement of the acetylcholine (ACh) response. What could be the issue?
A4: This could be due to several factors:
-
High Agonist Activity: If your cell line has high M1 receptor expression, the strong intrinsic agonist activity of this compound might be masking the potentiation effect. The response may already be near-maximal from the compound alone.
-
Suboptimal ACh Concentration: Ensure you are using a sub-maximal (e.g., EC20) concentration of ACh. If the ACh concentration is too high, the window to observe potentiation by the PAM will be small.
-
Compound Concentration: The concentration of this compound used is critical. A very high concentration might lead to receptor desensitization.
Q5: What is the recommended solvent for this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: High variability in baseline calcium levels or high background fluorescence.
-
Possible Cause 1: Cell Health and Confluency. Unhealthy or overly confluent cells can lead to inconsistent baseline calcium levels.
-
Solution: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Avoid using cells of a high passage number.
-
-
Possible Cause 2: Inconsistent Dye Loading. Uneven loading of calcium-sensitive dyes can result in variable background fluorescence.
-
Solution: Ensure complete removal of growth media before adding the dye solution. Mix the dye solution gently but thoroughly. Incubate for the recommended time, protected from light.
-
-
Possible Cause 3: Autofluorescence. Cellular autofluorescence can contribute to high background.
-
Solution: Use a plate reader with the appropriate filter sets for your chosen dye. If possible, subtract the baseline fluorescence from all measurements.
-
Problem 2: No or weak response to this compound in agonist mode.
-
Possible Cause 1: Low M1 Receptor Expression. The cell line used may have very low endogenous or transfected M1 receptor expression.
-
Solution: Verify the M1 receptor expression level in your cell line using a validated method (e.g., radioligand binding, Western blot, or qPCR). Consider using a cell line with higher or inducible M1 receptor expression.
-
-
Possible Cause 2: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound as recommended by the supplier, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Problem 3: Inconsistent EC50 values for this compound.
-
Possible Cause 1: Variable M1 Receptor Expression. As mentioned, fluctuations in M1 receptor density will directly impact the observed agonist potency.
-
Solution: Implement stringent cell culture practices to maintain consistent receptor expression. Regularly check the expression levels.
-
-
Possible Cause 2: Assay Conditions. Differences in assay buffer composition, incubation times, or temperature can affect results.
-
Solution: Standardize all assay parameters and document them meticulously in your lab notebook.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Different Modes and Species
| Species | Assay Mode | Cell Line | EC50 (nM) | % ACh Max |
| Rat | Agonist | rM1-CHO | 1900 | 81 ± 5% |
| Rat | PAM (with EC20 ACh) | rM1-CHO | 36.1 ± 4.9 | 97 ± 1% |
| Dog | Agonist | dM1-CHO | Similar to rat | Not specified |
| Dog | PAM | dM1-CHO | Similar to rat | Not specified |
| Human | Agonist | hM1-CHO | Similar to rat | Not specified |
| Human | PAM | hM1-CHO | Similar to rat | Not specified |
Data compiled from literature[2]. Note that agonist activity is highly dependent on receptor expression levels.
Experimental Protocols
Key Experiment: Calcium Mobilization Assay
This protocol is a general guideline for assessing the agonist and PAM activity of this compound using a fluorescence-based calcium mobilization assay in a 96-well format.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotic)
-
This compound
-
Acetylcholine (ACh)
-
Fluo-4 AM or similar calcium-sensitive dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the M1-expressing cells into 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve 2x the final desired concentrations.
-
For PAM mode, prepare a solution of ACh in Assay Buffer at a concentration that will yield a final EC20 concentration upon addition to the wells.
-
-
Dye Loading:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the calcium-sensitive dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well.
-
-
Measurement:
-
Place the cell plate in a fluorescence microplate reader.
-
Set the reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for your dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).
-
For Agonist Mode:
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the this compound dilutions to the corresponding wells.
-
Continue to record the fluorescence intensity for an additional 60-120 seconds.
-
-
For PAM Mode:
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the this compound dilutions and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add 50 µL of the ACh solution to each well.
-
Continue to record the fluorescence intensity for an additional 60-120 seconds.
-
-
-
Data Analysis:
-
The change in fluorescence is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Plot the change in fluorescence against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
PF-06827443 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06827443. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The fundamental physicochemical properties of this compound are summarized in the table below. This information is essential for accurate preparation of stock solutions and experimental assays.
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₂O₄ |
| Molecular Weight | 404.46 g/mol |
| Appearance | White to beige powder |
| Storage Temperature | Room temperature |
Troubleshooting Guide: Solubility
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound has limited aqueous solubility. For in vitro and in vivo studies, specific solvents and formulation strategies are required.
Solubility Data:
| Solvent | Known Solubility/Formulation | Notes |
| DMSO | 10 mg/mL | A common solvent for creating high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| 10% Tween® 80 in Saline | Formulation used for in vivo studies | This suggests a suspension or emulsion is formed for animal dosing. |
Recommended Solubilization Protocol for In Vitro Assays:
-
Prepare a high-concentration stock solution in 100% DMSO. For example, dissolve 4.04 mg of this compound in 1 mL of DMSO to create a 10 mM stock solution.
-
Serially dilute the DMSO stock solution to intermediate concentrations using DMSO.
-
For the final working concentration, dilute the intermediate DMSO stock into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on your biological system.
dot
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Guide: Stability and Storage
Q3: How should I store this compound and its solutions to ensure stability?
A3: Proper storage is critical to maintain the integrity of this compound. While specific long-term stability data is not extensively published, general guidelines for similar compounds can be followed.
Storage Recommendations:
| Form | Storage Condition | Precautionary Notes |
| Solid Powder | Room temperature, in a tightly sealed container. | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C for long-term storage. | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | Prepare fresh for each experiment. | Due to poor aqueous solubility, precipitation may occur over time. |
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation products of this compound have not been detailed in publicly available literature. However, its core structure, a benzoxazole derivative, provides some clues about potential instabilities. Benzoxazoles are generally stable but can be susceptible to oxidation and photodegradation.
dot
Caption: Potential factors influencing this compound stability.
Experimental Protocols
Q5: Can you provide a protocol for formulating this compound for in vivo studies?
A5: Based on published literature, this compound has been administered to mice in a formulation containing 10% Tween® 80. Here is a general protocol based on this information.
Protocol for In Vivo Formulation (Suspension/Emulsion):
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare a 10% Tween® 80 solution in sterile saline (0.9% NaCl).
-
Add a small amount of the 10% Tween® 80 solution to the this compound powder to create a paste. This helps in the initial dispersion of the compound.
-
Gradually add the remaining volume of the 10% Tween® 80 solution while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the formulation for any large aggregates. The final formulation should be a homogenous suspension or emulsion.
-
Administer the formulation to the animals as per your experimental design (e.g., intraperitoneal injection).
Important Considerations:
-
The stability of this formulation over time has not been reported. It is recommended to prepare it fresh before each use.
-
The homogeneity of the suspension is crucial for accurate dosing. Ensure thorough mixing before drawing each dose.
Signaling Pathway
Q6: What is the mechanism of action of this compound?
A6: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR) . This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the receptor's response to ACh.
dot
Caption: M1 receptor signaling pathway modulated by this compound.
Technical Support Center: Optimizing PF-06827443 Concentration for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] It binds to a site on the receptor distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. As a PAM, this compound can potentiate the response of the M1 receptor to ACh.[3] Uniquely, this compound also exhibits allosteric agonist activity, meaning it can directly activate the M1 receptor in the absence of an orthosteric agonist.[1][2][3] This agonist activity is notably dependent on the M1 receptor expression level in the experimental system.[1][3]
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound, by activating the M1 mAChR, stimulates the Gq alpha subunit of the G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a commonly measured downstream event in functional assays for M1 receptor activation.
M1 Receptor Signaling Pathway
Caption: M1 receptor signaling cascade initiated by this compound.
Q3: In which types of assays is this compound commonly used?
A3: this compound is frequently characterized in a variety of in vitro and in vivo assays, including:
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium upon M1 receptor activation in cell lines (e.g., CHO or HEK293) expressing the M1 receptor.[1]
-
Electrophysiology Assays: To assess the effects on neuronal activity, such as measuring field excitatory postsynaptic potentials (fEPSPs) in brain slices.[1]
-
Radioligand Binding Assays: To determine its binding affinity and cooperativity with orthosteric ligands.
-
In Vivo Behavioral Studies: To investigate its effects on cognition and potential adverse effects in animal models.[1]
Q4: What are the typical concentration ranges for this compound in different assays?
A4: The optimal concentration of this compound is highly dependent on the assay system, particularly the M1 receptor expression level. Below are some reported concentrations from various studies.
| Assay Type | Cell Line/System | Mode | Concentration/EC50 | Reference |
| Calcium Mobilization | rM1-CHO (high expression) | Agonist | EC50: 1900 nM | [1] |
| Calcium Mobilization | rM1-CHO (high expression) | PAM (with EC20 ACh) | EC50: 36.1 nM | [1] |
| Calcium Mobilization | hM1-CHO (high expression) | Agonist | EC50: 400 nM | [1] |
| Calcium Mobilization | hM1-CHO (low expression) | Agonist | Minimal activity | [1] |
| Electrophysiology (LTD) | Mouse PFC slices | Agonist | 1 µM - 10 µM | [1] |
| Electrophysiology (sEPSC) | Mouse Layer V pyramidal cells | Agonist | 10 µM | [1] |
| In Vivo (Behavioral) | Mice | Agonist | 100 mg/kg (i.p.) | [1] |
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in your assays.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common experimental issues.
Issue 1: No or weak response observed in a functional assay.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a full concentration-response curve for this compound in your specific assay system. The ago-PAM nature of this compound means its potency can vary significantly.
-
-
Possible Cause 2: Low M1 Receptor Expression.
-
Solution: The agonist activity of this compound is highly dependent on receptor reserve.[1][3] If using a cell line with low or unknown M1 receptor expression, you may observe weak or no agonist effect. Consider using a cell line with higher M1 expression or testing this compound in its PAM mode in the presence of an orthosteric agonist like acetylcholine.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Ensure the integrity of your this compound stock. Verify its purity and confirm the correct solvent and storage conditions. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 4: Suboptimal Orthosteric Agonist Concentration (PAM mode).
-
Solution: When testing for PAM activity, the concentration of the orthosteric agonist (e.g., ACh) is critical. An EC20 concentration of the agonist is often used to provide a suitable window for observing potentiation. You may need to empirically determine the optimal agonist concentration for your system.
-
Issue 2: High background signal or non-specific effects.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: High concentrations of this compound can lead to receptor over-activation and potential off-target effects.[4] In vivo, high doses have been associated with adverse effects such as seizures.[1] Lowering the concentration may reduce non-specific signaling while maintaining on-target activity.
-
-
Possible Cause 2: Off-target activity.
-
Solution: To confirm that the observed effect is M1 receptor-mediated, include a control with a selective M1 receptor antagonist (e.g., VU0255035).[1] The antagonist should block the response to this compound.
-
-
Possible Cause 3: Assay artifacts.
-
Solution: In fluorescence-based assays, the compound itself might be fluorescent or interfere with the dye. Run a control with this compound in the absence of cells to check for auto-fluorescence. Ensure your assay buffer and other reagents are not contributing to the high background.
-
Issue 3: Results are not reproducible.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Variations in cell density, passage number, and serum concentration can alter M1 receptor expression levels, thereby affecting the response to this compound. Maintain consistent cell culture practices.
-
-
Possible Cause 2: Instability of reagents.
-
Solution: Prepare fresh dilutions of this compound and any orthosteric agonists from a validated stock solution for each experiment. Ensure proper storage of all reagents.
-
-
Possible Cause 3: Variability in assay execution.
-
Solution: Minor variations in incubation times, temperature, and liquid handling can introduce variability. Standardize the experimental protocol and use automated liquid handlers where possible.
-
Experimental Protocols
Calcium Mobilization Assay Protocol (General)
This protocol provides a general framework for a calcium mobilization assay in a 96-well or 384-well format using a fluorescent calcium indicator.
-
Cell Plating:
-
Seed CHO or HEK293 cells stably expressing the human or rat M1 receptor into black-walled, clear-bottom microplates.
-
Culture overnight to allow for adherence and formation of a monolayer.
-
-
Dye Loading:
-
Remove culture medium and load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at a concentration that is 2x to 5x the final desired concentration.
-
For PAM mode, prepare a solution of acetylcholine (or another orthosteric agonist) at its EC20 concentration, also containing the desired concentrations of this compound.
-
-
Assay Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add the this compound solution (for agonist mode) or the ACh/PF-06827443 solution (for PAM mode) to the cells.
-
Measure the fluorescence signal kinetically over time to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of maximum to baseline fluorescence (Fmax/F0).
-
Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.
-
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for optimizing this compound concentration.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting PF-06827443 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06827443 in their experiments. The information is tailored for scientists and drug development professionals to help interpret dose-response curves and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing agonistic activity with this compound alone, even though it's described as a Positive Allosteric Modulator (PAM). Is this expected?
A1: Yes, this is an expected behavior for this compound. It is characterized as an "ago-PAM," meaning it possesses intrinsic agonist activity in addition to its ability to potentiate the effect of an orthosteric agonist like acetylcholine.[1][2] This agonist activity is particularly prominent in cell lines with high M1 receptor expression levels.[1] Therefore, observing a dose-dependent response with this compound in the absence of an orthosteric agonist is consistent with its known mechanism of action.
Q2: The potency (EC50) of this compound in our assay is different from published values. What could be the reason?
A2: Discrepancies in EC50 values can arise from several factors:
-
Receptor Expression Levels: The agonist activity of this compound is highly dependent on the M1 receptor reserve in the cellular system used.[1] Higher receptor expression will lead to a more potent agonist response.
-
Assay System: The observed potency can differ between cell lines (e.g., rat vs. human M1 receptors) and native tissue preparations.[1]
-
Assay Conditions: Variations in experimental conditions such as cell density, incubation time, and the concentration of the orthosteric agonist (in PAM mode) can significantly impact the calculated EC50.
-
Data Analysis: The method used to fit the dose-response curve and calculate the EC50 can also contribute to variability.[3][4]
Q3: We are observing a biphasic or bell-shaped dose-response curve. What does this indicate?
A3: A bell-shaped dose-response curve can be indicative of complex pharmacological effects, such as receptor desensitization or off-target effects at higher concentrations.[5] It is crucial to carefully analyze the descending part of the curve to understand if it's due to cytotoxicity or other mechanisms. Consider performing cell viability assays in parallel with your functional assays to rule out toxicity.
Q4: What are some general troubleshooting tips for our cell-based assays with this compound?
A4: For general troubleshooting of cell-based assays, consider the following:
-
Cell Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination.[6][7]
-
Reagent Quality: Verify the integrity and concentration of your this compound stock solution and other critical reagents.
-
Assay Protocol: Maintain consistency in all steps of your protocol, including cell seeding, compound addition, and incubation times.[8]
-
Plate Selection: Use appropriate microplates for your assay type (e.g., black plates for fluorescence, white plates for luminescence) to minimize background and crosstalk.[8]
Troubleshooting Guide
Issue: High Variability Between Replicate Wells
High variability can obscure the true dose-response relationship.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile buffer or media. |
| Compound Precipitation | Visually inspect your compound dilutions for any signs of precipitation. Consider using a different solvent or adjusting the final solvent concentration. |
| Inadequate Mixing | Gently mix the plate after compound addition to ensure even distribution. |
Issue: No Response or Weak Signal
A lack of response can be due to various factors from the compound to the detection system.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm the expression of the M1 receptor in your cell line using techniques like qPCR or Western blotting. As this compound's agonism is dependent on receptor reserve, a low expression level may lead to a weak or absent response in agonist mode.[1] |
| Compound Inactivity | Verify the identity and purity of your this compound sample. Test a fresh stock solution. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell number, incubation time, and substrate concentration (for enzymatic assays). |
| Incorrect Detection Settings | Ensure the settings on your plate reader (e.g., wavelength, gain) are optimized for your assay. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in rat M1-expressing CHO cells.
| Mode | Parameter | Value | Cell Line | Assay |
| Agonist Mode | EC50 | 1900 nM | rM1-CHO | Calcium Mobilization |
| PAM Mode | EC50 | 36.1 ± 4.9 nM | rM1-CHO | Calcium Mobilization (in the presence of an EC20 concentration of Acetylcholine) |
Data extracted from Figure 1B of PMID: 29683646[1]
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure for measuring intracellular calcium mobilization in response to this compound.
-
Cell Culture: Culture rM1-CHO cells in appropriate media and conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well, black-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. For PAM mode, also prepare a solution of acetylcholine at a concentration that elicits an EC20 response.
-
Compound Addition:
-
Agonist Mode: Add the this compound dilutions directly to the wells.
-
PAM Mode: First, add the EC20 acetylcholine solution, followed by the this compound dilutions.
-
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate excitation and emission filters. Record the signal over time to capture the peak response.
-
Data Analysis: For each concentration, calculate the change in fluorescence from baseline. Plot the peak response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.[3]
Visualizations
Caption: Signaling pathway of this compound at the M1 muscarinic receptor.
Caption: Troubleshooting workflow for interpreting this compound dose-response curves.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. Unique mechanism of action of Alzheimer's drugs on brain nicotinic acetylcholine receptors and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Understanding the Variable Agonism of PF-06827443
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the observed weak agonism of PF-06827443 in certain cellular assays. This document is intended for researchers, scientists, and drug development professionals working with this M1-selective positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit weak or minimal agonist activity in my cell line?
A1: The agonist activity of this compound is highly dependent on the expression level of the M1 muscarinic acetylcholine receptor in the host cells.[1][2] In cell lines with low M1 receptor expression (low receptor reserve), this compound behaves primarily as a PAM with minimal intrinsic agonism.[1] Conversely, in cells with high M1 receptor expression, it can act as a robust allosteric agonist.[1][2] This has been demonstrated in inducible cell lines where increasing M1 receptor expression leads to a corresponding increase in the agonistic activity of this compound.[1]
Q2: Is the weak agonism of this compound species-specific?
A2: No, the variable agonism based on receptor reserve has been observed across cell lines expressing rat, dog, and human M1 receptors.[1][2] Therefore, the species of the M1 receptor is not the primary determinant of the observed weak agonism.
Q3: My experiments show minimal agonism, but I'm observing significant downstream effects in vivo. Why is there a discrepancy?
A3: The in vitro agonist activity of this compound in a specific cell line may not fully predict its in vivo effects.[1] Native tissues can have high receptor reserves, leading to robust agonist activity.[1][2] For instance, this compound has been shown to be an agonist in native tissue preparations and can induce M1-dependent behavioral convulsions in mice, which is indicative of significant agonist action.[1] Therefore, the discrepancy likely arises from differences in M1 receptor expression levels between your in vitro model and the in vivo system.
Q4: How does this compound's activity as a Positive Allosteric Modulator (PAM) relate to its agonist activity?
A4: this compound is a potent M1-selective PAM, meaning it enhances the response of the M1 receptor to its endogenous ligand, acetylcholine (ACh).[3] This PAM activity is distinct from its intrinsic agonist activity, where it can activate the receptor in the absence of an orthosteric agonist.[1] In cells with low receptor reserve, the PAM effect will be more prominent than its weak agonist effect.
Troubleshooting Guide
If you are observing unexpectedly weak agonism with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Weak or no agonist response in a recombinant cell line. | Low M1 receptor expression level in the host cell line. | 1. Quantify the M1 receptor expression level (e.g., via radioligand binding or Western blot) and compare it to a high-expressing control line if available. 2. Consider using a cell line known to have high M1 receptor expression. 3. If using an inducible expression system, increase the concentration of the inducing agent to elevate M1 receptor expression.[1] |
| Inconsistent results between different batches of cells. | Variation in M1 receptor expression levels between cell passages or batches. | 1. Implement a stringent cell culture protocol to ensure consistency in cell passage number and culture conditions. 2. Regularly monitor M1 receptor expression levels to ensure the stability of the cell line. |
| Discrepancy between in vitro and in vivo results. | Differences in receptor reserve between the cell line and the native tissue.[1] | 1. Characterize the agonist activity of this compound in a native tissue preparation relevant to your research.[1] 2. Use an in vitro system with a higher, more physiologically relevant M1 receptor expression level. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in a high-expressing rat M1-CHO cell line.
| Activity Mode | Parameter | Value | Max Response (% ACh Max) |
| Agonist | EC50 | 1900 nM | 81 ± 5% |
| PAM (in presence of EC20 ACh) | EC50 | 36.1 ± 4.9 nM | 97 ± 1% |
| Data from a calcium mobilization assay in rM1-CHO cells.[1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a standard method for assessing M1 receptor activation, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the M1 receptor are cultured in appropriate media. For inducible systems, the inducing agent (e.g., tetracycline) is added at varying concentrations to modulate receptor expression.[1]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.
-
Compound Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of this compound at various concentrations (for agonist mode) or in combination with an EC20 concentration of acetylcholine (for PAM mode).[1]
-
Data Acquisition: Fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The change in fluorescence is normalized to the maximum response induced by a saturating concentration of acetylcholine. Concentration-response curves are generated to determine EC50 values.
Visualizations
.dot
Caption: Signaling pathway of this compound in cells with low vs. high M1 receptor reserve.
.dot
Caption: Troubleshooting workflow for investigating weak agonism of this compound.
.dot
Caption: Relationship between M1 receptor expression and this compound agonist activity.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of PF-06827443
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the off-target effects of PF-06827443, a potent and selective inhibitor of the DCN1-UBC12 interaction. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound off-target effects.
| Question | Possible Cause | Troubleshooting Steps |
| My in vitro kinase screen shows unexpected hits for this compound, which is not a kinase inhibitor. What could be the reason? | Assay interference (e.g., compound precipitation, autofluorescence), non-specific binding to assay components, or genuine off-target interaction with a kinase. | 1. Check for Compound Precipitation: Visually inspect the assay plate for any signs of compound precipitation. Determine the solubility of this compound in your assay buffer. 2. Control for Autofluorescence: Run a control plate with the compound but without the enzyme or substrate to measure its intrinsic fluorescence at the assay wavelength. 3. Perform Dose-Response Curves: Validate any initial hits by performing full dose-response curves to determine the IC50. Weak or inconsistent dose-responses may indicate an artifact. 4. Use an Orthogonal Assay: Confirm the hit using a different assay format (e.g., if the primary screen was fluorescence-based, use a radiometric or label-free method for confirmation). |
| I am observing a cellular phenotype that is inconsistent with DCN1 inhibition. How can I determine if this is due to an off-target effect? | The phenotype may be caused by the compound binding to a secondary target, or it could be a downstream effect of DCN1 inhibition that was previously uncharacterized. | 1. Generate a Resistant Cell Line: Use CRISPR/Cas9 to mutate the putative off-target protein and see if the phenotype is rescued. 2. Use a Structurally Unrelated DCN1 Inhibitor: If another DCN1 inhibitor with a different chemical scaffold does not produce the same phenotype, it is more likely to be an off-target effect of this compound. 3. Perform a Cellular Thermal Shift Assay (CETSA): This can identify the direct binding targets of this compound in a cellular context. 4. Conduct a Rescue Experiment: If the off-target is known, try to rescue the phenotype by overexpressing the wild-type off-target protein. |
| My CETSA results show multiple potential off-targets. How do I prioritize them for further validation? | Not all statistically significant thermal shifts represent biologically relevant off-target interactions. The magnitude of the shift, the cellular abundance of the protein, and its known biological function should be considered. | 1. Rank by Magnitude of Thermal Shift: Proteins with larger and more consistent thermal shifts are more likely to be true binders. 2. Cross-Reference with Other Data: Compare the CETSA hits with data from in vitro screens (e.g., kinome scans) or phenotypic databases. 3. Consider Protein Abundance and Function: Prioritize proteins that are highly expressed in your cell type of interest and have known roles in relevant signaling pathways. 4. Use Bioinformatics Tools: Analyze the list of potential off-targets for enrichment in specific pathways or cellular compartments. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is an inhibitor of DCN1 (Defective in Cullin Neddylation 1), which blocks the interaction between DCN1 and UBC12, an E2 ubiquitin-conjugating enzyme. This inhibition prevents the neddylation of cullin-RING ligases (CRLs), leading to their inactivation. |
| Why is it important to investigate the off-target effects of this compound? | While this compound is designed to be selective for DCN1, all small molecules have the potential to bind to unintended targets. Identifying these off-target interactions is crucial for understanding the compound's full biological activity, interpreting phenotypic data correctly, and predicting potential toxicities in a clinical setting. |
| What are some common methods for identifying off-target effects? | Common methods include in vitro biochemical screens against panels of proteins (e.g., kinome scans), cell-based thermal shift assays (CETSA), affinity chromatography-mass spectrometry, and computational modeling. |
| What is the difference between an off-target effect and a downstream signaling effect? | An off-target effect is due to the direct binding of a compound to a protein other than its intended target. A downstream signaling effect is a biological consequence that occurs as a result of modulating the intended target. For example, if inhibiting DCN1 leads to changes in the stability of a protein regulated by a CRL, that is a downstream effect. |
Quantitative Data Summary
As specific quantitative off-target data for this compound is not publicly available, the following table serves as a template for how such data should be presented. Researchers should populate this table with their own experimental results.
| Target Class | Off-Target | Assay Type | IC50 / Kd (nM) | % Inhibition @ 1µM | Notes |
| Primary Target | DCN1 | Biochemical Assay | [Insert Value] | [Insert Value] | [Insert Notes] |
| Kinase | [e.g., Kinase X] | KinomeScan | [e.g., 500] | [e.g., 85] | [e.g., Confirmed in orthogonal assay] |
| GPCR | [e.g., Receptor Y] | Radioligand Binding | [e.g., >10,000] | [e.g., 10] | [e.g., Not considered a significant hit] |
| Protease | [e.g., Protease Z] | Enzymatic Assay | [e.g., 1,200] | [e.g., 60] | [e.g., Further validation needed] |
Experimental Protocols
Kinome Profiling (Example Protocol)
This protocol describes a general method for assessing the off-target effects of a compound against a panel of kinases.
Objective: To identify potential kinase off-targets of this compound.
Materials:
-
Recombinant human kinases
-
Appropriate kinase substrates
-
ATP
-
This compound
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Promega)
-
Microplates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound to the desired concentrations.
-
In a microplate, add the kinase, the appropriate substrate, and the compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent.
-
Calculate the percent inhibition for each kinase at each compound concentration.
-
Determine the IC50 values for any significant hits.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a general method for identifying the direct binding targets of a compound in a cellular environment.
Objective: To identify proteins that this compound binds to in intact cells.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or mass spectrometry)
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO).
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler (e.g., 40-70°C).
-
Lyse the cells to release the proteins.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Identify proteins that show increased thermal stability in the presence of this compound.
Visualizations
managing cholinergic side effects of PF-06827443
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cholinergic side effects of PF-06827443, an M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) with intrinsic agonist activity (ago-PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2] As a PAM, it enhances the effect of the endogenous ligand, acetylcholine.[3] Importantly, this compound also possesses intrinsic agonist activity, meaning it can directly activate the M1 receptor in the absence of acetylcholine. This dual activity classifies it as an "ago-PAM".[4][5] This M1 receptor activation is the basis for its potential therapeutic effects and its cholinergic side effects.[1][2]
Q2: What are the primary cholinergic side effects observed with this compound in preclinical studies?
A2: The most significant cholinergic adverse effect reported for this compound in preclinical animal models (mice and dogs) is the induction of convulsions.[1][2][5] This is considered an on-target effect resulting from excessive activation of M1 receptors in the central nervous system.[6][7] Other potential cholinergic side effects associated with M1 receptor activation can include gastrointestinal disturbances, salivation, and increased heart rate.[3][7]
Q3: Are the cholinergic side effects of this compound dose-dependent?
A3: Yes, the convulsive effects of M1 ago-PAMs like this compound are dose-dependent. Preclinical studies have shown that higher doses of these compounds are more likely to induce convulsions.[6]
Q4: What is the evidence that the convulsions are mediated by the M1 receptor?
A4: Studies in M1 receptor knockout mice have demonstrated that the convulsive effects of this compound are absent in these animals, confirming that the seizures are mediated through the M1 receptor.[4]
Troubleshooting Guides
Issue 1: Observation of Convulsions or Seizure-like Activity in Experimental Animals
Symptoms:
-
Sudden onset of involuntary muscle spasms.
-
Tonic-clonic movements.
-
Loss of posture.
-
Behavioral arrest.
Possible Cause:
-
Excessive M1 receptor activation in the central nervous system due to the intrinsic agonist activity of this compound.
Suggested Actions:
-
Immediate Care:
-
Ensure the animal's airway is clear.
-
Provide supportive care to prevent injury during convulsions.
-
Monitor vital signs.
-
-
Pharmacological Intervention (General Guidance for Cholinergic Toxicity):
-
Administer a non-selective muscarinic antagonist, such as atropine, to counteract the effects of M1 receptor overactivation. The dosage should be titrated based on the severity of the symptoms and institutional guidelines.
-
For seizure control, a benzodiazepine like diazepam can be administered.
-
Disclaimer: These are general recommendations for managing cholinergic toxidromes. Specific doses and treatment protocols for this compound-induced side effects have not been established. Always consult with a veterinarian and adhere to approved animal care protocols.
-
-
Experimental Adjustments:
-
Review the dosage of this compound being administered. Consider a dose-response study to identify a therapeutic window with minimal adverse effects.
-
Evaluate the formulation and route of administration, as these can influence the pharmacokinetic profile and peak plasma concentrations of the compound.
-
Issue 2: General Cholinergic Side Effects (e.g., Salivation, Gastrointestinal Distress)
Symptoms:
-
Excessive salivation (sialorrhea).
-
Increased gastrointestinal motility (diarrhea).
-
Other signs of parasympathetic nervous system stimulation.
Possible Cause:
-
Systemic M1 receptor activation by this compound.
Suggested Actions:
-
Monitoring:
-
Quantify the severity and duration of these side effects.
-
Monitor for signs of dehydration or electrolyte imbalance if gastrointestinal effects are severe.
-
-
Pharmacological Intervention (Supportive):
-
For peripheral cholinergic effects, a peripherally restricted muscarinic antagonist (e.g., glycopyrrolate) could be considered to avoid confounding central nervous system effects.
-
Disclaimer: This is a general suggestion and has not been specifically tested with this compound.
-
-
Experimental Design:
-
As with convulsions, consider adjusting the dose of this compound.
-
Assess the time course of the side effects in relation to the compound's administration to understand the pharmacokinetic/pharmacodynamic relationship.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Species | EC50 | % ACh Max |
| Agonist Activity | CHO-M1 | Rat | 1900 nM | 81 ± 5% |
| PAM Activity | CHO-M1 | Rat | 36.1 ± 4.9 nM | 97 ± 1% |
Data from Cho et al. (2018)[4]
Table 2: In Vivo Seizure Liability of M1 Ago-PAMs
| Compound | Species | Dose | Seizure Severity (Modified Racine Scale) |
| PF-06767832 | Mouse | 30 mg/kg | Induces robust behavioral convulsions |
| MK-7622 | Mouse | 30, 100 mg/kg | Induces robust behavioral convulsions |
| This compound | Mouse | Not specified | Induces behavioral convulsions |
| VU0486846 | Mouse | Up to 100 mg/kg | No observable adverse effects |
Data compiled from various preclinical studies.[3][6][7]
Experimental Protocols
Assessment of Convulsions in Rodents (Modified Racine Scale)
Objective: To quantify the severity of seizure activity in rodents following the administration of this compound.
Materials:
-
Experimental animals (e.g., mice, rats).
-
This compound formulated for in vivo administration.
-
Observation chamber.
-
Video recording equipment (optional but recommended).
Procedure:
-
Administer this compound to the animals at the desired dose(s).
-
Place the animal in the observation chamber.
-
Continuously observe the animal's behavior for a predefined period (e.g., 1-2 hours).
-
Score the most severe seizure behavior observed according to the Modified Racine Scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
-
Record the latency to the first seizure and the duration of seizure activity.
-
For more detailed analysis, concurrent electroencephalogram (EEG) monitoring is recommended to correlate behavioral observations with electrophysiological brain activity.[8][9][10][11]
In Vitro Calcium Mobilization Assay
Objective: To determine the agonist and PAM activity of this compound at the M1 receptor.
Materials:
-
Cell line stably expressing the human or rodent M1 receptor (e.g., CHO-M1, HEK-M1).[12][13]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Assay buffer.
-
This compound and a reference M1 agonist (e.g., acetylcholine, carbachol).
-
Fluorescence plate reader with kinetic reading capabilities.[15]
Procedure:
-
Cell Plating: Plate the M1-expressing cells in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Agonist Mode:
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence over time to determine the direct agonist effect.
-
-
PAM Mode:
-
Add a fixed, sub-maximal (e.g., EC20) concentration of a reference M1 agonist to all wells.
-
Add varying concentrations of this compound.
-
Measure the potentiation of the reference agonist's response.
-
-
Data Analysis:
-
Calculate the EC50 values for both agonist and PAM activities.
-
Express the maximal response as a percentage of the response to a saturating concentration of the reference agonist.
-
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Cholinergic Side Effects.
Caption: Experimental Workflow for Assessing Side Effects.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. research.monash.edu [research.monash.edu]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EEG: Characteristics of drug-induced seizures in rats, dogs and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Telemetry video-electroencephalography (EEG) in rats, dogs and non-human primates: methods in follow-up safety pharmacology seizure liability assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of the dog electroencephalogram (EEG) in safety pharmacology to evaluate proconvulsant risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-06827443 and Other M1 Muscarinic Acetylcholine Receptor Ago-PAMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M1 positive allosteric modulator (PAM) PF-06827443 with other notable M1 ago-PAMs. The information is compiled from preclinical studies and aims to assist researchers in understanding the nuanced pharmacological differences and potential therapeutic windows of these compounds.
Introduction to M1 Ago-PAMs
The M1 muscarinic acetylcholine receptor is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Positive allosteric modulators that enhance the effect of the endogenous ligand acetylcholine offer a promising approach for selective M1 activation.[1][2] Within this class of molecules, a distinction is made between "pure" PAMs, which only potentiate the effect of an orthosteric agonist, and "ago-PAMs," which also possess intrinsic agonist activity, directly activating the receptor in the absence of the endogenous ligand.[1][2] This intrinsic agonism has been linked to a narrower therapeutic window and an increased risk of cholinergic adverse effects, such as seizures.[4][5][6]
This compound is a potent, CNS-penetrant M1-selective PAM that has been characterized as an ago-PAM.[5][7][8] Its profile, along with other key M1 ago-PAMs, is detailed below to provide a comparative landscape for research and development.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo pharmacological data for this compound and other selected M1 ago-PAMs.
Table 1: In Vitro Potency of M1 Ago-PAMs in Calcium Mobilization Assays
| Compound | PAM EC50 (nM) | Agonist EC50 (nM) | Cell Line | Species | Reference |
| This compound | 36.1 | 1900 | rM1-CHO | Rat | [5] |
| MK-7622 | 16 | 2930 | rM1-CHO | Rat | [9] |
| 21 | - | hM1-CHO | Human | [9] | |
| PF-06767832 | - | - | - | - | [3] |
| VU0453595 | 2140 | >10,000 | rM1-CHO | Rat | |
| TAK-071 | 2.7 | 520 | hM1-CHO | Human | [10][11] |
EC50 values represent the concentration required to elicit a half-maximal response. PAM EC50 is determined in the presence of a sub-maximal concentration of acetylcholine (ACh), while Agonist EC50 is determined in the absence of ACh.
Table 2: In Vivo Effects of M1 Ago-PAMs in Rodent Models
| Compound | Cognitive Enhancement Model | Effective Dose | Seizure Liability | Seizure-Inducing Dose | Species | Reference |
| This compound | - | - | Yes | 100 mg/kg | Mouse | [5] |
| MK-7622 | Novel Object Recognition (failed to improve) | - | Yes | 30-100 mg/kg | Mouse | [4] |
| PF-06767832 | Morris Water Maze (reversal of scopolamine-induced deficits) | - | Yes | - | Rat | [3] |
| VU0453595 | Novel Object Recognition (improved) | - | No | Up to 100 mg/kg | Mouse | [4] |
| TAK-071 | Scopolamine-induced cognitive deficits (improved) | 0.3 mg/kg | Yes (diarrhea) | 10 mg/kg | Rat | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Typical Experimental Workflow for M1 Ago-PAMs.
Caption: Classification of M1 PAMs.
Experimental Protocols
Calcium Mobilization Assay
This assay is fundamental for determining the in vitro potency of M1 PAMs and their intrinsic agonist activity.
Objective: To measure the ability of a compound to potentiate acetylcholine-induced intracellular calcium release (PAM activity) and to induce calcium release in the absence of acetylcholine (agonist activity) in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat M1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds and acetylcholine (ACh).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. For PAM mode, also prepare a solution of ACh at a concentration that elicits ~20% of its maximal response (EC20).
-
Assay Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
For Agonist Mode: Add the test compound dilutions to the wells and monitor the fluorescence signal over time to detect direct activation.
-
For PAM Mode: Add the test compound dilutions to the wells, incubate for a short period, and then add the EC20 concentration of ACh. Monitor the fluorescence signal to measure potentiation.
-
-
Data Analysis: The change in fluorescence is used to calculate EC50 values for both agonist and PAM activities.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the pro-cognitive effects of an M1 PAM by assessing its ability to enhance recognition memory.
Apparatus: An open-field arena. A variety of objects that are novel to the animals, differing in shape, color, and texture, but of a size that prevents the animal from moving them.
Procedure:
-
Habituation: On the first day, allow each animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training (Familiarization) Phase: On the second day, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a defined period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A discrimination index is calculated to quantify recognition memory.
-
Drug Administration: The test compound is typically administered systemically (e.g., intraperitoneally) at a specified time before the training or test phase.
Summary and Conclusion
The preclinical data available for this compound and other M1 ago-PAMs highlight a critical trade-off between M1 receptor activation for potential cognitive enhancement and the risk of cholinergic adverse effects. This compound, like MK-7622 and PF-06767832, demonstrates potent M1 ago-PAM activity, which is associated with seizure liability in animal models.[3][4][5] In contrast, compounds with minimal or no intrinsic agonist activity, such as VU0453595, appear to have a wider therapeutic window, demonstrating pro-cognitive effects without inducing convulsions.[4] TAK-071, while also showing pro-cognitive effects, has been associated with other cholinergic side effects like diarrhea in animal models.[11]
The choice of an M1 PAM for further investigation will likely depend on the specific therapeutic application and the acceptable safety margin. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued evaluation and development of novel M1-targeted therapeutics. Researchers should carefully consider the agonist versus PAM activity profile in their screening cascade to identify candidates with the most promising efficacy and safety profiles.
References
- 1. drughunter.com [drughunter.com]
- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 4. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAK-071 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TAK-071 | AChR | TargetMol [targetmol.com]
A Comparative Guide to PF-06827443 and MK-7622: M1 Muscarinic Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, PF-06827443 and MK-7622. Both compounds have been evaluated for their potential to treat cognitive deficits associated with neurological disorders such as Alzheimer's disease. This document synthesizes preclinical data to highlight their pharmacological profiles, experimental methodologies, and the key signaling pathways they modulate.
Introduction
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for cognitive enhancement. Both this compound and MK-7622 are characterized as M1 PAMs with intrinsic agonist activity, also known as "ago-PAMs". This dual mechanism of action, while intended to enhance cholinergic signaling, has been associated with dose-limiting adverse effects. This guide offers an objective comparison to inform future research and development in this area.
Quantitative Data Summary
The following tables summarize the in vitro potency and agonist activity of this compound and MK-7622. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.
Table 1: In Vitro Potency as Positive Allosteric Modulators (PAMs)
| Compound | Assay System | PAM EC50 | Reference |
| This compound | CHO cells expressing rat M1 receptor | 36.1 nM | |
| MK-7622 | CHO cells expressing M1 receptor | 16 nM | [1] |
Table 2: In Vitro Intrinsic Agonist Activity (ago-PAMs)
| Compound | Assay System | Agonist EC50 | Reference |
| This compound | CHO cells expressing rat M1 receptor | 1900 nM | |
| MK-7622 | CHO cells expressing M1 receptor | 2930 nM | [1] |
Signaling Pathways and Mechanism of Action
Both this compound and MK-7622 enhance the signaling of the M1 muscarinic receptor. The canonical pathway involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key signaling event.
The intrinsic agonist activity of these compounds means they can activate this pathway even in the absence of acetylcholine, which is believed to contribute to their adverse effect profile.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for characterizing the PAM and agonist activity of M1 modulators.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium increase (PAM activity) and the direct induction of calcium release (agonist activity).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at 37°C. A probenecid solution is often included to prevent dye leakage.
-
Compound Preparation: Test compounds (this compound or MK-7622) are serially diluted to the desired concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Agonist Mode: The baseline fluorescence is measured before the addition of the test compound. The fluorescence is then monitored over time after the compound is added to determine its direct effect on calcium levels.
-
PAM Mode: A sub-maximal concentration (EC20) of acetylcholine is added to the cells in the presence of varying concentrations of the test compound. The potentiation of the acetylcholine response is measured.
-
-
Data Analysis: The change in fluorescence is used to calculate EC50 values for both agonist and PAM activities using a four-parameter logistic equation.
In Vivo Assessment of Convulsive Effects
The pro-convulsive potential of M1 ago-PAMs is a critical aspect of their preclinical safety assessment.
Objective: To evaluate the induction and severity of seizures following the administration of the test compound in mice.
Methodology:
-
Animals: Male C57BL/6J mice are typically used.
-
Compound Administration: this compound or MK-7622 is formulated in a suitable vehicle (e.g., 10% Tween 80) and administered via intraperitoneal (i.p.) injection at various doses.
-
Observation: Animals are observed continuously for a set period (e.g., 2-3 hours) for any behavioral signs of seizure activity.
-
Scoring: The severity of convulsions is scored using a modified Racine scale, which grades the progression of seizure behaviors.
-
Data Analysis: The mean seizure score at different time points for each dose group is calculated and compared.
Modified Racine Scale for Seizure Scoring:
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with loss of postural control
Comparative Analysis and Discussion
Both this compound and MK-7622 are potent M1 PAMs, with MK-7622 showing slightly higher potency in the available data. However, both compounds also exhibit significant intrinsic agonist activity, a characteristic that has been linked to their adverse effect profile.[1] Studies have shown that both compounds can induce behavioral convulsions in mice, an effect that is absent in M1 receptor knockout mice, indicating an on-target effect.[1]
The ago-PAM nature of these compounds is thought to lead to an over-activation of M1 receptors, disrupting normal physiological signaling. This has led to the hypothesis that M1 PAMs devoid of intrinsic agonism may offer a better therapeutic window. In line with this, some studies have shown that while an M1 PAM without agonist activity improved performance in a novel object recognition task in rodents, MK-7622 failed to show efficacy.[1]
Clinically, the development of MK-7622 for Alzheimer's disease was halted after a Phase II trial was stopped for futility, as it did not demonstrate an improvement in cognition and was associated with a higher incidence of cholinergic adverse events compared to placebo.[2] The development of this compound was also discontinued due to adverse effects observed in preclinical studies.[3]
Conclusion
This compound and MK-7622 are potent M1 positive allosteric modulators that also possess intrinsic agonist activity. While they effectively modulate the M1 receptor in vitro, their ago-PAM nature is strongly associated with adverse effects, such as seizures in preclinical models, which has limited their clinical development. The comparative data presented here underscores the challenge of balancing efficacy and safety in the development of M1-targeting cognitive enhancers. Future research may benefit from focusing on "pure" PAMs that lack direct agonist effects to potentially achieve a wider therapeutic index.
References
- 1. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to M1 Muscarinic Receptor Modulators: PF-06827443 vs. VU0453595
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor (M1R) is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulators (PAMs) of the M1R offer a promising strategy to enhance cholinergic neurotransmission with greater subtype selectivity and potentially fewer side effects than traditional orthosteric agonists.[2][3] This guide provides a detailed, objective comparison of two M1R PAMs: PF-06827443, an ago-PAM with intrinsic agonist activity, and VU0453595, a "pure" PAM devoid of such activity.[1][2][4][5]
Mechanism of Action: A Tale of Two Modulators
This compound is a potent and selective M1 PAM that also exhibits robust allosteric agonist activity.[1][6] This means that in addition to enhancing the effect of the endogenous ligand acetylcholine (ACh), this compound can directly activate the M1 receptor in the absence of ACh.[1][3] This intrinsic agonist activity is dependent on receptor reserve, becoming more pronounced in systems with high M1 receptor expression.[1][6]
VU0453595 , in contrast, is characterized as a "pure" M1 PAM.[2][4] It enhances the affinity and/or efficacy of acetylcholine at the M1R but lacks significant intrinsic agonist activity, even at high concentrations.[2][4][5] This property ensures that M1R activation remains dependent on the physiological, phasic release of ACh.[5]
Comparative Performance Data
The following tables summarize the quantitative data from various preclinical studies, highlighting the key differences in the pharmacological profiles of this compound and VU0453595.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | VU0453595 | Reference(s) |
| PAM Activity (EC50) | 36.1 ± 4.9 nM (rat M1) | 2140 nM | [1][7] |
| Agonist Activity (EC50) | 1900 nM (rat M1) | No significant agonist activity | [1][4] |
| Agonist Efficacy (% ACh Max) | 81 ± 5% (rat M1) | Not applicable | [1] |
Table 2: In Vivo Effects and Safety Profile
| Parameter | This compound | VU0453595 | Reference(s) |
| Cognitive Enhancement | Procognitive effects observed | Reverses cognitive deficits in animal models | [4][5] |
| Adverse Effects | Induces M1-dependent behavioral convulsions in mice (at 100 mg/kg) | No behavioral convulsions at doses well above those for maximal efficacy | [1][5] |
| Therapeutic Window | Limited due to agonist-driven adverse effects | Wider therapeutic window suggested by lack of agonist activity | [2][5] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, which is primarily coupled to Gq/11 G-proteins, initiates a signaling cascade that leads to increased neuronal excitability and synaptic plasticity.[2][8][9] Both this compound and VU0453595 modulate this pathway, but their distinct mechanisms of action lead to different downstream consequences.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow: Calcium Mobilization Assay
A key in vitro assay used to characterize M1R modulators is the calcium mobilization assay. This experiment measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for the Calcium Mobilization Assay.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay is fundamental for determining the potency and efficacy of M1R modulators.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured in appropriate media and seeded into 384-well black, clear-bottom plates.[10][11]
-
Dye Loading: The cells are loaded with a calcium-sensitive dye, such as Fluo-4 AM, in a buffer solution for a specified time at 37°C.[10][11]
-
Compound Addition: The test compound (this compound or VU0453595) is serially diluted and added to the wells.
-
Agonist/PAM Mode Determination:
-
Agonist Mode: To determine the intrinsic agonist activity of the test compound, buffer solution without an orthosteric agonist is added to the wells.
-
PAM Mode: To assess the positive allosteric modulatory effects, a sub-maximal (EC20) concentration of acetylcholine is added to the wells.
-
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
-
Data Analysis: The fluorescence data is normalized and concentration-response curves are generated to calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for both agonist and PAM activities.[2]
In Vivo Behavioral Convulsion Assay
This assay is used to evaluate the potential for M1R-mediated adverse effects.
-
Animals: C57Bl6/J mice are used for these studies.
-
Compound Administration: A single dose of the test compound (e.g., 100 mg/kg of this compound) is administered, typically via intraperitoneal injection.[1]
-
Behavioral Observation: The mice are observed for a period of up to 3 hours for signs of convulsions, which are scored using a modified Racine scale (0-5).[1]
-
M1 Receptor Dependence: To confirm that the observed effects are M1 receptor-mediated, the experiment is repeated in M1 receptor knockout mice, where the absence of convulsions indicates M1-dependency.[1]
Conclusion
The choice between an ago-PAM like this compound and a pure PAM like VU0453595 has significant implications for drug development.
-
This compound demonstrates potent M1 PAM and agonist activity.[1] While it shows procognitive potential, its intrinsic agonism is strongly linked to adverse effects such as convulsions, potentially limiting its therapeutic window.[1][4]
-
VU0453595 represents a "pure" PAM approach, enhancing endogenous cholinergic signaling without direct receptor activation.[2][4] This mechanism is associated with a more favorable safety profile in preclinical models, lacking the convulsive effects seen with ago-PAMs.[5] The preservation of the natural, activity-dependent rhythm of cholinergic neurotransmission is a key theoretical advantage of pure PAMs.[2]
For researchers and drug developers, the data suggests that while ago-PAMs can be powerful tools for probing M1R function, pure PAMs like VU0453595 may offer a more promising path towards a safe and effective therapeutic for cognitive disorders. The lack of intrinsic agonism appears to be a critical factor in mitigating the risk of cholinergic adverse effects.[5]
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to M1 Receptor Modulators: Validating PF-06827443 M1-Dependent Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-06827443, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor with notable agonist activity (ago-PAM), against other M1-targeting compounds. The objective is to offer a clear, data-driven comparison to aid in the validation of M1-dependent effects in research and development.
Executive Summary
This compound is a potent M1 ago-PAM, demonstrating efficacy in activating the M1 receptor both in the presence and absence of an orthosteric agonist.[1][2][3] This dual activity, however, is associated with a significant adverse effect profile, most notably the induction of convulsions at higher doses.[1][3] This guide compares this compound with three other M1 receptor modulators:
-
Xanomeline: An orthosteric M1/M4 receptor partial agonist.
-
AC-42: A selective M1 allosteric agonist.
-
TBPB (1-(1′-(2-methylbenzyl)-[1,4′-bipi-peridin]-4-yl)-1H–benzo[d]imidazol-2-(3H)-one): A potent and selective M1 allosteric agonist.
The following sections present a detailed comparison of these compounds based on their in vitro and in vivo pharmacological properties, supported by experimental data and detailed methodologies.
Data Presentation
In Vitro Pharmacology: M1 Receptor Activity
The following table summarizes the in vitro potency and binding affinity of this compound and its comparators at the M1 muscarinic receptor.
| Compound | Mechanism of Action | Assay | Species | Cell Line | Parameter | Value | Reference |
| This compound | M1 Ago-PAM | Calcium Mobilization | Rat | CHO | Agonist EC50 | 1900 nM | [1] |
| Calcium Mobilization | Rat | CHO | PAM EC50 | 36.1 nM | [1] | ||
| Radioligand Binding ([³H]-NMS) | Rat | CHO | Ki | Negative Cooperativity | [3] | ||
| Xanomeline | M1/M4 Orthosteric Partial Agonist | Phospholipid Hydrolysis | Human | CHO, BHK, A9 L | Efficacy | 55-100% of carbachol | [4] |
| Radioligand Binding ([³H]-NMS) | Human | CHO | Ki | 296 nM | [5] | ||
| APPs Secretion | Human | CHO-m1 | EC50 | 10 nM | |||
| AC-42 | M1 Allosteric Agonist | Calcium Mobilization | Human | CHO | EC50 | 805 nM | [6][7] |
| Radioligand Binding | - | - | Ki | - | - | ||
| TBPB | M1 Allosteric Agonist | Calcium Mobilization | Rat | CHO-K1 | EC50 | 158 nM | [2][8] |
| Radioligand Binding | - | - | Ki | 1.4 µM (for D2 receptor) | [2] |
In Vivo Pharmacology: Adverse Effect Profile
This table outlines the observed in vivo adverse effects, with a focus on convulsive activity, a key M1-dependent adverse effect.
| Compound | Species | Dose | Route of Administration | Observed Adverse Effects | Racine Score (if applicable) | Reference |
| This compound | Mouse | 100 mg/kg | Intraperitoneal | Behavioral convulsions | Reached Stage 3 | [1] |
| Xanomeline | Rat | 1, 3, 10 mg/kg | Subcutaneous | Dose-dependent increases in wakefulness | N/A | |
| Human | 75 mg TID | Oral | Gastrointestinal distress, syncope | N/A | ||
| AC-42 | - | - | - | Data not readily available in searched literature | - | |
| TBPB | Rat | 10, 30 mg/kg | Intraperitoneal | No catalepsy or peripheral adverse effects observed | N/A | [2] |
Experimental Protocols
M1 Receptor Calcium Mobilization Assay
Objective: To determine the agonist and positive allosteric modulator (PAM) activity of a test compound at the M1 receptor by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for a specified time (typically 30-60 minutes) at 37°C.
-
Compound Addition:
-
Agonist Mode: A concentration-response curve of the test compound is added to the cells.
-
PAM Mode: A fixed, sub-maximal concentration (EC20) of acetylcholine (ACh) is added along with a concentration-response curve of the test compound.
-
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). The signal is recorded over time to capture the peak response.
-
Data Analysis: The fluorescence data is normalized to the maximum response induced by a full agonist (e.g., carbachol or a saturating concentration of ACh). EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Seizure Assessment in Mice
Objective: To assess the pro-convulsive potential of a test compound, a known M1-receptor-mediated adverse effect.
Methodology:
-
Animals: Male C57BL/6J mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Compound Administration: The test compound is formulated in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered via a specific route, commonly intraperitoneal (i.p.) injection. A vehicle control group is always included.
-
Behavioral Observation: Following compound administration, mice are placed in an observation chamber and their behavior is continuously monitored for a defined period (e.g., 3 hours).
-
Seizure Scoring (Modified Racine Scale): Seizure severity is scored according to a modified Racine scale, which provides a quantitative measure of convulsive behavior.[5][9] The stages are as follows:
-
Stage 0: No response or behavioral arrest.
-
Stage 1: Mouth and facial movements (e.g., chewing, facial twitching).
-
Stage 2: Head nodding and/or unilateral forelimb clonus.
-
Stage 3: Bilateral forelimb clonus.
-
Stage 4: Rearing with bilateral forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
-
Data Analysis: The maximum seizure stage reached by each animal and the latency to the first seizure are recorded. Data are typically presented as the mean ± SEM for each treatment group.
M1 Receptor-Mediated Long-Term Depression (LTD) Electrophysiology
Objective: To measure the ability of a test compound to induce long-term depression of synaptic transmission in brain slices, a cellular correlate of M1 receptor-mediated plasticity.
Methodology:
-
Slice Preparation: Hippocampal or prefrontal cortical brain slices (typically 300-400 µm thick) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus or layer V of the prefrontal cortex using a glass microelectrode. Synaptic responses are evoked by stimulating afferent pathways (e.g., Schaffer collaterals in the hippocampus).
-
Baseline Recording: A stable baseline of synaptic transmission is recorded for at least 20-30 minutes.
-
Compound Application: The test compound is bath-applied to the slice for a defined period (e.g., 10-20 minutes).
-
Post-Drug Recording: The compound is washed out, and fEPSPs are recorded for at least 60 minutes to determine if a long-lasting depression of synaptic strength has occurred.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the pre-drug baseline. LTD is quantified as the percentage reduction in the fEPSP slope in the last 10 minutes of the recording period compared to the baseline.
Mandatory Visualization
Caption: M1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl peroxybenzoate | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Phase 1 trial of the histone deacetylase inhibitor AR-42 in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06827443 and PF-06764427: Efficacy and Intrinsic Agonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and pharmacological profiles of two M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), PF-06827443 and PF-06764427. This analysis is based on available preclinical data and highlights key differences in their intrinsic agonist activity and subsequent impact on efficacy and adverse effect liability.
Both this compound and PF-06764427 are classified as "ago-PAMs," indicating they not only enhance the effect of the endogenous ligand acetylcholine but also possess intrinsic agonist activity at the M1 receptor.[1][2][3] This intrinsic agonism has been a focal point of research, as it is suggested to contribute to adverse effects and potentially limit the therapeutic window of M1 PAMs.[1][4][5]
Quantitative Efficacy and Agonist Activity
The following tables summarize the key quantitative data for this compound and PF-06764427 from in vitro and in vivo studies.
Table 1: In Vitro Potency and Agonist Activity
| Compound | Assay | Parameter | Value | Species/Cell Line | Reference |
| PF-06764427 | Calcium Mobilization | Agonist EC₅₀ | 610 nM ± 14 | M₁-CHO cells | [2][6] |
| Calcium Mobilization | PAM EC₅₀ | 30 nM ± 3 | M₁-CHO cells | [2] | |
| This compound | Calcium Mobilization | Agonist Activity | Robust (concentration-dependent) | rM₁-CHO cells | [1] |
| Calcium Mobilization | PAM Activity | Potent | rM₁-CHO cells | [1] |
Table 2: In Vivo Effects
| Compound | Model | Effect | Species | Reference |
| PF-06764427 | Behavioral Convulsions | Induces robust convulsions | Mice | [2][7] |
| This compound | Behavioral Convulsions | Induces behavioral convulsions (Stage 3 on modified Racine scale at 100 mg/kg) | Mice | [1] |
| Long-Term Depression (LTD) in PFC | Induces sustained LTD of fEPSPs (1 µM and 10 µM) | Mice | [1] | |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in PFC | Increases sEPSC frequency | Mice | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general signaling pathway of M1 receptor activation and the workflows of key experiments used to characterize these compounds.
Caption: M1 receptor signaling pathway activated by acetylcholine or an ago-PAM.
Caption: Workflow for in vitro calcium mobilization assay.
Caption: Workflow for brain slice electrophysiology experiments.
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This assay is used to determine the agonist and PAM activity of compounds on M1 receptors.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are commonly used.[1][2][6]
-
Procedure:
-
Cells are plated in multi-well plates and cultured to an appropriate confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
For agonist mode, the test compound (this compound or PF-06764427) is added at various concentrations, and the change in intracellular calcium is measured using a fluorescence plate reader.[1][6]
-
For PAM mode, the test compound is added in the presence of a fixed, low concentration (e.g., EC₂₀) of acetylcholine, and the potentiation of the acetylcholine response is measured.[1]
-
-
Data Analysis: Concentration-response curves are generated to calculate the EC₅₀ (half-maximal effective concentration) for both agonist and PAM activities.
2. Brain Slice Electrophysiology
This ex vivo technique assesses the effects of compounds on synaptic transmission in a more physiologically relevant context.
-
Tissue Preparation: Acute brain slices (typically 300-400 µm thick) containing the brain region of interest (e.g., medial prefrontal cortex) are prepared from rodents.[1]
-
Recording:
-
Field excitatory postsynaptic potentials (fEPSPs) are evoked by electrical stimulation of afferent fibers, and the responses are recorded in a specific cortical layer (e.g., layer V).[1]
-
Alternatively, spontaneous excitatory postsynaptic currents (sEPSCs) are recorded from individual pyramidal neurons using whole-cell patch-clamp techniques.[2]
-
-
Drug Application: After recording a stable baseline, the test compound is bath-applied to the slice at a known concentration.
-
Data Analysis: The magnitude of long-term depression (LTD) is quantified by comparing the fEPSP slope before and after drug application.[1] For sEPSC recordings, changes in the frequency and amplitude of events are analyzed.[2]
3. In Vivo Behavioral Assessment (Seizure Liability)
This in vivo assay evaluates the potential for M1 receptor overactivation to induce adverse central nervous system effects.
-
Animal Model: Mice are commonly used for this assessment.[1][2]
-
Procedure:
-
The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses.
-
Animals are observed for a set period (e.g., 3 hours) for any signs of convulsive behavior.
-
The severity of seizures is often scored using a modified Racine scale.[1]
-
-
Data Analysis: The incidence and severity of convulsions are recorded and compared across different dose groups and between wild-type and M1 receptor knockout mice to confirm the M1-dependent nature of the effect.[1]
Comparative Summary
Both this compound and PF-06764427 demonstrate potent M1 PAM activity but are also characterized by significant intrinsic agonist activity.[1][2][6] This "ago-PAM" profile is linked to robust, M1-dependent effects in native brain tissue, such as the induction of long-term depression and an increase in spontaneous excitatory currents in the prefrontal cortex.[1][2] However, this strong agonist character is also associated with a significant liability for inducing behavioral convulsions in preclinical species.[1][2][7]
The data suggests that while these compounds are effective modulators of the M1 receptor, their intrinsic agonist activity may lead to overactivation of the receptor, potentially disrupting normal cortical function and causing adverse effects.[2][7] This contrasts with "pure" M1 PAMs that lack intrinsic agonism and have been shown to enhance cognitive function in animal models without inducing convulsions.[2][8] Therefore, the degree of intrinsic agonism is a critical factor in the overall therapeutic potential of M1 PAMs, with compounds like this compound and PF-06764427 representing a class where efficacy and adverse effect liability are closely intertwined.
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Activity of PF-06827443, an M1 Muscarinic Receptor Ago-Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine receptor (M1 mAChR) modulator, PF-06827443, and its activity across different species. This compound is a positive allosteric modulator (PAM) that also exhibits agonist activity, a characteristic termed "ago-PAM." This dual functionality has been shown to be robust across various species, a critical consideration in preclinical drug development.[1][2] This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to facilitate a thorough understanding of this compound's pharmacological profile.
Comparative Analysis of In Vitro Activity
The activity of this compound has been characterized in cell lines expressing human, rat, and dog M1 mAChRs. The compound demonstrates both agonist and PAM activities across these species.[1][2] In contrast, other M1 PAMs, such as VU0550164 and BQCA, have been developed to minimize or lack intrinsic agonist activity, offering a different pharmacological profile for comparison.[3][4]
| Compound | Species | Assay Type | EC50 (nM) | % ACh Max Response | Reference |
| This compound | Rat | Agonist (ago) | 1900 | 81 ± 5% | [1] |
| Rat | PAM | 36.1 ± 4.9 | 97 ± 1% | [1] | |
| Dog | Agonist & PAM | Similar to Rat | - | [1] | |
| Human | Agonist & PAM | Similar to Rat | - | [1] | |
| VU0550164 | Rat | Agonist | No agonist activity | - | [3] |
| BQCA | Rat | PAM | - | Potentiates agonist response | [4] |
| Human | PAM | 845 | Potentiates agonist response up to 129-fold | [5][6] | |
| VU0152100 | Rat (M4) | PAM | 380 ± 93 | - | [7] |
Note: Data for dog and human M1 receptors with this compound was reported as similar to rat, but specific values were not provided in the primary source.[1] VU0152100 is an M4 PAM and is included for broader context on muscarinic receptor modulators.
Dependence of Agonist Activity on Receptor Expression
A critical finding is that the agonist activity of this compound is highly dependent on the level of M1 receptor expression, also known as receptor reserve. In cell lines with inducible receptor expression, higher levels of M1 receptor expression resulted in more robust agonist activity.[1][2] This highlights the importance of the cellular context in determining the pharmacological effect of such compounds.
In Vivo and Ex Vivo Activity
This compound has been shown to be active in native tissue preparations and in vivo. In mouse prefrontal cortex slices, it induces a robust, M1-dependent long-term depression (LTD) of synaptic transmission.[1] Furthermore, systemic administration of this compound in mice can induce behavioral convulsions, an effect also observed with other M1 ago-PAMs and linked to M1 receptor activation.[1][8] This contrasts with M1 PAMs lacking agonist activity, which do not typically induce such convulsive events.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the Graphviz DOT language.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic acetylcholine receptor signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing M1 receptor activity via calcium mobilization.
Logical Relationship of Ago-PAM Activity
Caption: Dual pharmacological actions of an M1 ago-PAM like this compound.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the agonist and PAM activity of compounds on M1 mAChR expressed in a cell line.
1. Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or dog M1 muscarinic receptor in appropriate growth medium.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
On the day of the assay, remove the growth medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered salt solution, typically for 45-60 minutes at 37°C.[9]
-
After incubation, gently wash the cells to remove excess dye.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the orthosteric agonist, acetylcholine (ACh).
-
For agonist mode, add varying concentrations of this compound to the cells.
-
For PAM mode, add a fixed, sub-maximal concentration of ACh (e.g., EC20) followed by varying concentrations of this compound.
4. Measurement and Data Analysis:
-
Immediately after compound addition, measure the change in intracellular calcium concentration using a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Record the fluorescence intensity over time.
-
The peak fluorescence response is used to determine the concentration-response curves.
-
Calculate the EC50 (half-maximal effective concentration) and the maximum response as a percentage of the maximum response to a saturating concentration of ACh.
Ex Vivo Electrophysiology in Mouse Prefrontal Cortex Slices
This method assesses the effect of this compound on synaptic plasticity in a native brain circuit.
1. Brain Slice Preparation:
-
Anesthetize a mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare coronal slices (e.g., 300-400 µm thick) of the prefrontal cortex using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[10][11]
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons in layer V of the prelimbic cortex.
-
Record field excitatory postsynaptic potentials (fEPSPs) evoked by electrical stimulation of layer II/III.
3. Drug Application and Measurement:
-
Establish a stable baseline recording of fEPSPs.
-
Bath-apply this compound at a desired concentration (e.g., 1 µM) for a defined period (e.g., 20 minutes).
-
Wash out the drug and continue recording to observe any long-lasting changes in synaptic strength (long-term depression or potentiation).
4. Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the baseline period.
-
Quantify the magnitude of long-term depression (LTD) as the percentage reduction in the fEPSP slope after drug washout compared to baseline.
In Vivo Behavioral Convulsion Assay in Mice
This assay evaluates the potential for M1 receptor-mediated adverse effects in vivo.
1. Animal Preparation and Dosing:
-
Use adult male mice (e.g., C57Bl6/J).
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 10% Tween 80).
-
Administer a single dose of the compound via intraperitoneal (i.p.) injection.
2. Behavioral Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Continuously observe the animal for behavioral signs of convulsions for a set period (e.g., 3 hours).
-
Score the severity of convulsions using a modified Racine scale (0-5), where 0 indicates no response and 5 indicates severe, tonic-clonic seizures.
3. Data Analysis:
-
Record the maximum seizure score for each animal.
-
To confirm M1 receptor mediation, a separate cohort of M1 receptor knockout mice can be tested, or wild-type mice can be pre-treated with a selective M1 antagonist.[8]
References
- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of the m1 receptor gene ablates muscarinic receptor-dependent M current regulation and seizure activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
M1 Receptor Agonism: A Potential Avenue for Reversing Scopolamine-Induced Cognitive Deficits
A Comparative Analysis of M1 Positive Allosteric Modulators in Preclinical Models of Cholinergic Dysfunction
For researchers in neuropharmacology and drug development, the quest for effective treatments for cognitive impairments remains a paramount challenge. A widely utilized preclinical strategy to investigate potential therapeutic agents involves the use of scopolamine-induced deficit models. Scopolamine, a non-selective muscarinic receptor antagonist, induces a temporary state of cognitive dysfunction, particularly in learning and memory, by disrupting cholinergic neurotransmission. This model serves as a valuable tool to screen compounds that may ameliorate such deficits. One promising class of molecules under investigation is the M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulators (PAMs). These compounds enhance the effect of the endogenous neurotransmitter acetylcholine at the M1 receptor, a key player in cognitive processes.
While direct experimental data on the efficacy of PF-06827443 in scopolamine-induced deficit models is not publicly available, a review of structurally and functionally similar M1 PAMs provides a strong basis for comparison and prediction of its potential therapeutic effects. This guide synthesizes available data on other M1 PAMs, namely PQCA, T-495, and MK-7622, to offer a comparative overview of their performance in reversing scopolamine-induced cognitive impairments.
Mechanism of Action: Restoring Cholinergic Tone
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine. This disruption of cholinergic signaling in brain regions critical for memory formation and retrieval, such as the hippocampus and cortex, leads to observable cognitive deficits in animal models. M1 PAMs, like this compound, bind to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, effectively amplifying the diminished cholinergic signal caused by scopolamine. This mechanism is hypothesized to restore normal neuronal function and, consequently, improve cognitive performance.
Comparative Efficacy of M1 PAMs in Scopolamine-Induced Deficit Models
Studies on various M1 PAMs have consistently demonstrated their ability to ameliorate cognitive deficits induced by scopolamine across a range of behavioral paradigms. These tests are designed to assess different aspects of learning and memory.
Novel Object Recognition Test (NORT)
The NORT is a widely used assay to evaluate recognition memory. Animals are habituated to an arena and then exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. Animals with intact memory will spend more time exploring the novel object. Scopolamine administration typically disrupts this preference.
| Compound | Species | Scopolamine Dose | M1 PAM Dose | Outcome (Discrimination Index) | Reference |
| Vehicle | Rat | 0.1 mg/kg, s.c. | - | Significantly reduced vs. control | [1] |
| T-495 | Rat | 0.1 mg/kg, s.c. | 1 and 3 mg/kg, p.o. | Significantly reversed scopolamine-induced reduction | [1] |
| MK-7622 | Rat | 0.1 mg/kg, s.c. | 3 and 10 mg/kg, p.o. | Significantly reversed scopolamine-induced reduction | [1] |
| PQCA | Rodents & Primates | Not specified | Not specified | Improved cognitive deficits | [2] |
Note: Specific quantitative data for PQCA was not available in the reviewed literature.
Y-Maze Test
The Y-maze test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations (visiting all three arms of the maze in sequence) is a measure of spatial memory. Scopolamine treatment reduces this percentage.
Quantitative data for M1 PAMs in the Y-maze with scopolamine challenge was not available in the reviewed literature. However, this is a standard test for evaluating cognitive enhancers.
Passive Avoidance Test
This test measures fear-motivated learning and memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is a measure of memory retention. Scopolamine typically decreases this latency.
Quantitative data for M1 PAMs in the passive avoidance test with scopolamine challenge was not available in the reviewed literature. This test is a common tool for assessing the effects of cholinomimetic drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key behavioral assays used in scopolamine-induced deficit models.
Novel Object Recognition Test (NORT) Protocol
-
Habituation: Mice are individually habituated to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Training (T1): On the training day, two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1-24 hours).
-
Testing (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Scopolamine Administration: Scopolamine (e.g., 0.3-1 mg/kg, i.p.) is typically administered 20-30 minutes before the training phase (T1). The test compound (M1 PAM) is usually administered prior to the scopolamine injection.
-
Data Analysis: The time spent exploring each object during the testing phase is recorded. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Y-Maze Spontaneous Alternation Protocol
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) is used.
-
Procedure: The mouse is placed at the end of one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes).
-
Scopolamine Administration: Scopolamine (e.g., 1 mg/kg, i.p.) is administered 20-30 minutes before the test. The test compound is given prior to scopolamine.
-
Data Analysis: The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB). The percentage of alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
Passive Avoidance Test Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: The mouse is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
Scopolamine Administration: Scopolamine (e.g., 1 mg/kg, i.p.) is administered 20-30 minutes before the acquisition trial. The test compound is administered prior to scopolamine.
-
Data Analysis: A longer step-through latency in the retention trial indicates better memory of the aversive experience.
Conclusion
While direct evidence for this compound in scopolamine-induced deficit models is pending, the consistent and robust positive effects of other M1 PAMs like PQCA, T-495, and MK-7622 in reversing scopolamine-induced cognitive impairments provide a strong rationale for its potential efficacy. The data from these surrogate compounds suggest that M1 receptor agonism is a viable strategy to counteract cholinergic deficits. However, it is important to note that this compound has also been reported to have intrinsic agonist activity (ago-PAM), which has been associated with adverse effects such as convulsions in animal models. Therefore, the therapeutic window of this compound would need to be carefully evaluated. Future studies directly comparing this compound with other M1 PAMs in scopolamine-induced deficit models will be crucial to fully understand its therapeutic potential and safety profile for the treatment of cognitive disorders.
References
- 1. T‐495, a novel low cooperative M1 receptor positive allosteric modulator, improves memory deficits associated with cholinergic dysfunction and is characterized by low gastrointestinal side effect risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective positive allosteric M1 muscarinic receptor modulator PQCA attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06827443 vs traditional orthosteric agonists
A Comparative Guide: PF-06827443 (Danuglipron) vs. Traditional Orthosteric GLP-1 Receptor Agonists
Introduction
The management of type 2 diabetes and obesity has been significantly advanced by the development of glucagon-like peptide-1 receptor (GLP-1R) agonists. Traditionally, these have been peptide-based injectables that mimic the action of the endogenous GLP-1 hormone. However, the quest for more convenient, orally available options has led to the development of small-molecule agonists. This guide provides a detailed comparison of this compound (danuglipron), a novel oral small-molecule GLP-1R agonist, with traditional peptide-based orthosteric agonists such as liraglutide and semaglutide. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, signaling pathways, and clinical performance based on available experimental data. It is important to note that Pfizer has discontinued the development of danuglipron due to observations of liver toxicity.[1]
Mechanism of Action: A Tale of Two Binding Sites
While both danuglipron and traditional GLP-1R agonists activate the same receptor, their mode of interaction differs significantly. Traditional agonists are peptides and bind to the orthosteric site of the GLP-1 receptor, the same site as the endogenous GLP-1.[2][3][4] In contrast, danuglipron is a small molecule that binds to a distinct site on the receptor.[5][6]
Traditional Orthosteric Agonists (Liraglutide, Semaglutide): These are synthetic analogues of the human GLP-1 hormone.[2] Their binding to the GLP-1 receptor on pancreatic beta-cells initiates a cascade of intracellular events that enhance glucose-dependent insulin secretion.[2][3][4] They also suppress the release of glucagon, slow gastric emptying, and promote satiety by acting on appetite centers in the brain.[3][7]
This compound (Danuglipron): As a small-molecule agonist, danuglipron activates the GLP-1R through a unique binding mechanism that involves the Trp33 residue in the N-terminal extracellular domain of the receptor.[5][6] This interaction with both extracellular loops 1 and 2 triggers the canonical GPCR signaling cascade, leading to similar downstream effects as traditional agonists, including increased insulin secretion and reduced glucagon levels.[5][6]
Signaling Pathways: Convergence and Divergence
Upon activation, the GLP-1 receptor, a G protein-coupled receptor (GPCR), initiates several downstream signaling pathways. The primary pathway for both types of agonists involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9][10][11] This rise in cAMP activates Protein Kinase A (PKA), which in turn promotes insulin synthesis and secretion.[8][9][10]
However, there is evidence of biased agonism, where the nature of the agonist can preferentially activate certain pathways over others. Danuglipron has been shown to be a full agonist for the cAMP signaling pathway but only a partial agonist for the β-arrestin pathway.[5][12] In contrast, traditional agonists like liraglutide and exenatide show more potent recruitment of β-arrestin.[5]
Quantitative In Vitro Comparison
Preclinical studies have provided quantitative data on the potency of these agonists in activating key signaling pathways.
| Compound | cAMP Pathway (EC50) | β-Arrestin 2 Recruitment (EC50) |
| Danuglipron | 13 nM | 490 nM |
| Exenatide | - | 9.0 nM |
| Liraglutide | - | 20 nM |
| Data sourced from a 2022 study by Sperry et al.[5] |
This data suggests that while danuglipron is a potent activator of the primary cAMP pathway, it is significantly less potent in recruiting β-arrestin compared to traditional peptide agonists.
Clinical Efficacy and Safety: An Indirect Comparison
Direct head-to-head clinical trials comparing danuglipron with traditional GLP-1R agonists are not available. The following comparison is based on data from separate Phase 2 clinical trials.
Glycemic Control
| Drug | Trial Duration | Change in HbA1c | Change in Fasting Plasma Glucose |
| Danuglipron (120 mg twice daily) | 16 weeks | -1.16% | -33.24 mg/dL |
| Injectable Semaglutide (high dose) | 30 weeks | -1.55% | -20 mg/dL |
| Oral Semaglutide (Rybelsus, high dose) | 6 months | -1.3% | - |
| Danuglipron data from a Phase 2 trial in adults with Type 2 Diabetes.[13] Injectable semaglutide data from a Phase 3 study.[14] Oral semaglutide data from a six-month trial.[14] |
Weight Management
| Drug | Trial Duration | Average Weight Loss |
| Danuglipron (120 mg twice daily) | 16 weeks | 4.17 kg (9.2 lbs) |
| Injectable Semaglutide (high dose) | 30 weeks | 4.53 kg (9.99 lbs) |
| Oral Semaglutide (Rybelsus, high dose) | 1 year | ~4.5 kg (~10 lbs) |
| Danuglipron data from a Phase 2 trial in adults with Type 2 Diabetes.[13] Injectable semaglutide data from a Phase 3 study.[14] Oral semaglutide data from a one-year trial.[14] |
A Phase 2b study of danuglipron in adults with obesity (without type 2 diabetes) showed mean weight reductions ranging from -6.9% to -11.7% at 32 weeks.[15]
Safety and Tolerability
The most common adverse events for both danuglipron and traditional GLP-1R agonists are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[13][14][16][17] In a Phase 2b trial, high rates of these side effects were observed with danuglipron, leading to discontinuation rates of over 50% across all doses.[15]
Experimental Protocols
cAMP Assay
A common method to measure the activation of the GLP-1R is to quantify the intracellular accumulation of cAMP.
Objective: To determine the potency of a GLP-1R agonist in stimulating cAMP production in a cell-based assay.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in a suitable medium.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated overnight.
-
Agonist Stimulation: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test agonist (e.g., danuglipron, liraglutide).
-
Incubation: The cells are incubated for a specified period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay (e.g., luciferase under the control of a cAMP response element).
-
Data Analysis: The data is plotted as a dose-response curve, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
References
- 1. Danuglipron - Wikipedia [en.wikipedia.org]
- 2. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 4. Liraglutide - Wikipedia [en.wikipedia.org]
- 5. uaclinical.com [uaclinical.com]
- 6. genemedics.com [genemedics.com]
- 7. drugs.com [drugs.com]
- 8. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 9. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 10. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Oral Small Molecule Glucagon-Like Peptide 1 Receptor Agonist Danuglipron for Glycemic Control Among Patients With Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cardiometabolichealth.org [cardiometabolichealth.org]
- 15. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 16. Efficacy and safety of danuglipron (PF‐06882961) in adults with obesity: A randomized, placebo‐controlled, dose‐ranging phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Seizure Liability of M1 Positive Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) holds significant promise for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. However, a critical hurdle in their clinical advancement is the inherent risk of inducing seizures, a consequence of M1 receptor overactivation. This guide provides a comparative overview of the seizure liability of different M1 PAMs, supported by experimental data and detailed methodologies, to aid in the development of safer and more effective therapeutic agents. A key differentiating factor appears to be the presence of intrinsic agonist activity, with M1 PAMs possessing such activity (ago-PAMs) demonstrating a higher propensity for inducing convulsions.
Comparative Seizure Liability of M1 PAMs
The following table summarizes the available preclinical data on the seizure liability of various M1 PAMs. The data highlights a general trend where M1 ago-PAMs exhibit a dose-dependent increase in seizure activity, while M1 PAMs devoid of significant agonist activity show a much wider therapeutic window.
| Compound | Type | Animal Model | Route of Administration | Dose Range Tested | Seizure Threshold Dose | Maximum Seizure Severity (Racine Scale) | Citation(s) |
| MK-7622 | Ago-PAM | Mouse (Wild-Type) | Intraperitoneal (i.p.) | 3 - 100 mg/kg | 30 mg/kg | Stage 5 | [1][2] |
| PF-06764427 | Ago-PAM | Mouse | i.p. | Not specified, but noted to be similar to MK-7622 | Not specified | Not specified, but noted to induce convulsions | [2][3] |
| VU0453595 | PAM (no agonist activity) | Mouse | i.p. | Up to 100 mg/kg | No seizures observed | No seizures observed | [2] |
| PF-06827443 | PAM (minimal agonist activity) | Rat, Dog | Not specified | Not specified | Not specified, but noted to induce convulsions | Not specified | [4] |
| VU0486846 | PAM (weak partial agonist activity) | Mouse | Not specified | Up to 100 mg/kg | No seizures observed | No seizures observed | [5] |
Note: The seizure liability of these compounds is M1 receptor-dependent, as convulsions are not observed in M1 knockout mice.[1][2][6]
M1 Receptor Signaling and Seizure Induction
M1 receptors are predominantly coupled to the Gq/11 class of G-proteins.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade ultimately results in increased neuronal excitability, which, when overstimulated by potent M1 agonists or ago-PAMs, can lead to the hypersynchronous neuronal firing characteristic of a seizure.
Experimental Protocols for Seizure Liability Assessment
A multi-tiered approach is often employed to evaluate the pro-convulsant risk of M1 PAMs, progressing from in vitro to in vivo models.
In Vitro Assays
1. M1 Receptor Agonist Activity Assay (Calcium Mobilization)
This assay is crucial for determining if an M1 PAM possesses intrinsic agonist activity.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor.
-
Principle: M1 receptor activation by an agonist leads to an increase in intracellular calcium. This is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with the calcium indicator dye.
-
The M1 PAM is added at various concentrations to the cells.
-
Changes in fluorescence, indicating intracellular calcium mobilization, are measured over time using a plate reader (e.g., FLIPR or FlexStation).
-
To assess PAM activity, a sub-maximal concentration (EC20) of acetylcholine is added after the compound, and the potentiation of the calcium signal is measured.
-
-
Data Analysis: The agonist activity is quantified by determining the EC50 value from the concentration-response curve. A lack of a significant increase in fluorescence in the absence of acetylcholine indicates no direct agonist activity.[10][11][12]
2. Hippocampal Slice Electrophysiology
This ex vivo model provides a more physiologically relevant system to assess neuronal network hyperexcitability.
-
Tissue Preparation: Acute hippocampal slices (300-500 µm thick) are prepared from rodents (rats or mice).
-
Recording:
-
Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
An extracellular recording electrode in the CA1 pyramidal cell layer records population spikes (PS).
-
-
Experimental Paradigm:
In Vivo Assays
1. Behavioral Seizure Assessment in Rodents
This is a primary in vivo method to observe and quantify the convulsive effects of a compound.
-
Animals: Typically, adult male mice or rats are used.
-
Procedure:
-
Animals are administered the M1 PAM via the intended clinical route (e.g., intraperitoneal, oral).
-
Animals are observed for a set period (e.g., 1-3 hours) for any signs of seizure activity.
-
Seizure severity is scored using a standardized scale, most commonly the Racine scale.
-
-
Racine Scale: This scale provides a semi-quantitative measure of seizure severity.[16][17][18]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
2. Video-Electroencephalography (EEG) Monitoring
Video-EEG provides a more objective and detailed assessment of seizure activity by directly measuring brain electrical activity.
-
Surgical Implantation:
-
Animals are surgically implanted with cortical or depth electrodes (e.g., in the hippocampus) under anesthesia.
-
The electrode assembly is secured to the skull.
-
-
Recording:
-
Following a recovery period, animals are connected to a recording system that simultaneously captures video and EEG data.
-
After a baseline recording, the M1 PAM is administered.
-
The EEG is analyzed for epileptiform discharges (e.g., spikes, sharp waves, and seizure patterns), and these are correlated with the behavioral observations from the video.[19][20][21][22]
-
Experimental Workflow for Seizure Liability Evaluation
The following diagram illustrates a typical workflow for assessing the seizure liability of a novel M1 PAM.
References
- 1. researchgate.net [researchgate.net]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Seizure liability assessments using the hippocampal tissue slice: Comparison of non-clinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Racine stages - Wikipedia [en.wikipedia.org]
- 18. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple, automated method of seizure detection in mouse models of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video-EEG Monitoring Methods for Characterizing Rodent Models of Tuberous Sclerosis and Epilepsy | Springer Nature Experiments [experiments.springernature.com]
- 22. Methodological standards and interpretation of video-electroencephalography in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to PF-06827443 and Other M1 PAMs
The development of selective M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) represents a promising therapeutic avenue for cognitive deficits in disorders like Alzheimer's disease and schizophrenia. However, the journey from preclinical discovery to clinical application is fraught with translational challenges. A case in point is PF-06827443, a potent M1 PAM whose preclinical profile highlights a critical translational hurdle: the discordance between in vitro agonist activity and in vivo adverse effects. This guide provides a comparative analysis of this compound and other key M1 PAMs, focusing on the experimental data that underscore these translational challenges.
A central issue in the development of M1 PAMs is the emergence of on-target adverse effects, such as seizures and convulsions, which have been linked to intrinsic agonist activity.[1][2] Compounds that not only potentiate the effect of the endogenous ligand acetylcholine but also activate the M1 receptor on their own are termed "ago-PAMs".[3] this compound, despite being initially characterized as having weak agonist activity at the human M1 receptor, induced severe, M1-dependent adverse effects in preclinical animal models, including seizures in dogs and behavioral convulsions in mice.[4][5] This has led to further investigation into the nuances of its pharmacological profile and the predictive value of various preclinical assays.
This guide will delve into the comparative pharmacology of this compound, contrasting it with other M1 PAMs that exhibit a spectrum of agonist activity, from robust ago-PAMs like MK-7622 and PF-06764427 to "pure" PAMs such as VU0453595, which are devoid of direct agonist effects.[3][6] By examining the data from key in vitro and in vivo studies, we can better understand the translational challenges and the properties that may define a more successful clinical candidate.
Comparative Analysis of M1 PAMs: In Vitro and In Vivo Data
The following tables summarize the key quantitative data for this compound and a selection of comparator M1 PAMs. These compounds are categorized based on their degree of intrinsic agonist activity, which appears to be a critical determinant of their in vivo safety profile.
Table 1: In Vitro Characterization of M1 PAMs
| Compound | Type | PAM EC50 (nM) | Agonist EC50 (nM) | Species (Assay) | Key Findings |
| This compound | Ago-PAM | Potent | Weak to robust, depending on receptor reserve | Human, Rat, Dog, Mouse (Calcium Mobilization, Electrophysiology) | Agonist activity is highly dependent on receptor expression levels.[4] |
| MK-7622 | Ago-PAM | 16 | 2930 | Rat (Calcium Mobilization) | Robust agonist activity in vitro.[3] |
| PF-06764427 | Ago-PAM | 30 | Not specified, but robust activity | Rat (Calcium Mobilization) | Significant intrinsic agonist activity.[3] |
| VU0453595 | Pure PAM | 2140 | No agonist activity | Rat (Calcium Mobilization) | Devoid of agonist activity in cell lines and native tissue.[3][7] |
| VU0550164 | Pure PAM | Not specified | No agonist activity | Rat (Calcium Mobilization) | Devoid of agonist activity.[3] |
Table 2: In Vivo Preclinical Safety and Efficacy of M1 PAMs
| Compound | Species | Seizure/Convulsion Liability | Efficacy in Cognitive Models (e.g., Novel Object Recognition) | Key Findings |
| This compound | Mouse, Dog | Induces behavioral convulsions in mice and severe seizures in dogs.[4] | Not specified | Adverse effects are M1-receptor dependent.[4] |
| MK-7622 | Mouse | Induces robust behavioral convulsions.[3] | Failed to improve performance.[7] | Lack of efficacy may be linked to over-activation of the M1 receptor.[3] |
| PF-06764427 | Mouse | Induces robust behavioral convulsions.[3] | Fails to improve performance.[3] | Similar profile to MK-7622, suggesting a class effect for ago-PAMs.[3] |
| VU0453595 | Mouse, Rat | No behavioral convulsions at efficacious doses.[3] | Robustly improved recognition memory.[7] | Favorable safety and efficacy profile linked to lack of agonist activity.[3] |
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the data presented, the following diagrams illustrate the key signaling pathway and experimental workflows used in the characterization of these M1 PAMs.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of PF-06827443: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of the Investigational Compound PF-06827443
For researchers, scientists, and drug development professionals handling the potent M1-selective positive allosteric modulator this compound, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not readily accessible through general searches, established principles of chemical waste management provide a necessary framework for its handling.
The primary course of action for any researcher is to obtain the official Safety Data Sheet (SDS) from the chemical supplier . This document is the definitive source for safety, handling, and disposal information. Commercial suppliers, such as MedchemExpress, indicate that an SDS is available upon request[1].
In the absence of an SDS, a conservative approach must be taken, treating the compound as hazardous waste. The following procedural guidance is based on general best practices for the disposal of research-grade pharmacological compounds.
General Disposal Protocol for Pharmacological Compounds without a Specific SDS
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous chemical waste. This includes pure compound, solutions, contaminated personal protective equipment (PPE), and any labware (e.g., vials, pipette tips, and containers).
-
Segregate waste containing this compound from other waste streams to prevent unintentional chemical reactions.
-
-
Waste Containment:
-
Use clearly labeled, sealed, and non-reactive waste containers. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols.
-
For liquid waste, use leak-proof containers. For solid waste, use puncture-resistant containers.
-
-
Consult with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department. They are the authoritative body for waste disposal procedures and can provide guidance compliant with local, state, and federal regulations.
-
Provide the EHS office with all available information on this compound, including its chemical structure, known biological activity (a potent M1-selective positive allosteric modulator), and any handling information from the supplier.
-
-
Arrangement for Professional Disposal:
-
Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal company arranged by your institution's EHS office.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data
Without the Safety Data Sheet, no specific quantitative data for disposal (e.g., concentration limits for different disposal methods, pH neutralization ranges) can be provided. This information would be detailed in the SDS.
Experimental Protocols
Detailed experimental protocols for the disposal or neutralization of this compound are not available in the public domain and would be specified in the official SDS.
Logical Workflow for Disposal of this compound
The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing the critical step of obtaining the Safety Data Sheet.
It is imperative to prioritize obtaining the Safety Data Sheet for this compound before handling or disposing of this compound. The procedures outlined above represent a general safety protocol to be followed in the absence of specific manufacturer guidance and should be supplemented by consultation with your institution's safety officials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
